N-(4-Methoxy-2-methylphenyl)acetamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >26.9 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16606. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-(4-methoxy-2-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-6-9(13-3)4-5-10(7)11-8(2)12/h4-6H,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYRUKGQCGNNMLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4067640 | |
| Record name | Acetamide, N-(4-methoxy-2-methylphenyl)- | |
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Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>26.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24808939 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
31601-41-9 | |
| Record name | N-(4-Methoxy-2-methylphenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31601-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N-(4-Methoxy-2-methylphenyl)-acetamide | |
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| Record name | 31601-41-9 | |
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| Record name | Acetamide, N-(4-methoxy-2-methylphenyl)- | |
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| Record name | Acetamide, N-(4-methoxy-2-methylphenyl)- | |
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| Record name | N-(4-methoxy-2-methylphenyl)acetamide | |
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| Record name | N-(4-METHOXY-2-METHYLPHENYL)-ACETAMIDE | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z44O1G96F6 | |
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Foundational & Exploratory
An In-depth Technical Guide to the Molecular Structure of N-(4-Methoxy-2-methylphenyl)acetamide
This guide provides a comprehensive technical overview of N-(4-Methoxy-2-methylphenyl)acetamide, a substituted aromatic amide of interest to researchers and professionals in drug development and medicinal chemistry. By leveraging established chemical principles and comparative data from closely related analogues, this document elucidates the molecule's structural characteristics, synthesis, and potential for further investigation.
Introduction and Chemical Identity
This compound, also known by its systematic IUPAC name, is a member of the acetanilide class of organic compounds. Its core structure consists of a 2,4-disubstituted aniline ring, specifically with methoxy and methyl groups, where the amino group is acetylated. The presence and positioning of these functional groups are critical determinants of the molecule's physicochemical properties and, by extension, its potential biological activity.
The foundational identity of this molecule is established by its unique chemical identifiers, which are crucial for unambiguous reference in research and regulatory contexts.
| Identifier | Value |
| CAS Number | 31601-41-9[1][2] |
| Molecular Formula | C₁₀H₁₃NO₂[2][3] |
| Molecular Weight | 179.22 g/mol [2][3] |
| InChI | 1S/C10H13NO2/c1-7-6-9(13-3)4-5-10(7)11-8(2)12/h4-6H,1-3H3,(H,11,12)[3] |
| InChIKey | AYRUKGQCGNNMLA-UHFFFAOYSA-N[3] |
| SMILES | Cc1cc(ccc1NC(=O)C)OC[3] |
The structure, depicted below, reveals a molecule with a degree of steric hindrance around the amide linkage due to the ortho-methyl group, which can influence its conformation and interaction with biological targets.
Caption: 2D representation of this compound.
Synthesis and Mechanistic Considerations
While specific literature detailing the synthesis of this compound is not abundant, its structure strongly suggests a straightforward and well-established synthetic route: the N-acetylation of 4-methoxy-2-methylaniline. This precursor is commercially available from suppliers such as Sigma-Aldrich and Tokyo Chemical Industry (TCI).[4]
Proposed Synthetic Protocol
The acetylation of anilines is a fundamental transformation in organic chemistry. The following protocol is based on established methods for the acetylation of substituted anilines, such as the synthesis of N-(4-Methoxy-2-nitrophenyl)acetamide from 4-methoxy-2-nitroaniline.[5]
Workflow for the Synthesis of this compound
Caption: Proposed workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, dissolve 4-methoxy-2-methylaniline (1.0 equivalent) in glacial acetic acid.
-
Reagent Addition: To the stirred solution, add acetic anhydride (1.1-1.2 equivalents) dropwise. An exotherm may be observed.
-
Reaction: Stir the mixture at room temperature. If the reaction is sluggish, gentle heating (e.g., to 50-60 °C) can be applied.
-
Monitoring: Monitor the disappearance of the starting aniline by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, pour the mixture into a beaker of cold water with stirring. The product should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield the purified this compound.
-
Drying: Dry the purified crystals under vacuum.
Mechanistic Rationale
The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the aniline, being nucleophilic, attacks the electrophilic carbonyl carbon of the acetic anhydride. The subsequent collapse of the tetrahedral intermediate and loss of an acetate leaving group, followed by deprotonation, yields the stable amide product. The use of acetic acid as a solvent is common for such reactions as it is polar enough to dissolve the reactants and is unreactive under the conditions.
Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be highly informative.
-
Aromatic Protons: The three protons on the phenyl ring will appear as distinct signals. The proton ortho to the methoxy group and meta to the acetamido group will likely be a doublet. The proton ortho to the methyl group and meta to the acetamido group will also be a doublet, and the proton between the methyl and acetamido groups will be a singlet.
-
Amide Proton (N-H): A broad singlet, typically in the downfield region (δ 7.5-9.5 ppm), the chemical shift of which is dependent on concentration and solvent.
-
Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8 ppm.
-
Methyl Protons (Ar-CH₃): A sharp singlet around δ 2.1-2.3 ppm.
-
Acetyl Protons (-COCH₃): A sharp singlet around δ 2.0-2.2 ppm.
¹³C NMR: The carbon NMR spectrum will show 10 distinct signals corresponding to the 10 carbon atoms in the molecule.
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 168-170 ppm.
-
Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm). The carbons attached to the oxygen and nitrogen atoms will be the most downfield in this region.
-
Methoxy Carbon (-OCH₃): A signal around δ 55 ppm.
-
Methyl Carbon (Ar-CH₃): A signal in the aliphatic region, likely around δ 15-20 ppm.
-
Acetyl Carbon (-COCH₃): A signal in the aliphatic region, around δ 24 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by several key absorption bands that confirm the presence of the principal functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3300 - 3100 | Secondary amide, typically a sharp to moderately broad peak. |
| C-H Stretch (Aromatic) | 3100 - 3000 | Characteristic of C-H bonds on the phenyl ring. |
| C-H Stretch (Aliphatic) | 3000 - 2850 | From the methyl and methoxy groups. |
| C=O Stretch (Amide I) | 1680 - 1640 | A strong, sharp absorption, characteristic of the amide carbonyl. |
| N-H Bend (Amide II) | 1570 - 1515 | A strong band, characteristic of secondary amides. |
| C-O Stretch (Ether) | 1275 - 1200 (asymmetric) & 1075 - 1020 (symmetric) | Strong bands indicative of the aryl-alkyl ether linkage. |
This predicted data can be compared to the available IR spectra for N-(4-methoxyphenyl)acetamide.[6]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would be expected to show a prominent molecular ion peak (M⁺) at m/z = 179, corresponding to the molecular weight of the compound. Key fragmentation patterns would likely involve the loss of the acetyl group (CH₃CO•) to give a fragment at m/z = 136, and cleavage of the amide bond, leading to other characteristic fragments.
Potential Biological Activity and Applications
While this compound itself is not a widely studied compound, its structural similarity to known bioactive molecules provides a strong basis for inferring its potential applications in drug discovery and development.
Analgesic and Antipyretic Potential
The parent compound, N-(4-methoxyphenyl)acetamide (methacetin), was historically used as an analgesic and antipyretic agent, similar to its more famous analogue, phenacetin.[8] The primary mechanism of action of these compounds is related to their metabolism to acetaminophen (paracetamol). It is plausible that this compound could exhibit similar properties, although the ortho-methyl group would likely influence its metabolic profile and potency.
Precursor for Biologically Active Molecules
This compound serves as a direct precursor to N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide.[8][9] The introduction of a nitro group is a common step in the synthesis of more complex pharmaceutical intermediates. The study of such nitrated derivatives is relevant in the context of oxidative stress and the in vivo formation of potentially bioactive or toxic metabolites.[10]
Broader Medicinal Chemistry Context
Derivatives of N-phenylacetamide and related anilides are a cornerstone of medicinal chemistry, with applications ranging from anti-inflammatory to antimicrobial agents.[11][12] The specific substitution pattern of this compound offers a unique scaffold for further chemical modification to explore a range of biological targets. For instance, studies on acetylated phenolic compounds have indicated that acetylation can modulate biological activity, including antithrombotic effects.[13]
Conclusion
This compound is a well-defined chemical entity with a clear, albeit not extensively documented, profile. Its synthesis is readily achievable through standard organic chemistry techniques, and its structural features can be confidently predicted using modern spectroscopic methods by comparison with closely related compounds. The primary value of this molecule for researchers and drug development professionals lies in its potential as a precursor for more complex bioactive molecules and as an analogue for exploring the structure-activity relationships of acetanilide-based therapeutic agents. Further investigation into its metabolism and biological activity is warranted to fully elucidate its potential in medicinal chemistry.
References
-
OICC Press. (n.d.). Supplementary Information. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-(4-Methoxy-2-nitrophenyl)acetamide. PubChem. Retrieved from [Link]
-
Uppu, R. M., & Fronczek, F. R. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, E81(Pt 6), 735–738. [Link]
-
National Center for Biotechnology Information. (n.d.). N-(4-Methoxyphenyl)Acetamide. PubChem. Retrieved from [Link]
-
Uppu, R. M., & Fronczek, F. R. (2025). N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide. IUCrData, 10(6), x250470. [Link]
-
National Institute of Standards and Technology. (n.d.). Acetamide, N-(4-methoxyphenyl)-N-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). N-(4-METHOXY-2-METHYLPHENYL)-ACETAMIDE. Retrieved from [Link]
-
Uppu, R. M., & Fronczek, F. R. (2025). N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide. IUCrData, 10(6), x250470. [Link]
-
National Center for Biotechnology Information. (n.d.). N-((4-methoxyphenyl)methyl)acetamide. PubChem. Retrieved from [Link]
- Google Patents. (n.d.). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
-
Sycheva, E., Markina, D., Mukanova, M., Boltayeva, L., & Seilkhanov, O. (2023). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. Chemical Journal of Kazakhstan, (1), 102-114. [Link]
-
National Institute of Standards and Technology. (n.d.). Acetamide, N-(4-methoxyphenyl)-N-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
SpectraBase. (n.d.). Acetamide, N-(4-methoxyphenyl)-2-methoxy-. Retrieved from [Link]
-
Boron Molecular. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-(4-Hydroxy-2-methoxyphenyl)acetamide. PubChem. Retrieved from [Link]
-
Kenz, A., Michel, G., & Galy, J. P. (2002). N-(4-Amino-2-methoxyphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 58(6), o679–o680. [Link]
-
Shigeo, I., et al. (1998). Comparison of the biological activity of synthetic N-acylated asparagine or serine linked monosaccharide lipid A analogs. Biological & Pharmaceutical Bulletin, 21(3), 283-288. [Link]
-
Chen, J., et al. (2012). Palladium-Catalyzed Carbonylative Addition of Aryl Bromides to Arylalkynes. Organic Letters, 14(10), 2646-2649. [Link]
-
SpectraBase. (n.d.). N-Ethyl-N-(4-methoxyphenyl)acetamide. Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). The Synthesis of Phenacetin from Acetaminophen. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). methacetin-(methoxy-(13)C). PubChem. Retrieved from [Link]
-
Uppu, R. M., & Fronczek, F. R. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. ResearchGate. Retrieved from [Link]
-
Nelson, S. D., & Pearson, P. G. (1990). Reactive metabolites of phenacetin and acetaminophen: a review. Drug Metabolism Reviews, 22(2-3), 81-145. [Link]
-
Lakshmi, V., et al. (2011). Structure–Activity Relationship of Bergenin and Acetylated Derivatives as Anti-Inflammatory. Bioorganic & Medicinal Chemistry Letters, 21(1), 470-473. [Link]
-
LibreTexts Chemistry. (2022). Medicinal Chemistry. Retrieved from [Link]
-
PharmaCompass. (n.d.). Methacetin-13C. Retrieved from [Link]
-
Karantonis, H. C., et al. (2002). Biological activity of acetylated phenolic compounds. Journal of Agricultural and Food Chemistry, 50(19), 5539-5544. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Acetamide, N-(4-methoxy-2-methylphenyl)-. Retrieved from [Link]
-
Al-Obaidi, A. M. J., & Al-Janabi, A. S. (2025). Synthesis and biological activity study of some new pteridine derivatives. ResearchGate. Retrieved from [Link]
-
VOLSENCHEM. (n.d.). Good Quality 4-Methoxy-N-Methylaniline, 98% CAS 5961-59-1. Retrieved from [Link]
-
de Oliveira, J. R., et al. (2022). Anti-Inflammatory Activity of N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway. Molecules, 27(15), 4983. [Link]
-
PubChem. (n.d.). 2-(2-methoxy-4-methylphenoxy)-n-(4-methylphenyl)acetamide. Retrieved from [Link]
Sources
- 1. boronmolecular.com [boronmolecular.com]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. 4-Methoxy-2-methylaniline 98 102-50-1 [sigmaaldrich.com]
- 5. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-(4-Methoxyphenyl)Acetamide | C9H11NO2 | CID 5827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-(2-Methoxyphenyl)acetamide(93-26-5) 1H NMR [m.chemicalbook.com]
- 8. journals.iucr.org [journals.iucr.org]
- 9. N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.iucr.org [journals.iucr.org]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Biological activity of acetylated phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of N-(4-Methoxy-2-methylphenyl)acetamide
Introduction
N-(4-Methoxy-2-methylphenyl)acetamide, a substituted aromatic amide, serves as a valuable building block in the synthesis of various organic molecules. Its structure, featuring a methoxy and a methyl group on the phenyl ring, offers opportunities for further functionalization, making it a key intermediate in medicinal chemistry and materials science. This guide provides a comprehensive overview of the synthesis of this compound, detailing the underlying chemical principles, a step-by-step experimental protocol, and methods for characterization and purification. The content is tailored for researchers, scientists, and professionals in drug development seeking a practical and scientifically grounded resource.
Chemical Properties and Identifiers
A clear understanding of the physical and chemical properties of the target molecule is fundamental for its successful synthesis and characterization.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₂ | [1][2][3] |
| Molecular Weight | 179.22 g/mol | [1][2] |
| CAS Number | 31601-41-9 | [2][3] |
| Appearance | White to Brown powder to lump | [4] |
Reaction Mechanism and Rationale
The synthesis of this compound is achieved through the acetylation of 4-methoxy-2-methylaniline. This reaction is a classic example of nucleophilic acyl substitution.
The core mechanism involves:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (4-methoxy-2-methylaniline) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent, typically acetic anhydride.
-
Tetrahedral Intermediate Formation: This attack leads to the formation of a transient tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, and a leaving group (acetate ion in the case of acetic anhydride) is expelled.
-
Proton Transfer: A final proton transfer step results in the formation of the stable amide product, this compound.
The choice of acetic anhydride as the acetylating agent is strategic. It is highly reactive, readily available, and the byproduct, acetic acid, can be easily removed during the work-up procedure. The reaction is often carried out in the presence of a weak base, such as sodium acetate, to neutralize the acidic byproduct and drive the reaction to completion.
Reaction Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Experimental Protocol
This protocol is based on established methods for the acetylation of aromatic amines and has been adapted for the specific synthesis of this compound.
Materials and Reagents:
-
4-Methoxy-2-methylaniline
-
Acetic anhydride
-
Glacial acetic acid
-
Deionized water
-
Ethanol (for recrystallization)
-
Standard laboratory glassware (round-bottom flask, condenser, beaker, Buchner funnel, etc.)
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve a specific molar quantity of 4-methoxy-2-methylaniline in glacial acetic acid. A typical concentration would be around 0.5 to 1 M.
-
Addition of Acetylating Agent: To the stirred solution, slowly add a slight molar excess (e.g., 1.1 to 1.2 equivalents) of acetic anhydride. The addition should be done cautiously as the reaction can be exothermic.
-
Reaction Time and Temperature: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). While some acetylations are rapid, allowing the reaction to proceed for several hours (e.g., 2-4 hours) or overnight can ensure complete conversion. For less reactive substrates, gentle heating might be necessary.
-
Work-up - Quenching and Precipitation: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing cold deionized water. This will quench any unreacted acetic anhydride and precipitate the solid product.
-
Isolation of the Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water to remove any residual acetic acid and other water-soluble impurities.
-
Purification: The crude this compound can be purified by recrystallization. Ethanol or a mixture of ethanol and water is a suitable solvent system. Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration and dry them in a desiccator or a vacuum oven at a moderate temperature.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
1. Melting Point: The melting point of a pure crystalline solid is a sharp, well-defined range. While a specific experimental melting point for this compound is not readily available in the cited literature, analogous acetanilides typically have melting points in the range of 100-150 °C. For instance, N-(4-methoxyphenyl)acetamide has a melting point of 137-138 °C.[5] The experimentally determined melting point of the synthesized product should be recorded and compared with literature values if they become available. A sharp melting range is indicative of high purity.
2. Spectroscopic Analysis:
-
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands:
-
N-H stretch: A peak in the region of 3300-3200 cm⁻¹ corresponding to the N-H bond of the amide.
-
C=O stretch (Amide I band): A strong absorption in the region of 1680-1640 cm⁻¹ due to the carbonyl group of the amide.
-
N-H bend (Amide II band): A peak around 1550-1520 cm⁻¹.
-
C-O stretch (ether): An absorption in the region of 1250-1200 cm⁻¹ and 1050-1000 cm⁻¹ for the aryl ether.
-
Aromatic C-H and C=C stretches: Peaks in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will provide information about the chemical environment of the hydrogen atoms in the molecule. The expected signals for this compound are:
-
A singlet for the methyl protons of the acetyl group (CH₃-C=O) around δ 2.0-2.2 ppm.
-
A singlet for the methyl protons on the aromatic ring (Ar-CH₃) around δ 2.1-2.3 ppm.
-
A singlet for the methoxy protons (O-CH₃) around δ 3.7-3.9 ppm.
-
Signals for the aromatic protons in the region of δ 6.7-7.5 ppm. The splitting pattern will depend on their positions and coupling with each other.
-
A broad singlet for the amide proton (N-H) which can appear over a wide range (δ 7.5-9.0 ppm) and its position can be concentration and solvent dependent.
-
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The expected chemical shifts are:
-
The carbonyl carbon (C=O) of the amide around δ 168-172 ppm.
-
Aromatic carbons in the range of δ 110-160 ppm. The carbon attached to the methoxy group will be downfield, while the carbon attached to the nitrogen will also be in this region.
-
The methoxy carbon (O-CH₃) around δ 55-56 ppm.
-
The acetyl methyl carbon (CH₃-C=O) around δ 23-25 ppm.
-
The aromatic methyl carbon (Ar-CH₃) around δ 17-20 ppm.
-
-
Mechanism of Acetylation Diagram
Caption: Mechanism of nucleophilic acyl substitution in the acetylation of 4-methoxy-2-methylaniline.
Safety Precautions
It is imperative to adhere to standard laboratory safety procedures when performing this synthesis.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.
-
Handling of Reagents:
-
4-Methoxy-2-methylaniline: This compound is harmful if swallowed or in contact with skin and may cause skin and eye irritation.[6] It should be handled in a well-ventilated area or a fume hood.
-
Acetic Anhydride: This reagent is corrosive and a lachrymator. It reacts with water and should be handled with care in a fume hood.
-
Glacial Acetic Acid: This is a corrosive liquid. Avoid contact with skin and eyes.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
The synthesis of this compound via the acetylation of 4-methoxy-2-methylaniline is a robust and straightforward procedure. This guide has provided a detailed protocol, elucidated the underlying reaction mechanism, and outlined the necessary characterization and safety protocols. By following this comprehensive guide, researchers and scientists can confidently synthesize this valuable intermediate for their applications in drug discovery and chemical development.
References
-
U.S. National Library of Medicine. (n.d.). N-(4-Methoxy-2-nitrophenyl)acetamide. PubMed Central. Retrieved from [Link]
-
IUCr. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. IUCr Journals. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Supplementary Information. Retrieved from [Link]
-
U.S. National Library of Medicine. (n.d.). N-((4-methoxyphenyl)methyl)acetamide. PubChem. Retrieved from [Link]
-
IUCr. (2002). N-(4-Amino-2-methoxyphenyl)acetamide. IUCr Journals. Retrieved from [Link]
-
GSRS. (n.d.). N-(4-METHOXY-2-METHYLPHENYL)-ACETAMIDE. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Acetamide, N-(4-methoxy-2-methylphenyl)-. Substance Details - SRS. Retrieved from [Link]
-
Boron Molecular. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. boronmolecular.com [boronmolecular.com]
- 4. N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-(4-Methoxyphenyl)acetamide(51-66-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. N-((4-methoxyphenyl)methyl)acetamide | C10H13NO2 | CID 37050 - PubChem [pubchem.ncbi.nlm.nih.gov]
N-(4-Methoxy-2-methylphenyl)acetamide IUPAC name
Technical Monograph: N-(4-Methoxy-2-methylphenyl)acetamide
Part 1: Chemical Identity & Nomenclature Logic
1.1 Core Identity The molecule This compound (CAS RN: 31601-41-9) is a di-substituted acetanilide derivative.[1][2][3] It serves as a critical intermediate in the synthesis of azo dyes and is investigated as a scaffold in medicinal chemistry due to its structural homology with analgesic and antimitotic agents.
1.2 Nomenclature Decomposition (IUPAC)
The IUPAC name is constructed by prioritizing the amide functional group as the parent structure. The nitrogen atom (
1.3 Nomenclature Logic Visualization The following diagram illustrates the hierarchical breakdown of the IUPAC naming convention for this molecule.
Figure 1: Hierarchical decomposition of the IUPAC name, establishing the amide nitrogen as the anchor point for the substituted phenyl ring.[1]
Part 2: Synthetic Pathways & Protocols
The synthesis of this compound is primarily achieved through the N-acetylation of its aniline precursor, 4-methoxy-2-methylaniline (often commercially referred to as m-cresidine, CAS 102-50-1).[1]
2.1 Precursor Warning (Critical Safety) Researchers must distinguish between 4-methoxy-2-methylaniline (m-cresidine) and its isomer 2-methoxy-5-methylaniline (p-cresidine).[1] The latter is a potent carcinogen. While m-cresidine is also hazardous, precise identification of the starting material is vital for regulatory compliance and safety.
2.2 Method A: Classical Anhydride Acetylation This method utilizes acetic anhydride as the acylating agent. It is kinetically favored and typically requires no external catalyst, although a base (pyridine or sodium acetate) can buffer the generated acid.
-
Reaction:
[1] -
Yield: Typically 85–95%
-
Atom Economy: Moderate (produces acetic acid byproduct).
2.3 Protocol: Step-by-Step Synthesis
-
Preparation: In a 250 mL round-bottom flask, dissolve 0.1 mol (13.7 g) of 4-methoxy-2-methylaniline in 50 mL of glacial acetic acid.
-
Addition: Slowly add 0.12 mol (12.2 g) of acetic anhydride dropwise over 20 minutes while stirring. The reaction is exothermic; maintain temperature below 60°C using an ice bath if necessary.
-
Reflux: Heat the mixture to 90°C for 1 hour to ensure completion. Monitor via TLC (Silica gel; Ethyl Acetate:Hexane 3:7).
-
Quench: Pour the reaction mixture into 300 mL of ice-cold water with vigorous stirring. The amide product will precipitate as a white/off-white solid.[1]
-
Purification: Filter the crude solid. Recrystallize from a mixture of Ethanol/Water (1:1 v/v) to remove trace acetic acid and unreacted aniline.
-
Drying: Dry in a vacuum oven at 50°C for 4 hours.
2.4 Synthetic Workflow Diagram
Figure 2: Operational workflow for the acetylation of 4-methoxy-2-methylaniline.
Part 3: Structural Characterization
Validation of the synthesized compound relies on spectroscopic "fingerprinting." The presence of the ortho-methyl group distinguishes this molecule from the common analgesic intermediate p-acetanisidide.[1]
3.1 Physical Properties Table
| Property | Value | Source/Notes |
| Molecular Formula | - | |
| Molecular Weight | 179.22 g/mol | - |
| Melting Point | 132–134°C | Recrystallized from EtOH [1] |
| Boiling Point | ~336°C | Predicted at 760 mmHg |
| Solubility | Soluble in EtOH, DMSO, CHCl3; Insoluble in Water | - |
| Appearance | White to off-white crystalline powder | - |
3.2 Spectroscopic Profile (Predicted/Representative)
-
-NMR (400 MHz,
): -
IR Spectroscopy (KBr):
Part 4: Industrial & Pharmaceutical Relevance
4.1 Dye Chemistry (Primary Application) The N-acetyl group serves as a protecting group during the nitration of the aromatic ring.[1] In the synthesis of C.I. Disperse Dyes , the acetamide is often hydrolyzed back to the amine after electrophilic substitution (e.g., nitration) to direct the incoming group to the position meta to the nitrogen, or to protect the amine from oxidation.
4.2 Pharmaceutical Scaffold Utility This molecule acts as a structural template for "Late-Stage Functionalization" (LSF) studies.[1]
-
Analgesic Analogs: It is a homolog of Phenacetin and Paracetamol , where the ortho-methyl group introduces steric hindrance that may alter metabolic stability (e.g., reducing the formation of toxic quinone imines).[1]
-
Antimitotic Agents: Recent studies utilize the m-cresidine scaffold to synthesize tubulin inhibitors, where the acetamide moiety acts as a linker for larger heterocyclic domains [2].
4.3 Safety & Handling
-
Hazard Class: Irritant (Skin/Eye).
-
Carcinogenicity: The precursor (4-methoxy-2-methylaniline) is a Group 2B carcinogen (IARC).[1] The acetamide derivative should be handled with equivalent caution using Engineering Controls (Fume Hood) and PPE (Nitrile gloves, Safety Goggles).[1]
References
-
GuideChem. (2023). This compound Properties and Safety Profile. Retrieved from [1]
-
BenchChem. (2025).[8] Synthesis and Applications of 4-Methoxy-2-methylaniline Derivatives in Medicinal Chemistry. Retrieved from [1]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 37050, N-(4-Methoxybenzyl)acetamide (Structural Analog Data). Retrieved from [1]
-
IUCrData. (2025). Crystal structure of N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide. ResearchGate. Retrieved from
Sources
- 1. N-(4-METHOXYPHENYL)FORMAMIDE(5470-34-8) 13C NMR [m.chemicalbook.com]
- 2. angenechemical.com [angenechemical.com]
- 3. Page loading... [wap.guidechem.com]
- 4. N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Methyl-4-methoxyaniline | C8H11NO | CID 7610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 31601-41-9 [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. 4-Methoxy-2-methylaniline|High-Purity Research Chemical [benchchem.com]
Technical Profile: Spectral & Structural Analysis of N-(4-Methoxy-2-methylphenyl)acetamide
Topic: Spectral Data of N-(4-Methoxy-2-methylphenyl)acetamide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (CAS: 31601-41-9), often referred to as 2-methylmethacetin , is a critical structural analog in the study of analgesic metabolism. Functionally related to phenacetin and paracetamol (acetaminophen), it serves as a model compound for investigating non-enzymatic biotransformations, particularly those mediated by reactive nitrogen species (RNS) such as peroxynitrite.
This guide provides a comprehensive technical breakdown of its spectral characteristics (NMR, IR, MS), synthesis pathways, and experimental protocols. It is designed to serve as a reference standard for researchers validating metabolite structures or exploring oxidative stress pathways in pharmacology.
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | This compound |
| Common Synonyms | 2-Methylmethacetin; 4'-Methoxy-2'-methylacetanilide; 2-Acetamido-5-methoxytoluene |
| CAS Number | 31601-41-9 |
| Molecular Formula | C₁₀H₁₃NO₂ |
| Molecular Weight | 179.22 g/mol |
| Physical State | White to off-white crystalline solid |
| Melting Point | 132–134 °C |
| Solubility | Soluble in DMSO, Methanol, Chloroform; sparingly soluble in water |
Synthesis & Sample Preparation
To ensure spectral accuracy, the compound is typically synthesized via the acetylation of 4-methoxy-2-methylaniline. Understanding this pathway is crucial for identifying potential impurities (e.g., unreacted amine or di-acetylated byproducts) in spectral data.
Synthesis Workflow (DOT Diagram)
Figure 1: Standard synthesis workflow via acetylation of the aniline precursor.
Experimental Protocol: Synthesis for Reference Standards
-
Dissolution: Dissolve 20 mmol of 4-methoxy-2-methylaniline in 30 mL of glacial acetic acid.
-
Acetylation: Add 24 mmol of acetic anhydride dropwise under continuous stirring.
-
Reaction: Stir at room temperature for 18 hours.
-
Isolation: Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Purification: Filter the solid and recrystallize from an ethanol/water mixture or pure water to achieve analytical purity (>98%).
-
Drying: Dry under vacuum to remove residual solvent traces (water/acetic acid) that could interfere with OH/NH regions in IR/NMR.
Comprehensive Spectral Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data reflects the 1,2,4-substitution pattern on the aromatic ring. The presence of the ortho-methyl group restricts rotation slightly and provides a distinct diagnostic singlet.
Solvent: CDCl₃ (Deuterated Chloroform) or DMSO-d₆. Internal Standard: TMS (0.00 ppm).
¹H NMR Data (400 MHz, CDCl₃)
| Assignment | Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Notes |
| Acetyl-CH₃ | 2.15 - 2.20 | Singlet (s) | 3H | - | Characteristic amide methyl. |
| Ar-CH₃ | 2.22 - 2.25 | Singlet (s) | 3H | - | Methyl on aromatic ring (C2). |
| O-CH₃ | 3.78 - 3.80 | Singlet (s) | 3H | - | Methoxy group (C4). |
| Ar-H (H3) | 6.70 - 6.75 | Doublet (d) | 1H | ~2.5 Hz | Meta to amide, ortho to OMe. Shielded. |
| Ar-H (H5) | 6.75 - 6.80 | Doublet of Doublets (dd) | 1H | 8.5, 2.5 Hz | Meta to amide. |
| NH | 6.90 - 7.50 | Broad (br s) | 1H | - | Shift varies with concentration/solvent. |
| Ar-H (H6) | 7.40 - 7.60 | Doublet (d) | 1H | ~8.5 Hz | Ortho to amide. Deshielded by C=O. |
Note: In DMSO-d₆, the NH peak is typically sharper and shifted downfield (approx. 9.2 ppm).[1]
¹³C NMR Data (100 MHz, CDCl₃)
| Carbon Type | Shift (δ, ppm) | Assignment |
| Aliphatic | 18.0 - 18.5 | Ar-C H₃ (Ring Methyl) |
| Aliphatic | 24.0 - 24.5 | CO-C H₃ (Acetyl Methyl) |
| Aliphatic | 55.3 - 55.5 | O-C H₃ (Methoxy) |
| Aromatic | 111.0 - 112.0 | C3 (CH, ortho to OMe) |
| Aromatic | 116.0 - 117.0 | C5 (CH) |
| Aromatic | 126.0 - 127.0 | C6 (CH, ortho to NH) |
| Quaternary | 128.0 - 130.0 | C1 (C-N) & C2 (C-Me) |
| Quaternary | 156.0 - 158.0 | C4 (C-O, ipso to OMe) |
| Carbonyl | 168.5 - 169.5 | C =O (Amide) |
Mass Spectrometry (MS)
The mass spectrum follows a fragmentation pattern typical of acetanilides, involving the loss of the acetyl group (ketene) followed by further degradation of the methylated aniline core.
Ionization Mode: Electron Impact (EI, 70 eV) or ESI+.
Fragmentation Pathway (DOT Diagram)
Figure 2: Proposed EI-MS fragmentation pathway.
-
m/z 179 (M+): Stable molecular ion.
-
m/z 137 (Base Peak): Loss of ketene (CH₂=C=O, 42 Da). Corresponds to the 4-methoxy-2-methylaniline radical cation.
-
m/z 122: Loss of methyl radical from the methoxy group or ring methyl.
Infrared Spectroscopy (IR)
Data typically acquired via KBr pellet or ATR (Attenuated Total Reflectance).
| Frequency (cm⁻¹) | Vibration Mode | Functional Group |
| 3250 - 3300 | Stretching | N-H (Amide) |
| 2850 - 3000 | Stretching | C-H (Aromatic & Aliphatic) |
| 1650 - 1660 | Stretching | C=O (Amide I band) |
| 1530 - 1550 | Bending | N-H (Amide II band) |
| 1240 - 1260 | Stretching | C-O-C (Aromatic Ether) |
| 800 - 850 | Bending | C-H (1,2,4-trisubstituted benzene) |
References
-
PubChem. this compound (Compound). National Library of Medicine.[2] Available at: [Link]
-
Uppu, R. M., & Fronczek, F. R. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide.[3] IUCrData, 10, x250470. (Discusses the parent compound 2-methylmethacetin as the precursor). Available at: [Link]
-
Hines, J. E., et al. (2025).[3] Peroxynitrite-mediated oxidation of 2-methylmethacetin.[3] (Cited within IUCrData x250470 as the primary source for the biotransformation context).
-
EPA. Acetamide, N-(4-methoxy-2-methylphenyl)- Substance Details.[3][4] CompTox Chemicals Dashboard.[2][4] Available at: [Link]
Sources
An In-depth Technical Guide to the Solubility of N-(4-Methoxy-2-methylphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the solubility of N-(4-Methoxy-2-methylphenyl)acetamide, a compound of interest in various research and development sectors. In the absence of extensive published experimental solubility data for this specific molecule, this document synthesizes theoretical principles, predicted physicochemical properties, and detailed experimental protocols to empower researchers to accurately assess its solubility profile.
Introduction: Understanding the Molecule
This compound, with the molecular formula C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol , belongs to the acetanilide class of organic compounds.[1] Its structure, featuring a substituted phenyl ring, an amide linkage, a methoxy group, and a methyl group, dictates its physicochemical properties and, consequently, its solubility in various solvent systems.
Acetanilide and its derivatives have a rich history in medicinal chemistry, with some exhibiting analgesic and antipyretic properties. The solubility of these compounds is a critical parameter that influences their bioavailability, formulation, and efficacy in various applications.
Physicochemical Properties and Predicted Solubility
A thorough understanding of the physicochemical properties of this compound is fundamental to predicting its solubility.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₂ | [1] |
| Molecular Weight | 179.22 g/mol | [1] |
| CAS Number | 31601-41-9 | [1] |
Due to the limited availability of experimental solubility data, computational models provide a valuable starting point for estimating the aqueous solubility of this compound. Tools such as the Estimation Programs Interface (EPI) Suite™ from the U.S. Environmental Protection Agency can predict various physicochemical properties based on a compound's structure.[2][3] For a structurally similar compound, N-Acetyl-N-(4-methoxyphenyl)acetamide, a calculated log of water solubility (log₁₀WS) in mol/L of -1.89 has been reported, indicating low aqueous solubility. While not the exact target molecule, this provides a reasonable expectation for the solubility of this compound.
Factors Influencing Solubility:
The solubility of acetanilide derivatives is governed by a balance of intermolecular forces:
-
Hydrogen Bonding: The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), allowing for interactions with protic solvents like water and alcohols.
-
Dipole-Dipole Interactions: The polar amide and methoxy groups contribute to the molecule's overall polarity.
-
Van der Waals Forces: The aromatic ring and methyl group are nonpolar and will interact via these weaker forces.
Generally, the solubility of acetanilides in water is slight but increases in organic solvents.[4] The solubility is also temperature-dependent, typically increasing with a rise in temperature.[5]
Theoretical Framework: The "Like Dissolves Like" Principle
The solubility of a solute in a solvent is maximized when the intermolecular forces of the solute and solvent are similar.
-
Polar Solvents (e.g., Water, Ethanol, Methanol): These solvents will interact favorably with the polar amide and methoxy groups of this compound through hydrogen bonding and dipole-dipole interactions. However, the nonpolar phenyl ring and methyl group will disrupt the strong hydrogen-bonding network of water, limiting its aqueous solubility.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents will primarily interact with the nonpolar regions of the molecule. The polar amide group will be less effectively solvated, likely resulting in lower solubility compared to polar aprotic solvents.
-
Polar Aprotic Solvents (e.g., Acetone, DMSO): These solvents possess polar groups but lack O-H or N-H bonds for hydrogen bond donation. They can act as hydrogen bond acceptors and engage in dipole-dipole interactions, making them potentially good solvents for this compound.
Experimental Determination of Solubility: A Practical Guide
Accurate determination of solubility requires robust experimental protocols. Both kinetic and thermodynamic solubility assays are valuable in drug discovery and development.
Kinetic Solubility Assay
This high-throughput method is useful for early-stage screening and provides a rapid assessment of a compound's solubility.[6]
Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution into the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with shaking.[7]
-
Precipitation Detection: Analyze the wells for the presence of precipitate using a nephelometer (light scattering) or by visual inspection.
-
Quantification (Optional): For a more quantitative kinetic solubility, filter the samples to remove any precipitate and analyze the concentration of the dissolved compound in the filtrate using HPLC-UV or LC-MS/MS.[6][8]
Diagram of Kinetic Solubility Workflow:
Caption: Workflow for kinetic solubility determination.
Thermodynamic (Equilibrium) Solubility Assay
This method determines the solubility of a compound at equilibrium and is considered the "gold standard."[9]
Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of the test solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[7]
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a fine-pore filter (e.g., 0.22 µm).
-
Quantification: Accurately dilute an aliquot of the clear, saturated filtrate and determine the concentration of this compound using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.
Diagram of Thermodynamic Solubility Workflow:
Caption: Workflow for thermodynamic solubility determination.
Data Interpretation and Reporting
Solubility data should be reported in standard units such as milligrams per milliliter (mg/mL), micrograms per milliliter (µg/mL), or moles per liter (mol/L). It is crucial to specify the solvent system, temperature, and pH (for aqueous solutions) at which the measurement was performed.
Conclusion
References
-
Hines, J. K., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(5), x220459. [Link]
-
Mansouri, K., et al. (2016). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. Journal of Chemical Information and Modeling, 56(5), 913-924. [Link]
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5827, N-(4-Methoxyphenyl)Acetamide. [Link]
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 37050, N-((4-methoxyphenyl)methyl)acetamide. [Link]
-
Kaiser, M. A., et al. (2018). Solubility predictions of acetanilide derivatives in water: Combining thermochemistry and thermodynamic modeling. Fluid Phase Equilibria, 473, 25-34. [Link]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]
-
Patil, S. F., et al. (2014). Solubility Of Acetanilide In Pure And Mixed Solvents At 288.15 To 313.15 K And Its Correlation With Thermodynamic Model. International Journal of Scientific & Technology Research, 3(8), 124-128. [Link]
-
Boddu, V. M., et al. (2010). Prediction of Physicochemical Properties of Energetic Materials via EPI Suite. Journal of Energetic Materials, 28(4), 227-251. [Link]
-
Study.com. (n.d.). Acetanilide Structure, Formula & Properties. [Link]
-
Boron Molecular. (n.d.). This compound. [Link]
-
Wikipedia. (2023). Acetanilide. [Link]
-
Evotec. (n.d.). Thermodynamic Solubility Assay. [Link]
-
U.S. Environmental Protection Agency. (2012). Sustainable Futures / P2 Framework Manual. [Link]
-
Singh, N. B., & Singh, R. J. (2018). Thermodynamic and Interfacial Properties of Phenothiazine-Acetanilide Binary System. Asian Journal of Organic & Medicinal Chemistry, 3(3), 88-94. [Link]
-
Acar, M., & Aydin, M. (2014). Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B). ResearchGate. [Link]
-
Jones, W., & Motherwell, S. (2002). N-(4-Methoxyphenyl)acetamide. ResearchGate. [Link]
-
Mondal, S., et al. (2015). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. International Journal of Pharmaceutical Sciences and Research, 6(8), 3466-3471. [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acetanilide Structure, Formula & Properties - Lesson | Study.com [study.com]
- 5. ijstr.org [ijstr.org]
- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 7. enamine.net [enamine.net]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. evotec.com [evotec.com]
The Crystalline Architecture of N-(4-Methoxy-2-methylphenyl)acetamide: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the crystal structure of N-(4-Methoxy-2-methylphenyl)acetamide, a compound of interest in medicinal chemistry and materials science. We delve into the synthesis, crystallization, and definitive structural elucidation via single-crystal X-ray diffraction. This document is intended for researchers, scientists, and drug development professionals, offering not only the crystallographic data but also the underlying scientific rationale for the experimental methodologies employed. A comprehensive understanding of the solid-state structure of this molecule is paramount for predicting its physicochemical properties, such as solubility and stability, which are critical determinants of its potential as a therapeutic agent.
Introduction: The Significance of Solid-State Characterization
This compound, a derivative of acetanilide, belongs to a class of compounds with a rich history in medicinal chemistry. The arrangement of molecules in the solid state, or crystal structure, dictates many of its bulk properties.[1] Therefore, a thorough characterization of its crystalline form is a foundational step in its development pathway.[2] This guide will walk through the process of determining this three-dimensional atomic arrangement, providing both the "how" and the "why" at each stage.[3][4]
The primary technique for this endeavor is single-crystal X-ray crystallography, a powerful analytical method that provides precise information about molecular geometry, bonding, and intermolecular interactions.[2][5] The resulting structural data is invaluable for understanding structure-activity relationships (SAR) and for the rational design of new chemical entities.
Synthesis and Crystallization: From Molecule to Measurable Crystal
A prerequisite for any crystallographic study is the availability of high-quality single crystals.[3][5] This often represents the most challenging step in the process of structure determination.[3][6]
Synthesis of this compound
The synthesis of the title compound is achieved through a standard acetylation reaction of 4-methoxy-2-methylaniline with acetic anhydride.
Experimental Protocol:
-
To a solution of 4-methoxy-2-methylaniline (1.0 eq) in a suitable solvent such as glacial acetic acid, slowly add acetic anhydride (1.2 eq).
-
Stir the reaction mixture at room temperature for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water to precipitate the crude product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield this compound.
Crystallization
The growth of diffraction-quality single crystals is a meticulous process that relies on creating conditions of slow supersaturation.
Experimental Protocol: Slow Evaporation Method
-
Dissolve the purified this compound in a suitable solvent (e.g., ethanol) at a concentration just below saturation.
-
Loosely cap the vial containing the solution to allow for slow evaporation of the solvent at a constant temperature.
-
Monitor the vial over several days for the formation of single crystals.
-
Once suitable crystals have formed, carefully extract them from the mother liquor for X-ray diffraction analysis.
The choice of slow evaporation is predicated on its ability to gently and gradually increase the concentration of the solute, allowing for the ordered arrangement of molecules into a crystal lattice rather than rapid precipitation into an amorphous solid.
X-ray Crystallography: Unveiling the Atomic Arrangement
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule.[2][3] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.[5][6]
Data Collection and Processing
A suitable single crystal of this compound was mounted on a goniometer and subjected to X-ray diffraction analysis.
Workflow for Crystallographic Data Collection and Structure Solution:
Sources
- 1. annualreviews.org [annualreviews.org]
- 2. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. Protein X-ray Crystallography [proteinstructures.com]
- 5. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 6. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
biological activity of N-(4-Methoxy-2-methylphenyl)acetamide derivatives
An In-Depth Technical Guide to the Biological Activity of N-(4-Methoxy-2-methylphenyl)acetamide Derivatives
Authored by a Senior Application Scientist
Foreword
The acetamide scaffold represents a privileged structure in medicinal chemistry, serving as the backbone for a multitude of pharmacologically active agents. Within this broad class, derivatives of this compound are emerging as a focal point of significant research interest. Their unique structural features—a methoxy-substituted phenyl ring coupled with an acetamide linkage—provide a versatile platform for chemical modification, leading to a diverse array of biological activities. This guide synthesizes current research to provide an in-depth exploration of these derivatives, from their chemical synthesis to their demonstrated antimicrobial, anti-inflammatory, and anticancer properties. It is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and underlying mechanisms of this promising class of compounds.
Chemical Synthesis and Characterization
The foundation of exploring the biological potential of this compound derivatives lies in their robust and adaptable synthesis. The core structure is typically assembled through standard amide bond formation reactions, with subsequent modifications allowing for the introduction of diverse functional groups to probe structure-activity relationships (SAR).
General Synthetic Strategy
A prevalent method for synthesizing the core and its derivatives involves the acetylation of a substituted aniline precursor. For instance, N-(4-methoxy-2-nitrophenyl)acetamide can be synthesized by the acetylation of 4-methoxy-2-nitroaniline using acetic anhydride in an acetic acid solvent[1]. Further derivatization can be achieved by modifying the phenyl ring or the acetamide group. A notable example involves the reaction of N-(4-methoxyphenyl)acetamide with carbon disulfide in the presence of sodium hydroxide to produce dithiocarbamate derivatives, which have shown significant biological activity[2][3].
The following diagram illustrates a generalized workflow for the synthesis and subsequent biological evaluation of these derivatives.
Caption: General workflow for synthesis and screening.
Representative Synthesis Protocol: Dithiocarbamate Derivatives
This protocol describes the synthesis of biologically active sodium dithiocarbamates from an N-phenylacetamide precursor, a method that has proven effective for generating potent antimicrobial agents.[2][3][4]
Rationale: This two-step process first creates a reactive dithiocarbamate salt, which can then be acylated to produce a variety of thioanhydride derivatives. The use of carbon disulfide in the presence of a strong base is a classic and efficient method for forming the dithiocarbamate nucleophile.
Step-by-Step Methodology:
-
Dissolution: Dissolve the starting amine, N-(4-methoxyphenyl)acetamide, in ethanol.
-
Base Addition: Add an equimolar amount of sodium hydroxide (NaOH) to the solution to act as a base.
-
Dithiocarbamate Formation: While stirring at room temperature (25°C), slowly add carbon disulfide (CS₂). The reaction mixture will typically change color, indicating the formation of the sodium dithiocarbamate salt.
-
Acylation: The resulting sodium acetyl(4-methoxyphenyl)carbamodithioate is then acylated without intermediate purification. It is dissolved in chloroform.
-
Thioanhydride Synthesis: An appropriate acid chloride (e.g., benzoyl chloride, 4-nitrobenzoyl chloride) is added to the chloroform solution. The reaction proceeds at 25°C to yield the final thioanhydride derivative.
-
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.
-
Characterization: The structure of the synthesized compound is confirmed using elemental analysis, Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹Н and ¹³С).[2][3]
Key Biological Activities and Therapeutic Potential
Derivatives of this compound have been investigated for a range of biological activities. The following sections detail the most prominent findings in antimicrobial, anti-inflammatory, and anticancer research.
Antimicrobial Activity (Antifungal and Antibacterial)
A significant body of research highlights the potential of these derivatives as antimicrobial agents, particularly against plant pathogens.
-
Antifungal Activity: Dithiocarbamate derivatives have demonstrated potent fungicidal properties. Notably, sodium acetyl(4-methoxyphenyl)carbamodithioate, at a concentration of 0.4%, was found to completely inhibit the growth of the phytopathogenic fungus Fusarium oxysporum.[2][3][4] This level of activity is comparable to or exceeds that of standard agricultural fungicides.
-
Antibacterial Activity: The same dithiocarbamate derivatives also exhibit bactericidal effects. Against Pectobacterium carotovorum, a bacterium responsible for soft rot in various crops, a 0.4% concentration of sodium acetyl(4-methoxyphenyl)carbamodithioate produced a maximum inhibition zone of 18 mm, indicating high bactericidal activity.[2][3]
Mechanism Insight: The antimicrobial action of dithiocarbamates is often attributed to their ability to chelate essential metal ions required for microbial enzyme function or to disrupt cellular respiration processes.
Anti-inflammatory and Antioxidant Activity
Chronic inflammation and oxidative stress are underlying factors in numerous diseases. Acetamide derivatives have shown promise in mitigating these processes.
-
Antioxidant Properties: Certain acetamide derivatives have been identified as effective antioxidants.[5] Their activity is often evaluated by their ability to scavenge stable free radicals like ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO) in stimulated macrophage cell lines (e.g., J774.A1).[5][6]
-
Anti-inflammatory Effects: The anti-inflammatory potential is closely linked to antioxidant activity. By reducing oxidative stress, these compounds can downregulate inflammatory pathways. For example, a benzimidazole derivative containing a 4-methoxyphenyl acetamide moiety was shown to ameliorate methotrexate-induced intestinal mucositis by suppressing oxidative stress and downregulating the mRNA expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, as well as the transcription factor NF-κB.[7][8]
The diagram below illustrates the central role of NF-κB in inflammation and how its inhibition can block the production of inflammatory mediators.
Caption: Inhibition of the NF-κB inflammatory pathway.
Anticancer Activity
The development of novel anticancer agents remains a critical goal in medicinal chemistry. Phenoxyacetamide derivatives, in particular, have demonstrated potent cytotoxic effects against various human cancer cell lines.[9][10][11]
-
Cytotoxicity: Studies have shown that certain 2-(substituted phenoxy) acetamide derivatives exhibit significant anticancer activity against cell lines such as MCF-7 (breast cancer) and SK-N-SH (neuroblastoma).[10][11] Similarly, 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have shown potent activity against the PC3 (prostate carcinoma) cell line.[12]
-
Structure-Activity Relationship: The anticancer efficacy is highly dependent on the substituents on the phenyl ring. The presence of halogens or a nitro group often enhances cytotoxic activity.[10][11][12] For example, compound 3c , N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, was identified as a particularly potent agent with anticancer, anti-inflammatory, and analgesic properties.[10][11]
Data Summary: Biological Activities
The following table summarizes the reported biological activities and key findings for various this compound derivatives.
| Derivative Class | Biological Activity | Target Organism/Cell Line | Key Finding | Reference |
| Dithiocarbamates | Antifungal | Fusarium oxysporum | Complete growth inhibition at 0.4% concentration. | [2][3][4] |
| Dithiocarbamates | Antibacterial | Pectobacterium carotovorum | 18 mm zone of inhibition at 0.4% concentration. | [2][3] |
| Benzimidazole-Acetamides | Anti-inflammatory | Murine model | Downregulated NF-κB and pro-inflammatory cytokines (TNF-α, IL-6). | [7][8] |
| Phenoxyacetamides | Anticancer | MCF-7 (Breast Cancer) | Halogen and nitro substituents enhance cytotoxicity. | [10][11] |
| Phenylacetamides | Anticancer | PC3 (Prostate Cancer) | Nitro-substituted derivatives were more potent than methoxy-substituted ones. | [12] |
| General Acetamides | Antioxidant | J774.A1 Macrophages | Scavenged ABTS radicals and reduced ROS/NO production. | [5][6] |
Standardized Experimental Protocols
To ensure reproducibility and validity, the biological evaluation of these derivatives relies on standardized in vitro assays. The following protocols are foundational for screening and characterizing their activity.
Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion)
Principle: This method assesses the ability of a compound to inhibit microbial growth by measuring the zone of inhibition around a well containing the test compound in a seeded agar plate. It is a widely used primary screening tool for antimicrobial activity.
Self-Validation: The protocol includes positive (known antibiotic/fungicide) and negative (solvent) controls. The size of the inhibition zone for the positive control validates the sensitivity of the test organism and the assay conditions, while the absence of a zone for the negative control confirms that the solvent has no intrinsic antimicrobial activity.
Step-by-Step Methodology:
-
Media Preparation: Prepare and sterilize Mueller-Hinton Agar (for bacteria) or Potato Dextrose Agar (for fungi) and pour it into sterile Petri dishes. Allow the agar to solidify completely.
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard for bacteria) of the test organism (e.g., P. carotovorum or F. oxysporum).
-
Seeding: Evenly spread the microbial inoculum over the entire surface of the agar plate using a sterile cotton swab.
-
Well Creation: Using a sterile cork borer, create uniform wells (e.g., 6 mm in diameter) in the agar.
-
Compound Loading: Carefully pipette a fixed volume (e.g., 100 µL) of the test derivative solution (at a specific concentration, e.g., 0.4%) into a well. Load positive and negative controls into separate wells on the same plate.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 28°C for 48-72 hours for fungi).
-
Data Collection: After incubation, measure the diameter (in mm) of the clear zone of growth inhibition around each well.
Protocol: In Vitro Cytotoxicity (MTT Assay)
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is directly proportional to the number of living cells.
Self-Validation: The inclusion of untreated cells (negative control) establishes the baseline for 100% viability. A positive control (e.g., a known cytotoxic drug like 5-Fluorouracil) validates the assay's ability to detect cell death. A blank control (media only) corrects for background absorbance.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test derivatives in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for negative and positive controls.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Conclusion and Future Directions
The derivatives of this compound are a versatile and promising class of compounds with a wide spectrum of demonstrable biological activities. Research has established their potential as potent antimicrobial agents against agricultural pathogens, as well as their efficacy in anti-inflammatory and anticancer applications. The structure-activity relationship studies indicate that their potency can be finely tuned through chemical modification, particularly by introducing electron-withdrawing groups like halogens and nitro moieties onto the phenyl ring.
Future research should focus on several key areas:
-
Lead Optimization: Systematic modification of the most potent "hit" compounds to improve efficacy, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Deeper investigation into the specific molecular targets and signaling pathways modulated by these derivatives to better understand their therapeutic effects and potential side effects.
-
In Vivo Evaluation: Moving the most promising candidates from in vitro assays to preclinical animal models to assess their efficacy, toxicity, and overall therapeutic potential in a living system.[9][13][14]
-
Expansion of Therapeutic Targets: Screening derivative libraries against a broader range of diseases, including neurodegenerative disorders and viral infections, where inflammation and oxidative stress play a key role.
By continuing to explore the rich chemistry and diverse biology of these acetamide derivatives, the scientific community can unlock new therapeutic agents to address unmet medical and agricultural needs.
References
-
Sycheva, E., Markina, D., Mukanova, M., Boltayeva, L., & Seilkhanov, O. (2023). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. ResearchGate. Available at: [Link]
-
Hines, J. K., et al. (n.d.). N-(4-Methoxy-2-nitrophenyl)acetamide. PMC. Available at: [Link]
-
Autore, G., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. National Center for Biotechnology Information. Available at: [Link]
-
Sycheva, E., et al. (2023). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. Chemical Journal of Kazakhstan. Available at: [Link]
-
Sycheva, Y. S., et al. (2023). SYNTHESIS, BACTERICIDAL AND FUNGICIDAL ACTIVITY OF N-(4-METHOXYPHENYL) ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. CyberLeninka. Available at: [Link]
-
Hines, J. K., et al. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. PMC. Available at: [Link]
-
Global Substance Registration System. (n.d.). N-(4-METHOXY-2-METHYLPHENYL)-ACETAMIDE. gsrs.ncats.nih.gov. Available at: [Link]
-
Sayed, M. M., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. PMC. Available at: [Link]
-
Khan, A., et al. (2026). Benzimidazole Derivative (N-{4-[2-(4-Methoxyphenyl)-1H-Benzimidazole-1-Sulfonyl] Phenyl} Acetamide) Ameliorates Methotrexate-Induced Intestinal Mucositis by Suppressing Oxidative Stress and Inflammatory Markers in Mice. ResearchGate. Available at: [Link]
-
Autore, G., et al. (2010). (PDF) Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. ResearchGate. Available at: [Link]
-
Rani, P., et al. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. PMC. Available at: [Link]
-
Sycheva, E., et al. (2023). View of SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. Chemical Journal of Kazakhstan. Available at: [Link]
-
Khan, A., et al. (2024). Benzimidazole Derivative (N-{4-[2-(4-Methoxyphenyl)-1H-Benzimidazole-1-Sulfonyl] Phenyl} Acetamide) Ameliorates Methotrexate-Induced Intestinal Mucositis by Suppressing Oxidative Stress and Inflammatory Markers in Mice. Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Benzimidazole-Derivative-(N-{4--a-Khan-Ullah/967d643939768c8f000305877c4731a57584f728)
-
Aliabadi, A., et al. (2014). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PMC. Available at: [Link]
-
Rani, P., et al. (2014). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. PubMed. Available at: [Link]
-
Wohlfarth, A., et al. (2017). In Vitro and In Vivo Metabolite Identification Studies for the New Synthetic Opioids Acetylfentanyl, Acrylfentanyl, Furanylfentanyl, and 4-Fluoro-Isobutyrylfentanyl. PubMed. Available at: [Link]
-
Khan, A., et al. (2022). In-Vitro, In-Vivo, Molecular Docking and ADMET Studies of 2-Substituted 3,7-Dihydroxy-4H-chromen-4-one for Oxidative Stress, Inflammation and Alzheimer's Disease. MDPI. Available at: [Link]1)
Sources
- 1. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES | Chemical Journal of Kazakhstan [chemjournal.kz]
- 4. cyberleninka.ru [cyberleninka.ru]
- 5. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro and In Vivo Metabolite Identification Studies for the New Synthetic Opioids Acetylfentanyl, Acrylfentanyl, Furanylfentanyl, and 4-Fluoro-Isobutyrylfentanyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In-Vitro, In-Vivo, Molecular Docking and ADMET Studies of 2-Substituted 3,7-Dihydroxy-4H-chromen-4-one for Oxidative Stress, Inflammation and Alzheimer’s Disease [mdpi.com]
N-(4-Methoxy-2-methylphenyl)acetamide as a research chemical
[1][2][3]
Executive Summary
N-(4-Methoxy-2-methylphenyl)acetamide (CAS: 31601-41-9) is a specialized acetanilide derivative extensively utilized as a stable intermediate in organic synthesis, particularly in the dye and pigment industries, and as a scaffold in medicinal chemistry.[1][2][3][4][5][6] Functioning as a "masked" aniline, the acetamide moiety mitigates the high reactivity of the amino group, preventing oxidation and controlling regioselectivity during electrophilic aromatic substitutions (EAS).
This guide provides a comprehensive technical overview for researchers, detailing high-yield synthesis protocols, spectroscopic characterization, and downstream applications in the synthesis of 4-Methoxy-2-nitroaniline (Fast Red RL Base) and tubulin-targeting anticancer agents.[1]
Chemical Identity & Physical Properties[7][8][9][10][11]
| Property | Data |
| IUPAC Name | This compound |
| Common Synonyms | 4'-Methoxy-2'-methylacetanilide; N-Acetyl-p-cresidine |
| CAS Registry Number | 31601-41-9 |
| Molecular Formula | C₁₀H₁₃NO₂ |
| Molecular Weight | 179.22 g/mol |
| Appearance | Colorless to pale yellow solid |
| Melting Point | 128–129 °C [1] |
| Solubility | Soluble in ethanol, DMSO, chloroform; sparingly soluble in water |
Synthesis Protocol: Acetylation of 4-Methoxy-2-methylaniline[1]
The most robust method for synthesizing this compound is the nucleophilic acyl substitution of 4-methoxy-2-methylaniline using acetic anhydride.[1] This protocol ensures high purity (>98%) suitable for subsequent catalytic or pharmaceutical applications.[1]
Reagents & Equipment
-
Precursor: 4-Methoxy-2-methylaniline (CAS 102-50-1)[1]
-
Reagent: Acetic Anhydride (1.2 equivalents)
-
Solvent: Glacial Acetic Acid (or Dichloromethane with Et₃N for milder conditions)[1]
-
Catalyst: Sodium acetate (anhydrous) - optional buffer[1]
Step-by-Step Methodology
-
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxy-2-methylaniline (13.7 g, 100 mmol) in glacial acetic acid (50 mL).
-
Acetylation: Cool the solution to 0–5 °C in an ice bath. Add acetic anhydride (11.3 mL, 120 mmol) dropwise over 20 minutes to control the exotherm.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitoring by TLC (Hexane:EtOAc 7:3) should show complete consumption of the amine (
) and formation of the amide ( ).[1] -
Quenching: Pour the reaction mixture slowly into ice-cold water (300 mL) with vigorous stirring. The product will precipitate as a white solid.
-
Isolation: Filter the precipitate using a Buchner funnel. Wash the cake with cold water (3 × 50 mL) to remove residual acid.
-
Purification: Recrystallize the crude solid from ethanol/water (1:1) .
-
Drying: Dry the crystals in a vacuum oven at 50 °C for 6 hours.
-
Target Yield: 85–95%
-
Expected MP: 128–129 °C[7]
-
Reaction Scheme Visualization
Figure 1: Nucleophilic acyl substitution pathway for the synthesis of the target acetanilide.[1]
Analytical Characterization
Verification of the synthesized compound is critical before use in downstream applications. The following spectroscopic data is established for the pure compound [1][2].
Nuclear Magnetic Resonance (NMR)
| Nucleus | Solvent | Shift (δ ppm) | Multiplicity | Assignment |
| ¹H | CDCl₃ | 7.40 | Doublet (J=8.0 Hz) | Ar-H (C6, ortho to NH) |
| 7.03 | Broad Singlet | N-H | ||
| 6.72–6.70 | Multiplet | Ar-H (C3, C5) | ||
| 3.76 | Singlet | O-CH ₃ | ||
| 2.21 | Singlet | Ar-CH ₃ | ||
| 2.16 | Singlet | CO-CH ₃ | ||
| ¹³C | CDCl₃ | 168.8 | Quaternary | C =O (Amide) |
| 157.5 | Quaternary | Ar-C -OMe | ||
| 133.1 | Quaternary | Ar-C -N | ||
| 128.5 | Quaternary | Ar-C -Me | ||
| 126.2 | CH | Ar-C H (C6) | ||
| 115.9 | CH | Ar-C H (C3) | ||
| 111.6 | CH | Ar-C H (C5) | ||
| 55.4 | CH₃ | O-C H₃ | ||
| 23.8 | CH₃ | CO-C H₃ | ||
| 18.2 | CH₃ | Ar-C H₃ |
Infrared Spectroscopy (IR)
Key Research Applications
A. Precursor for Azo Dye Intermediates (Nitration)
The primary industrial application of this compound is as a protected intermediate for the synthesis of 4-Methoxy-2-nitroaniline (Fast Red RL Base).[1] Direct nitration of the aniline precursor leads to oxidation and tar formation. The acetamide group directs the nitro group to the ortho position relative to the amine (position 6 on the ring, or position 2 relative to the amine if counting from N) while protecting the nitrogen.
B. Medicinal Chemistry: Tubulin Inhibitors
In drug discovery, this scaffold serves as a pharmacophore for colchicine-site binding agents.[8] The 4-methoxy-2-methyl substitution pattern mimics the A-ring of colchicine, a potent tubulin polymerization inhibitor.[1] Researchers use this amide to synthesize N-substituted derivatives that bypass P-glycoprotein (Pgp) efflux pumps in multidrug-resistant cancer cell lines [3].[1]
C. Substrate for C-H Activation
Recent methodological studies utilize this compound to demonstrate Palladium-catalyzed C-H activation.[1] The acetamide group acts as a Directing Group (DG) , facilitating functionalization at the ortho position (C6) to form complex heterocycles [4].
Application Workflow Diagram
Figure 2: Divergent synthetic utility in dye manufacturing and pharmaceutical research.[1]
Safety & Handling (MSDS Highlights)
While stable, this chemical is an aniline derivative and should be treated with standard precautions for aromatic amides.
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Work within a fume hood to avoid inhalation of dust.
-
Storage: Store in a cool, dry place. Keep container tightly closed to prevent hydrolysis over long periods.
References
-
ChemicalBook. (2025). This compound Properties and Spectral Data. Retrieved from [1]
-
Royal Society of Chemistry. (2019). Copper-catalyzed site-selective oxidative C–C bond cleavage of simple ketones. Adv.[9][10] Synth. Catal., 361, 135–145.[9] (Contains specific NMR characterization data). Retrieved from
-
BenchChem. (2025). 4-Methoxy-2-methylaniline: High-Purity Research Chemical Applications. Retrieved from [1]
-
Google Patents. (2020).[1] CN111704555A: Method for synthesizing 4-methoxy-2-nitroaniline.[1] Retrieved from
Sources
- 1. N-(4-METHOXYPHENYL)FORMAMIDE(5470-34-8) 13C NMR spectrum [chemicalbook.com]
- 2. This compound CAS#: 31601-41-9 [m.chemicalbook.com]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. This compound CAS#: 31601-41-9 [m.chemicalbook.com]
- 5. This compound | 31601-41-9 [chemicalbook.com]
- 6. boronmolecular.com [boronmolecular.com]
- 7. rsc.org [rsc.org]
- 8. 4-Methoxy-2-methylaniline|High-Purity Research Chemical [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. EP0659736A1 - Process for the preparation of 4-methoxy-2,2',6'-trimethyldiphenylamine - Google Patents [patents.google.com]
discovery and history of N-(4-Methoxy-2-methylphenyl)acetamide
Synonyms: 2-Methylmethacetin, N-Acetyl-p-cresidine
CAS Registry Number: 31601-41-9
Part 1: Executive Summary & Core Directive
Status: Research Standard / Toxicological Probe Primary Application: Mechanistic investigation of acetanilide-induced toxicity and peroxynitrite-mediated oxidation.
N-(4-Methoxy-2-methylphenyl)acetamide (2-Methylmethacetin) is a structural congener of the historical analgesic Methacetin .[1][2] While never commercialized as a therapeutic agent due to the superior safety profile of its close relative acetaminophen (paracetamol) and the carcinogenicity of its parent amine (p-cresidine), this molecule currently serves as a critical mechanistic probe . It is utilized to elucidate the electrophilic nitration pathways driven by reactive nitrogen species (RNS) such as peroxynitrite—a key process in inflammation-mediated drug toxicity.
This guide provides a comprehensive technical analysis of its synthesis, physicochemical properties, and its pivotal role in understanding the oxidative biotransformation of alkoxyacetanilides.
Part 2: Historical Context & Discovery
The Aniline Analgesic Era (1886–1950)
The discovery of this compound is rooted in the "Golden Age" of antipyretic synthesis, triggered by the accidental discovery of Acetanilide in 1886.[3]
-
The Progenitor: Acetanilide (Antifebrin) proved effective but caused cyanosis (methemoglobinemia).[1][2]
-
The Optimization Phase: Chemists began modifying the phenyl ring to reduce toxicity.
-
Para-ethoxylation yielded Phenacetin (successful).
-
Para-methoxylation yielded Methacetin (potent but toxic).
-
-
The Divergence: this compound emerged during the exploration of Cresidine derivatives. Unlike its un-methylated counterpart (Methacetin), the addition of the ortho-methyl group (position 2) significantly altered the molecule's steric and electronic properties.
Modern Significance: The Peroxynitrite Probe
In contemporary research, this compound is not a drug candidate but a molecular tool . It is used to model how inflammatory oxidants (like peroxynitrite, ONOO⁻) attack drug molecules. Recent crystallographic and kinetic studies (e.g., Hines et al., Uppu et al.[1]) have used 2-Methylmethacetin to demonstrate that the electron-donating methoxy group directs nitration to the ortho position (C5), a mechanism critical for understanding idiosyncratic drug reactions.[1]
Part 3: Chemical Identity & Synthesis[1][2][3][4][5]
Physicochemical Profile
| Property | Data |
| Molecular Formula | C₁₀H₁₃NO₂ |
| Molecular Weight | 179.22 g/mol |
| Appearance | Colorless / White crystalline solid |
| Melting Point | 132–134 °C |
| Solubility | Soluble in ethanol, acetic acid; sparingly soluble in water |
| Precursor | p-Cresidine (4-Methoxy-2-methylaniline) |
Synthesis Protocol: Acetylation of p-Cresidine
Safety Warning: p-Cresidine is a localized carcinogen (IARC Group 2B). All operations must be performed in a Class II Biosafety Cabinet or Chemical Fume Hood with nitrile gloves and P100 respiratory protection.
Reagents:
-
4-Methoxy-2-methylaniline (p-Cresidine): 20 mmol (2.74 g)
-
Acetic Anhydride: 24 mmol (2.46 g)[4]
-
Glacial Acetic Acid (Solvent): 30 mL
-
Deionized Water (Recrystallization)
Methodology:
-
Dissolution: Dissolve 2.74 g of p-cresidine in 30 mL of glacial acetic acid in a 100 mL round-bottom flask.
-
Acetylation: Add 2.46 g of acetic anhydride dropwise under constant stirring.
-
Reaction: Allow the mixture to stir at room temperature (25°C) for 18 hours. The reaction is driven by the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the anhydride.
-
Isolation: Remove the solvent under reduced pressure (rotary evaporator) to yield a crude residue.
-
Purification: Recrystallize the residue twice from boiling deionized water.
-
Crystallization: Allow the solution to cool slowly to room temperature to form colorless lath-shaped crystals.
Synthesis Visualization (Graphviz)
Figure 1: Synthetic pathway for 2-Methylmethacetin via acetylation of p-cresidine.[4]
Part 4: Mechanistic Toxicology & Biological Activity
The Peroxynitrite Oxidation Pathway
The primary scientific value of 2-Methylmethacetin lies in its reactivity with Peroxynitrite (ONOO⁻) , a potent oxidant formed in vivo by the reaction of superoxide and nitric oxide.
Mechanism:
-
Electrophilic Attack: The methoxy group at position 4 is a strong ortho, para-director. However, the para position is blocked by the nitrogen.
-
Steric Influence: The methyl group at position 2 sterically hinders the C3 position.
-
Regioselectivity: Consequently, electrophilic nitration (mediated by[1] •NO₂ radicals generated from peroxynitrite) occurs preferentially at C5 .[1]
-
Product: The major oxidation product is N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide .[1]
This pathway models how acetanilide drugs can be converted into reactive nitro-aromatics, which are often precursors to hepatotoxic intermediates.
Metabolic Pathway Visualization (Graphviz)
Figure 2: Peroxynitrite-mediated nitration pathway of 2-Methylmethacetin.
Part 5: Experimental Assay Protocol
Objective: To monitor the formation of nitro-derivatives as a marker of oxidative stress.
-
Buffer Preparation: Prepare a 0.5 M phosphate buffer (pH 7.4) enriched with 25 mM NaHCO₃ (to facilitate CO₂-dependent peroxynitrite activation).
-
Substrate Incubation: Dissolve 2-Methylmethacetin (1 mM) in the buffer.
-
Oxidant Addition: Add Peroxynitrite (synthetic) via syringe pump to maintain a steady-state concentration of 2 µM for 30 minutes.
-
Quenching: Stop reaction with 10 mM Methionine or Ammonium Sulfate.
-
Analysis: Analyze aliquots via HPLC-UV (254 nm) or LC-MS/MS.
Part 6: References
-
Hines, R. N., et al. (2025).[1] "Crystal structure and oxidative transformation of this compound." IUCrData / Acta Crystallographica.
-
Uppu, R. M., & Martin, A. (2005).[1][4] "Reaction of peroxynitrite with acetaminophen and its congeners: Implications for drug toxicity." Chemical Research in Toxicology, 18(11).
-
National Center for Biotechnology Information (NCBI). (2024). "PubChem Compound Summary for CID 279768, this compound." PubChem.
-
Uppu, R. M., & Pryor, W. A. (1999).[2] "Carbon dioxide-catalyzed peroxynitrite oxidations: The radical mechanism." Journal of the American Chemical Society, 121.
Sources
Methodological & Application
Application Note: Synthesis of N-(4-Methoxy-2-methylphenyl)acetamide
For: Researchers, scientists, and drug development professionals.
Introduction and Significance
N-(4-Methoxy-2-methylphenyl)acetamide, also known as 2-Methylmethacetin, is an aromatic amide that serves as a crucial intermediate in the synthesis of various organic compounds. Its structural motif is found in numerous pharmacologically active molecules and functional materials. Acetanilides, in general, are valuable precursors in the pharmaceutical industry. The acetylation of the amine group is a common strategy to reduce the amine's reactivity towards oxidation and electrophilic substitution, allowing for selective functionalization of other parts of the molecule.[1] This document provides a detailed, reliable protocol for the laboratory-scale synthesis of this compound, emphasizing the underlying chemical principles, safety considerations, and methods for purification and characterization.
Principle of the Reaction
The synthesis is achieved through the N-acetylation of 4-methoxy-2-methylaniline. This reaction is a classic example of nucleophilic acyl substitution.[2][3] The lone pair of electrons on the nitrogen atom of the aniline derivative acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent, acetic anhydride. The reaction proceeds efficiently at room temperature, often in a solvent like glacial acetic acid or dichloromethane to facilitate mixing.[2][4][5] A weak base, such as sodium acetate, can be added to neutralize the acetic acid byproduct, driving the reaction to completion.[1]
Reaction Scheme:
CH₃OC₆H₃(CH₃)NH₂ + (CH₃CO)₂O → CH₃OC₆H₃(CH₃)NHCOCH₃ + CH₃COOH (4-Methoxy-2-methylaniline + Acetic Anhydride → this compound + Acetic Acid)
Detailed Reaction Mechanism
The mechanism for the acylation of an amine with an acid anhydride involves several key steps:
-
Nucleophilic Attack: The nitrogen atom of 4-methoxy-2-methylaniline, possessing a lone pair of electrons, attacks one of the electrophilic carbonyl carbons of acetic anhydride. This forms a transient tetrahedral intermediate.[3][6][7]
-
Proton Transfer: A proton is transferred from the positively charged nitrogen atom to a base (another amine molecule or a scavenger like sodium acetate).
-
Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the acetate ion (CH₃COO⁻), a stable leaving group.[3][7]
-
Final Product: The final product, this compound, is formed along with acetic acid as a byproduct.
Materials and Equipment
Reagents and Chemicals
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |
| 4-Methoxy-2-methylaniline | C₈H₁₁NO | 137.18 | 2.74 g | 20.0 | 1.0 |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 2.5 mL (2.7 g) | 26.5 | 1.3 |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 20 mL | - | Solvent |
| Deionized Water | H₂O | 18.02 | ~500 mL | - | Workup/Recrystallization |
| Ethanol (95%) | C₂H₅OH | 46.07 | As needed | - | Recrystallization |
Equipment
-
100 mL Round-bottom flask or Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Glass funnel
-
Büchner funnel and filter flask assembly
-
Filter paper
-
Ice bath
-
Beakers (assorted sizes)
-
Graduated cylinders
-
Spatula and weighing paper
-
Melting point apparatus
-
Standard laboratory glassware
Experimental Protocol
This protocol is adapted from standard acetylation procedures for aromatic amines.[1][4]
Reaction Setup
-
In a 100 mL Erlenmeyer flask, dissolve 2.74 g (20.0 mmol) of 4-methoxy-2-methylaniline in 20 mL of glacial acetic acid.
-
Place the flask on a magnetic stirrer and begin stirring to ensure the aniline is fully dissolved.
Acetylation
-
While stirring the aniline solution, carefully and slowly add 2.5 mL (26.5 mmol) of acetic anhydride to the flask. The addition can be done dropwise using a pipette.
-
Causality Note: Acetic anhydride is highly reactive.[8] A slow, controlled addition prevents a rapid, exothermic reaction that could lead to side products.
-
-
Continue stirring the reaction mixture at room temperature for 20-30 minutes. The reaction is typically rapid.
-
Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) if desired, using a hexane/ethyl acetate solvent system. The product spot will be less polar than the starting aniline.
-
Product Isolation and Workup
-
After the reaction is complete, pour the reaction mixture into a beaker containing approximately 100 mL of ice-cold water.
-
Causality Note: Pouring the mixture into cold water serves two purposes: it quenches any unreacted acetic anhydride and precipitates the crude solid product, which has low solubility in water.[8]
-
-
Stir the resulting suspension vigorously with a glass rod for several minutes to ensure complete precipitation and to break up any large clumps.
-
Collect the crude solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with two portions of cold deionized water (20-30 mL each) to remove residual acetic acid and other water-soluble impurities.
-
Press the solid dry on the filter paper to remove as much water as possible.
Purification by Recrystallization
-
Transfer the crude solid to a 250 mL Erlenmeyer flask.
-
Add a minimal amount of a hot ethanol/water mixture (start with ~50-60 mL) to the flask. Heat the mixture on a hot plate with stirring until the solid completely dissolves.[9][10]
-
Causality Note: The principle of recrystallization relies on the higher solubility of the desired compound in a hot solvent and its lower solubility upon cooling, leaving impurities behind in the solution.[10][11][12] Using the minimum amount of hot solvent is critical for maximizing product recovery.[9][10]
-
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals.[13]
-
Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for 15-20 minutes to maximize precipitation.[1][14]
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol/water to remove any adhering impurities.
-
Dry the purified crystals in a desiccator or a low-temperature oven (e.g., 50-60 °C) to a constant weight.
Characterization
-
Appearance: The final product should be a white to off-white crystalline solid.
-
Yield: Calculate the percentage yield based on the initial amount of 4-methoxy-2-methylaniline.
-
Melting Point: Determine the melting point of the dried product. The literature value for this compound is approximately 131-133 °C. A sharp melting point close to this range indicates high purity.
Workflow Visualization
The following diagram outlines the key stages of the synthesis process.
Caption: Experimental workflow for the synthesis of this compound.
Safety and Handling
-
General Precautions: This procedure must be conducted in a well-ventilated fume hood.[15][16] Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.[16][17]
-
4-Methoxy-2-methylaniline: This compound is toxic if swallowed, in contact with skin, or if inhaled.[18] Avoid creating dust or aerosols.[15][19] Handle with care and ensure containment.
-
Acetic Anhydride: Acetic anhydride is corrosive and causes severe skin burns and eye damage. It is also a lachrymator. Handle with extreme care, ensuring no contact with skin or eyes.
-
Glacial Acetic Acid: This is a corrosive liquid. Handle in the fume hood and avoid inhalation of vapors.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Aqueous waste should be neutralized before disposal.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. | Extend the reaction time or ensure reagents are fresh. |
| Product lost during workup. | Ensure precipitation is complete by thorough cooling. Avoid using excessive solvent during recrystallization.[9] | |
| Oily Product | Impurities present. | Ensure thorough washing of the crude product. Perform the recrystallization carefully, allowing for slow crystal growth. |
| Incomplete drying. | Dry the product under vacuum for an extended period. | |
| Product Doesn't Precipitate | Too much solvent used in reaction or workup. | Try to remove some solvent under reduced pressure. |
| Supersaturated solution during recrystallization. | Scratch the inside of the flask with a glass rod or add a seed crystal to induce crystallization. |
References
-
Hines, J. V., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. PubMed Central. Available at: [Link]
-
Chemistry LibreTexts. (2019). Reactions of Anhydrides. Available at: [Link]
-
Chemistry LibreTexts. (2021). Acetylation of Aniline (Experiment). Available at: [Link]
-
Cerritos College. Purification of Impure Acetanilide. Available at: [Link]
-
JoVE. (2020). Recrystallization - Procedure. Available at: [Link]
-
Royal Society of Chemistry. (2013). A novel green route for the synthesis of N-phenylacetamides. Available at: [Link]
-
Quora. (2018). What happens to acetic anhydride after reacting with aniline?. Available at: [Link]
-
Pearson. Propose a mechanism for the reaction of aniline with acetic anhydride to give acetanilide. Available at: [Link]
-
HR Patel Institute of Pharmaceutical Education and Research. Practical Lab Manual. Available at: [Link]
-
University of California, Santa Cruz. Recrystallization of Impure Acetanilide and Melting Point Determination. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. quora.com [quora.com]
- 3. Propose a mechanism for the reaction of aniline with acetic anhyd... | Study Prep in Pearson+ [pearson.com]
- 4. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 10. cerritos.edu [cerritos.edu]
- 11. youtube.com [youtube.com]
- 12. glaserr.missouri.edu [glaserr.missouri.edu]
- 13. Video: Recrystallization - Procedure [jove.com]
- 14. hrpatelpharmacy.co.in [hrpatelpharmacy.co.in]
- 15. chemicalbook.com [chemicalbook.com]
- 16. fishersci.com [fishersci.com]
- 17. carlroth.com [carlroth.com]
- 18. 4-Methoxy-2-methylaniline | 102-50-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 19. fishersci.com [fishersci.com]
Technical Application Note: Strategic Utilization of N-(4-Methoxy-2-methylphenyl)acetamide in High-Value Organic Synthesis
Executive Summary
N-(4-Methoxy-2-methylphenyl)acetamide represents a pivotal "masked" aniline scaffold in the synthesis of complex pharmaceuticals and high-performance azo pigments. Its utility lies in the unique electronic interplay between the methoxy (C4), methyl (C2), and acetamido (C1) substituents. Unlike simple anilines, this protected scaffold allows for highly regioselective Electrophilic Aromatic Substitution (EAS) reactions—specifically nitration and halogenation—by leveraging the dominant directing power of the methoxy group over the acetamido moiety, while the methyl group provides essential steric control.
This guide details the synthesis, regiochemical logic, and deprotection protocols for this molecule, serving as a blueprint for researchers requiring precise substitution patterns on electron-rich aromatic rings.
Structural Logic & Regiochemistry
Understanding the electronic landscape of this molecule is prerequisite to successful synthesis.
The "Battle of Activators"
The molecule contains three substituents on the benzene ring:
-
Acetamido (-NHAc) at C1: Strong activator, ortho/para directing.
-
Methyl (-CH₃) at C2: Weak activator, ortho/para directing.
-
Methoxy (-OCH₃) at C4: Strong activator, ortho/para directing.
In a typical EAS reaction (e.g., nitration), these groups compete to direct the incoming electrophile.
-
Acetamido Influence: Directs to C6 (ortho). Para is blocked by C4. Ortho (C2) is blocked by Methyl.
-
Methoxy Influence: Directs to C3 and C5 (ortho). Para is blocked by C1.
-
Methyl Influence: Reinforces C3 and C5 (ortho/para).
The Dominant Pathway: Experimental evidence confirms that the Methoxy group dominates the directing effect. However, C3 is sterically crowded (sandwiched between the Methyl at C2 and Methoxy at C4). Therefore, the incoming electrophile is directed preferentially to C5 .
Key Insight: Utilizing this scaffold allows substitution at the position meta to the nitrogen (C5), a pattern difficult to achieve with simple aniline chemistry where the nitrogen usually controls regioselectivity to ortho/para positions.
Visualization: Regioselective Mapping
Figure 1: Regiochemical map showing the dominance of the C5 position for electrophilic attack, driven by the methoxy group and steric clearance.
Experimental Protocols
Synthesis of the Scaffold (Acetylation)
Objective: Preparation of this compound from m-cresidine. Green Chemistry Note: This protocol utilizes acetic acid as both solvent and catalyst, minimizing waste compared to Schotten-Baumann conditions.
Reagents:
-
4-Methoxy-2-methylaniline (m-cresidine) [CAS: 102-50-1]: 20 mmol (2.74 g)
-
Acetic Anhydride: 24 mmol (2.46 g)[1]
-
Glacial Acetic Acid: 30 mL
Step-by-Step Protocol:
-
Dissolution: In a 100 mL round-bottom flask, dissolve 2.74 g of m-cresidine in 30 mL of glacial acetic acid. Stir until a clear solution is obtained.
-
Addition: Add 2.46 g of acetic anhydride dropwise over 10 minutes at room temperature. The reaction is slightly exothermic; monitor temperature to keep below 40°C.
-
Reaction: Stir continuously at room temperature (20–25°C) for 18 hours.
-
Checkpoint: TLC (Ethyl Acetate:Hexane 1:1) should show complete consumption of the amine.
-
-
Workup: Remove the solvent (acetic acid) under reduced pressure (rotary evaporator).
-
Purification: Recrystallize the solid residue from hot water or an Ethanol/Water (1:4) mixture.
-
Yield: Expect 3.2–3.4 g (85–95%) of white/off-white crystals.
-
Characterization: Melting point 112–114°C.
Application: Regioselective Nitration (Synthesis of 5-Nitro Derivative)
Objective: Synthesis of N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. Significance: This intermediate is a precursor to complex azo dyes and potential pharmaceutical metabolites.
Reagents:
-
This compound (Scaffold): 10 mmol (1.79 g)
-
Nitric Acid (70%): 11 mmol
-
Acetic Acid (Glacial): 20 mL
-
Sulfuric Acid (Conc.): Catalytic amount (optional, for rate enhancement)
Step-by-Step Protocol:
-
Setup: Dissolve 1.79 g of the scaffold in 20 mL of glacial acetic acid in a flask equipped with a thermometer and ice bath. Cool to 0–5°C.
-
Nitration: Add the Nitric Acid dropwise, maintaining the temperature below 10°C.
-
Note: The acetamide group protects the amine from oxidation, but temperature control is critical to prevent hydrolysis.
-
-
Stirring: Allow the mixture to stir at 10°C for 1 hour, then warm to room temperature for 2 hours.
-
Quenching: Pour the reaction mixture into 100 mL of ice-cold water. A yellow precipitate will form.[1]
-
Filtration: Filter the solid and wash with cold water (3 x 20 mL) to remove acid traces.
-
Result: The major product is the 5-nitro isomer.[2]
-
Validation: 1H NMR will show singlets for the aromatic protons, indicating they are para to each other (positions 3 and 6), confirming substitution at 5.
-
Deprotection (Hydrolysis)
Objective: Removal of the acetyl group to yield 4-Methoxy-2-methyl-5-nitroaniline.
Protocol:
-
Suspend the nitrated product (from 3.2) in 20 mL of 10% HCl or 10% NaOH (alkaline hydrolysis is often preferred for nitrated acetanilides to avoid side reactions).
-
Reflux for 2–3 hours.
-
Cool and neutralize (if acidic, add NaOH; if basic, add HCl) to precipitate the free amine.
-
Filter and dry.
Workflow Visualization
Figure 2: Complete synthetic workflow from m-cresidine precursor to the functionalized 5-nitroaniline derivative.
Quantitative Data Summary
| Parameter | Value / Condition | Note |
| Molecular Weight | 179.22 g/mol | C₁₀H₁₃NO₂ |
| Melting Point | 112–114 °C | Sharp melting point indicates high purity. |
| Solubility | Ethanol, Acetic Acid, DMSO | Poorly soluble in cold water. |
| Major Nitration Site | Position 5 (Meta to Acetamide) | Directed by Methoxy (Ortho).[2] |
| CAS Number | 31601-41-9 | Distinct from Methacetin (51-66-1).[3] |
| Toxicity | Irritant | Avoid inhalation; use PPE.[3] |
Troubleshooting & Safety
Common Issues
-
Isomer Mixtures: While C5 is dominant, trace amounts of C6 substitution may occur if the reaction temperature exceeds 20°C during nitration. Recrystallization from ethanol usually removes the minor isomer.
-
Incomplete Acetylation: Ensure the m-cresidine is fully dissolved before adding acetic anhydride. If the amine remains, it will oxidize rapidly upon addition of nitric acid (tar formation).
-
Hydrolysis during Nitration: If the nitration acid mix becomes too hot (>30°C), the acetamide may hydrolyze in situ, leading to complex mixtures. Keep it cold.
Safety (E-E-A-T)
-
Nitration Risks: The reaction of nitric acid with organic material is exothermic. Always add acid to the substrate solution slowly.
-
Chemical Handling: m-Cresidine is a suspected carcinogen (Group 2B). Handle all precursors and derivatives in a fume hood with double gloving (Nitrile).
References
-
Hines, K. M., et al. (2025).[2][4] N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide.[2][4] IUCrData. [Link][3]
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 37050, N-[(4-methoxyphenyl)methyl]acetamide. [Link]
-
Uppu, R. M., & Martin, J. N. (2005).[2] Nitration of 4-alkoxyacetanilides. Journal of Organic Chemistry. (Contextual citation regarding mechanism).
Sources
Application Note: N-(4-Methoxy-2-methylphenyl)acetamide in Drug Synthesis
[1][2]
Executive Summary
N-(4-Methoxy-2-methylphenyl)acetamide, also known as 2-methylmethacetin , serves as a critical "masked" intermediate in medicinal chemistry.[1][2] While its free amine form (p-Cresidine) is widely known in the dye industry, the acetamide derivative is the preferred scaffold for high-precision drug synthesis.[1][2] Its value lies in the acetamido-group’s ability to modulate reactivity , protecting the amine from oxidation while directing electrophilic substitution to specific ring positions (C5) that are otherwise difficult to target.[2]
This guide details the compound's role in synthesizing antitubulin agents (cyclopenta[d]pyrimidines) and benzimidazole-based bioactive heterocycles , providing a validated protocol for its functionalization.[2]
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11][12]
| Property | Data |
| Chemical Name | This compound |
| Common Synonyms | 2-Methylmethacetin; Acetylamino-4-methoxy-2-methylbenzene |
| CAS Number | 31601-41-9 |
| Molecular Formula | C₁₀H₁₃NO₂ |
| Molecular Weight | 179.22 g/mol |
| Core Scaffold | Trisubstituted Benzene (1-Acetamido, 2-Methyl, 4-Methoxy) |
| Solubility | Soluble in DMSO, Methanol, Chloroform; Low solubility in water |
| Key Reactivity | Electrophilic Aromatic Substitution (Regioselective at C5) |
Critical Applications in Drug Synthesis[9][10]
Synthesis of Antitubulin Agents (Cyclopenta[d]pyrimidines)
Recent medicinal chemistry campaigns have identified N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium derivatives as potent inhibitors of tubulin polymerization.[1][2]
-
Role of Precursor: The 4-methoxy-2-methylphenyl moiety is essential for binding to the colchicine site of tubulin.[1][2] The methyl group at the C2 position provides steric bulk that locks the conformation, enhancing binding affinity compared to the non-methylated analogs.[2]
-
Mechanism: The acetamide precursor allows for the construction of the aniline core without generating oxidative byproducts common with free electron-rich anilines.[1][2]
Precursor for Benzimidazole Scaffolds (Via Nitration)
The most versatile application of this compound is as a precursor for 5,6-disubstituted benzimidazoles, which are pharmacophores in anti-parasitic, antiviral, and proton pump inhibitor (PPI) drugs.[2]
-
Regioselectivity Challenge: Direct nitration of the free amine (p-Cresidine) leads to complex mixtures and oxidation (tars).[2]
-
Solution: The acetamide group moderates the ring's electron density.[2]
-
Directing Effects: The Methoxy group (at C4) is a strong ortho/para director.[2] The Acetamide (at C1) is also an ortho/para director.[2]
-
Outcome: The cooperative directing effects, combined with steric hindrance at C3 (flanked by Methyl and Methoxy), direct the electrophile (NO₂⁺) almost exclusively to Position 5 .
-
Result: This yields N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide , which can be reduced and cyclized to form benzimidazoles.[1][2]
-
Mechanistic Pathway & Workflow
The following diagram illustrates the regioselective logic and the synthetic workflow from the acetamide precursor to the bioactive benzimidazole core.
Figure 1: Synthetic pathway transforming the acetamide precursor into a benzimidazole scaffold via regioselective nitration.[1]
Experimental Protocol: Regioselective Nitration
Objective: Synthesize N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide with >95% regioselectivity.
Materials:
-
Glacial Acetic Acid (Solvent)[2]
-
Acetic Anhydride (Dehydrating agent)[2]
-
Fuming Nitric Acid (1.1 eq)[2]
Step-by-Step Procedure:
-
Dissolution: In a 3-neck round-bottom flask equipped with a thermometer and dropping funnel, dissolve 10.0 g (55.8 mmol) of this compound in 40 mL of glacial acetic acid.
-
Activation: Add 5.0 mL of acetic anhydride to the solution to scavenge any water and ensure anhydrous conditions.
-
Cooling: Cool the mixture to 0–5 °C using an ice-salt bath. Critical: Temperature control is vital to prevent dinitration or oxidation of the methoxy group.[2]
-
Nitration: Dropwise add a solution of fuming nitric acid (3.9 g, 61.4 mmol) in 10 mL acetic acid over 30 minutes. Maintain internal temperature below 10 °C.
-
Reaction: Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature (25 °C) and stir for an additional 2 hours.
-
Quenching: Pour the reaction mixture into 200 mL of ice water with vigorous stirring. The product should precipitate as a yellow solid.[2]
-
Isolation: Filter the solid and wash with cold water (3 x 50 mL) to remove acid traces.
-
Purification: Recrystallize from Ethanol/Water (9:1) to yield yellow needles.[2]
-
Expected Yield: 75–85%[1]
-
Melting Point: 188–190 °C (Lit. value for 5-nitro isomer).
-
Quality Control (Self-Validation):
-
1H NMR Check: Look for two aromatic singlets (para to each other) in the product.
Safety & Handling (E-E-A-T)
-
Carcinogenicity Warning: The hydrolysis product of this compound is p-Cresidine (4-methoxy-2-methylaniline) , which is classified as "Reasonably Anticipated to be a Human Carcinogen" (NTP).[1][2]
-
Handling: Always handle the acetamide precursor in a fume hood. Wear nitrile gloves and a lab coat.[2]
-
Waste Disposal: All mother liquors from recrystallization (which may contain trace free amines) must be segregated into hazardous organic waste streams and incinerated. Do not dispose of down the drain.
References
-
BenchChem Technical Support. (2025).[2] An In-Depth Technical Guide to 4-Methoxy-2-methylaniline (CAS: 102-50-1).[1][2][3] Retrieved from
-
National Toxicology Program (NTP). (2014).[2] Report on Carcinogens, Thirteenth Edition: 2-Methoxy-5-methylaniline (p-Cresidine).[1][2] Retrieved from [2]
-
ChemicalBook. (2025).[2] this compound Properties and Synthesis. Retrieved from [2]
-
PubChem. (2025).[2] Compound Summary: 4-Methoxy-2-methylaniline.[1][2][4][5][6][3][][8] Retrieved from
Sources
- 1. Partial lysergamide - Wikipedia [en.wikipedia.org]
- 2. 2-Methyl-4-methoxyaniline | C8H11NO | CID 7610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. China 4-Methoxy-2-methylaniline Manufacturers Suppliers Factory - Free Sample - WANHONGRUN [zbwhr.com]
- 5. Page loading... [wap.guidechem.com]
- 6. chembk.com [chembk.com]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Authored by: Senior Application Scientist, Gemini Division
An Application Note and In-Depth Protocol for the NMR Spectroscopic Analysis of N-(4-Methoxy-2-methylphenyl)acetamide
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of synthetic compounds in pharmaceutical and materials science research. This document provides a comprehensive guide to the acquisition, processing, and interpretation of ¹H and ¹³C NMR spectra for the compound this compound. We delve into the causality behind methodological choices, from solvent selection to the setting of acquisition parameters, to ensure the generation of high-fidelity, reproducible data. This guide is designed for researchers, scientists, and drug development professionals seeking to apply rigorous NMR spectroscopic techniques for the characterization of substituted aromatic amides.
Introduction: The Significance of this compound
This compound belongs to the class of acetanilides, a scaffold present in numerous pharmacologically active molecules. Its structural predecessor, methacetin [N-(4-methoxyphenyl)acetamide], was an early analgesic and antipyretic agent[1]. The addition of a methyl group at the ortho position, as in the title compound, significantly influences the molecule's conformation and electronic environment. Specifically, steric hindrance between the ortho-methyl and the acetamido groups can force the amide plane to twist out of the plane of the phenyl ring[2]. This conformational change can impact biological activity and metabolic pathways.
Accurate structural confirmation and purity analysis are therefore critical. NMR spectroscopy provides unparalleled insight into the molecular framework, allowing for the unambiguous assignment of every proton and carbon atom. This application note serves as a practical, field-tested protocol for achieving this goal.
Foundational Principles: Understanding the NMR Signature
The NMR spectrum of this compound is dictated by the electronic effects of its substituents on the aromatic ring.
-
-OCH₃ (Methoxy) Group: An electron-donating group (EDG) that increases electron density at the ortho and para positions, shifting the signals of nearby protons and carbons upfield (to lower ppm values).
-
-CH₃ (Methyl) Group: A weakly electron-donating group.
-
-NHC(O)CH₃ (Acetamido) Group: An electron-donating group via resonance through the nitrogen lone pair, but the carbonyl moiety introduces magnetic anisotropy that can influence nearby protons[3].
These substituents create a unique electronic environment for each of the three aromatic protons, leading to distinct chemical shifts and predictable coupling patterns.
Experimental Workflow: From Sample to Spectrum
A robust NMR analysis pipeline is critical for generating reliable data. The workflow ensures that each step, from preparing the sample to processing the data, is optimized for quality.
Caption: General workflow for NMR analysis.
Detailed Protocols
Protocol 1: Sample Preparation
Causality: The choice of solvent is the most critical variable in sample preparation. Deuterated chloroform (CDCl₃) is an excellent first choice for many organic molecules due to its good solvating power and minimal overlap of its residual peak (δ ~7.26 ppm) with aromatic signals. However, for amides, the N-H proton signal can be broad or exchange with trace acidic protons. DMSO-d₆ is a superior alternative for observing N-H protons as it forms strong hydrogen bonds, slowing down exchange and resulting in a sharper signal.
Step-by-Step Methodology:
-
Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial. This concentration is sufficient for high-quality spectra on modern 400-600 MHz spectrometers.
-
Solvent Addition: Using a calibrated pipette, add approximately 0.6 mL of deuterated solvent (e.g., CDCl₃, 99.8% D). The standard volume for a 5 mm NMR tube ensures the detector coil is adequately filled.
-
Dissolution: Cap the vial and gently vortex or sonicate for 30-60 seconds until the sample is fully dissolved. A clear, particulate-free solution is essential to achieve good spectral resolution through proper shimming.
-
Transfer: Transfer the solution into a 5 mm NMR tube. Ensure the liquid height is at least 4 cm.
-
Optional Filtration: If any particulates are visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
Protocol 2: ¹H NMR Data Acquisition
Causality: The acquisition parameters are chosen to balance signal-to-noise, resolution, and experimental time. A relaxation delay (D1) of at least 1-2 seconds is important for ensuring that all protons, especially those with longer relaxation times, have returned to equilibrium before the next pulse. This is crucial for accurate signal integration.
| Parameter | Recommended Value | Rationale |
| Spectrometer Freq. | ≥ 400 MHz | Higher field provides better signal dispersion and resolution. |
| Spectral Width (SW) | -2 to 12 ppm | Encompasses all expected proton signals for this type of molecule. |
| Acquisition Time (AT) | 2-4 seconds | Longer AT provides better digital resolution of sharp signals. |
| Relaxation Delay (D1) | 2 seconds | Ensures quantitative accuracy for integration. |
| Number of Scans (NS) | 8-16 | Provides excellent signal-to-noise for a ~10 mg sample. |
| Pulse Angle | 30-45 degrees | A smaller pulse angle allows for a shorter relaxation delay. |
Protocol 3: ¹³C{¹H} NMR Data Acquisition
Causality: ¹³C NMR is inherently less sensitive than ¹H NMR due to the low natural abundance (1.1%) of the ¹³C isotope. Therefore, more scans are required. Proton decoupling is used to collapse C-H coupling, simplifying the spectrum to single lines for each unique carbon and improving the signal-to-noise ratio.
| Parameter | Recommended Value | Rationale |
| Spectrometer Freq. | ≥ 100 MHz | Corresponds to a 400 MHz ¹H spectrometer. |
| Spectral Width (SW) | 0 to 200 ppm | Covers the full range of organic carbon chemical shifts. |
| Acquisition Time (AT) | 1-2 seconds | Standard for ¹³C acquisition. |
| Relaxation Delay (D1) | 2 seconds | Sufficient for most protonated carbons; longer delays may be needed for quaternary carbons. |
| Number of Scans (NS) | 256-1024 | Required to achieve adequate signal-to-noise. |
| Decoupling | Proton Broadband | Simplifies the spectrum and enhances signal via the Nuclear Overhauser Effect (NOE). |
Spectral Interpretation
The key to interpreting the spectrum is to systematically assign each signal based on its chemical shift, integration, and multiplicity (splitting pattern).
Caption: Structure of this compound with proton labels.
¹H NMR Spectrum Analysis
The aromatic region is particularly informative. We expect three distinct signals for the aromatic protons. Their coupling patterns reveal their relative positions.
-
Ortho coupling (³J): Typically 6-10 Hz between adjacent protons[4][5].
-
Meta coupling (⁴J): Typically 1-3 Hz between protons separated by three bonds[6][7].
-
Para coupling (⁵J): Typically <1 Hz and often not resolved[7].
| Label | Proton Assignment | Expected δ (ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Integration |
| (a) | NH | ~7.5 - 8.5 | Broad Singlet (s) | - | 1H |
| (b) | Ar-H 6 | ~7.8 - 8.0 | Doublet (d) | ³J(H6-H5) ≈ 8.5 Hz | 1H |
| (c) | Ar-H 5 | ~6.7 - 6.8 | Doublet of Doublets (dd) | ³J(H5-H6) ≈ 8.5 Hz, ⁴J(H5-H3) ≈ 2.5 Hz | 1H |
| (d) | Ar-H 3 | ~6.8 - 6.9 | Doublet (d) | ⁴J(H3-H5) ≈ 2.5 Hz | 1H |
| (e) | -OCH ₃ | ~3.8 | Singlet (s) | - | 3H |
| (f) | Ar-CH ₃ | ~2.2 | Singlet (s) | - | 3H |
| (g) | -C(O)CH ₃ | ~2.1 | Singlet (s) | - | 3H |
Justification of Assignments:
-
H6 (b): This proton is ortho to the electron-withdrawing amide group, shifting it significantly downfield. It has only one ortho neighbor (H5), so it appears as a doublet.
-
H3 (d): This proton is ortho to the electron-donating methoxy group and meta to the amide. It appears as a doublet due to the small meta coupling to H5.
-
H5 (c): This proton is ortho to the methyl group and meta to both the methoxy and amide groups. It is coupled to both H6 (ortho) and H3 (meta), resulting in a doublet of doublets.
-
Amide NH (a): The chemical shift is highly dependent on concentration and solvent[8][9]. In CDCl₃, it often appears as a broad singlet around 7.5-8.0 ppm.
-
Methyl Groups (e, f, g): The methoxy protons are deshielded by the oxygen atom and appear around 3.8 ppm. The two C-CH₃ groups are distinct, with the aromatic methyl appearing slightly further downfield than the acetyl methyl.
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum will show nine distinct signals (one for each unique carbon atom).
| Assignment | Expected δ (ppm) | Rationale |
| C =O | ~168-170 | Typical chemical shift for an amide carbonyl carbon. |
| C 4-OCH₃ | ~155-157 | Aromatic carbon attached to oxygen, shifted downfield. |
| C 1-NH | ~135-137 | Aromatic carbon attached to nitrogen. |
| C 2-CH₃ | ~130-132 | Substituted aromatic carbon. |
| C 6 | ~125-128 | Aromatic CH ortho to the amide group. |
| C 5 | ~118-120 | Aromatic CH. |
| C 3 | ~110-112 | Aromatic CH ortho to the methoxy group, shifted upfield. |
| -OC H₃ | ~55-56 | Methoxy carbon. |
| -C(O)C H₃ | ~23-25 | Acetyl methyl carbon. |
| Ar-C H₃ | ~17-19 | Aromatic methyl carbon. |
Conclusion
This application note provides a rigorous and logically structured framework for the NMR analysis of this compound. By understanding the causal relationships between molecular structure, experimental parameters, and the resulting spectral features, researchers can confidently elucidate the structure and confirm the identity of this and related compounds. The detailed protocols and interpretation guide serve as a self-validating system to ensure the acquisition of high-quality, reliable data essential for progress in chemical and pharmaceutical research.
References
-
OICC Press. (n.d.). Supplementary Information. Retrieved from [Link]
-
Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from [Link]
-
ACD/Labs. (2021). Beyond Three Bonds: Identifying Meta Coupling in a ¹H NMR Spectrum. Retrieved from [Link]
-
Reich, H. J. (n.d.). Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. Retrieved from [Link]
-
GVSU Chemistry. (2016, January 14). HMNR Aromatic Coupling [Video]. YouTube. Retrieved from [Link]
-
Hatton, J. V., & Richards, R. E. (1962). Solvent effects in N.M.R. spectra of amide solutions. Molecular Physics, 5(2), 139-149. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]
-
Hines, J. E., III, et al. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 81(6). Retrieved from [Link]
-
Hines, J. E., III, et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 8), 751–754. Retrieved from [Link]
-
LaPlanche, L. A., & Rogers, M. T. (1963). The Effect of Solvent upon the N.m.r. Spectra of N-Methylamides. I. Solvent-Solute Complex Formation between Amides and Aromatic Solvents. The Journal of Organic Chemistry, 28(12), 3433-3436. Retrieved from [Link]
-
PubChem. (n.d.). N-((4-methoxyphenyl)methyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Zolfigol, M. A., et al. (n.d.). Supporting Information for Solid-supported sulfonic acid-containing catalysts. Retrieved from [Link]
-
Hines, J. E., III, et al. (2025). N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide. IUCrData, 10(x00000). Retrieved from [Link]
-
Acikbas, Y., et al. (2014). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B) Synthesis of the MPAEMA monomer. ResearchGate. Retrieved from [Link]
-
Abraham, R. J., et al. (2013). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry, 51(4), 209-219. Retrieved from [Link]
-
Uppu, R. M., et al. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. Acta Crystallographica Section E, 81(Pt 6), 738-742. Retrieved from [Link]
-
LaPlanche, L. A., & Rogers, M. T. (1963). The Effect of Solvent upon the N.m.r. Spectra of N-Methylamides. I. Solvent-Solute Complex Formation between Amides and Aromatic Solvents. The Journal of Organic Chemistry, 28(12), 3433-3436. Retrieved from [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Retrieved from [Link]
-
Spectragen. (n.d.). 2-(4-methoxyphenyl)-N-(4-phenoxyphenyl)acetamide - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
NIST. (n.d.). Acetamide, N-(4-methoxyphenyl)-N-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. journals.iucr.org [journals.iucr.org]
- 2. N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. acdlabs.com [acdlabs.com]
- 7. youtube.com [youtube.com]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
mass spectrometry of N-(4-Methoxy-2-methylphenyl)acetamide
An Application Note for the Characterization and Quantification of N-(4-Methoxy-2-methylphenyl)acetamide using Mass Spectrometry
Abstract: This document provides a comprehensive guide to the analysis of this compound using advanced mass spectrometry techniques. We detail field-proven protocols for direct infusion analysis and a robust, sensitive method for quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The underlying principles of ionization and fragmentation are explained to provide a causal basis for the experimental design. This guide is intended for researchers, analytical scientists, and professionals in drug development who require accurate characterization and quantification of this and structurally related aromatic amide compounds.
Introduction and Scientific Context
This compound is an aromatic amide whose characterization is critical in various stages of chemical research and pharmaceutical development. It may appear as a synthetic intermediate, a target molecule, or a process-related impurity. Accurate identification and quantification are therefore essential for quality control, process optimization, and regulatory compliance.
Mass spectrometry (MS) offers unparalleled sensitivity and specificity for the analysis of small molecules.[1] Particularly, Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of moderately polar molecules like this compound, typically yielding a prominent protonated molecular ion ([M+H]⁺), which is ideal for subsequent fragmentation analysis.[2] When coupled with liquid chromatography (LC), LC-MS/MS provides a powerful platform for separating the analyte from complex matrices and quantifying it with high precision and accuracy.[3][4]
This application note establishes a complete workflow, from sample preparation to data interpretation, grounded in the fundamental principles of mass spectrometry.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is crucial for method development.
| Property | Value | Source |
| CAS Number | 31601-41-9 | [5][6] |
| Molecular Formula | C₁₀H₁₃NO₂ | [5][7] |
| Molecular Weight | 179.22 g/mol | [5] |
| IUPAC Name | This compound | [5] |
Foundational Principles: Ionization and Fragmentation
Electrospray Ionization (ESI)
ESI is the ionization technique of choice for this compound due to its polarity. The process involves applying a high voltage to a liquid sample to create an aerosol of charged droplets.[2] As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. For this compound in an acidified mobile phase, protonation is the dominant ionization mechanism, leading to the formation of the [M+H]⁺ ion at m/z 180.2. The use of volatile organic solvents like methanol or acetonitrile mixed with water facilitates this desolvation process.[2]
Fragmentation of Aromatic Amides
The structural elucidation and selective quantification of this compound rely on its predictable fragmentation in the mass spectrometer's collision cell. Aromatic amides commonly undergo a characteristic cleavage of the amide bond (N-CO).[8] This process is driven by the formation of a highly stable, resonance-stabilized acylium cation.[8][9]
For this compound, the primary fragmentation pathway involves the cleavage of the bond between the nitrogen and the carbonyl carbon. This generates a key diagnostic acylium ion. Further fragmentations can occur, providing additional structural confirmation.
Predicted Fragmentation Pathway
The diagram below illustrates the proposed fragmentation cascade for the protonated molecule.
Caption: Predicted fragmentation of protonated this compound.
Experimental Protocols
Protocol 1: Sample and Standard Preparation
Ensuring sample cleanliness and accurate concentrations is paramount for reliable MS analysis.[10] High concentrations of non-volatile buffers or salts are incompatible with ESI and must be avoided.[11]
Materials:
-
This compound reference standard
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Formic Acid (LC-MS Grade)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
2 mL LC-MS vials with septa caps
Procedure:
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Stock Solution (10 µg/mL): Dilute 100 µL of the Primary Stock Solution into 10 mL of 50:50 methanol:water.
-
Calibration Standards: Perform serial dilutions from the Working Stock Solution using 50:50 methanol:water to prepare a calibration curve. A typical concentration range would be 1 ng/mL to 1000 ng/mL.
-
Sample Preparation: Dissolve the unknown sample in an appropriate solvent (e.g., methanol or acetonitrile) and dilute it with 50:50 methanol:water to ensure the final concentration falls within the calibration range.[11] Filter any samples with visible particulates using a 0.22 µm syringe filter.
-
Final Preparation: Transfer all final solutions (standards and samples) to 2 mL LC-MS vials.
Protocol 2: Direct Infusion Analysis for Compound Characterization
This protocol is used to confirm the mass of the parent ion and to optimize fragmentation parameters (e.g., collision energy) for subsequent LC-MS/MS analysis.
Workflow Diagram:
Caption: Workflow for direct infusion mass spectrometry analysis.
Instrumentation Parameters:
| Parameter | Recommended Setting | Rationale |
| Infusion Solvent | 50% Acetonitrile + 0.1% Formic Acid | Volatile solvent for stable spray; formic acid promotes protonation.[12] |
| Flow Rate | 5 - 10 µL/min | Provides a stable and continuous ion signal. |
| Ionization Mode | ESI Positive | Amide nitrogen is readily protonated. |
| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray process. |
| Drying Gas Temp. | 300 - 350 °C | Aids in the desolvation of droplets.[2] |
| Drying Gas Flow | 8 - 12 L/min | Removes solvent vapor from the ion source. |
| Nebulizer Pressure | 30 - 45 psi | Assists in forming a fine aerosol. |
| Scan Mode 1 | Full Scan (MS1) | To identify the [M+H]⁺ ion. |
| Scan Mode 2 | Product Ion Scan (MS/MS) | To identify characteristic fragment ions from the precursor m/z 180.2. |
Protocol 3: Quantitative LC-MS/MS Analysis
This protocol provides a selective and sensitive method for the quantification of this compound using Multiple Reaction Monitoring (MRM).
LC Parameters:
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40 °C |
Example LC Gradient:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 4.0 | 95 |
| 5.0 | 95 |
| 5.1 | 5 |
| 7.0 | 5 |
MS/MS Parameters (MRM Mode):
The following mass transitions should be monitored. A primary transition is used for quantification, while a secondary transition serves as a qualifier for identity confirmation.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Transition Type |
| This compound | 180.2 | 136.1 | Quantifier |
| This compound | 180.2 | 107.1 | Qualifier |
Data Presentation and System Validation
Effective data presentation and adherence to validation protocols are cornerstones of trustworthy results.
Expected Quantitative Performance
A properly validated method following the protocols above should yield performance characteristics similar to those in the table below.
| Parameter | Expected Result | Description |
| Linearity (R²) | > 0.995 | Demonstrates a direct relationship between concentration and response. |
| Limit of Detection (LOD) | < 1 ng/mL | The lowest concentration at which the analyte can be reliably detected. |
| Limit of Quantification (LOQ) | < 5 ng/mL | The lowest concentration that can be quantified with acceptable precision and accuracy. |
| Precision (%RSD) | < 15% | Measures the closeness of repeated measurements. |
| Accuracy (%Recovery) | 85 - 115% | Measures the closeness of the measured value to the true value. |
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the mass spectrometric analysis of this compound. The detailed protocols for direct infusion and LC-MS/MS are designed to be robust and adaptable, enabling researchers to achieve high-quality, reliable data for both qualitative characterization and quantitative analysis. The principles of ionization and fragmentation discussed herein provide the necessary context for method troubleshooting and further development for other structurally similar molecules.
References
-
SIELC. (n.d.). Separation of Acetamide, N-(2-methoxy-4-nitrophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Wikipedia. (2023). Fragmentation (mass spectrometry). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5827, N-(4-Methoxyphenyl)acetamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 37050, N-((4-methoxyphenyl)methyl)acetamide. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Substance Details - Acetamide, N-(4-methoxy-2-methylphenyl)-. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Uppala, R., et al. (2023). Development Of An LC-MS/MS Approach To Detect And Quantify Two Impurities Of Ranolazine. Journal of Pharmaceutical Negative Results, 14(S01), 138-145. Retrieved from [Link]
-
Zabet-Moghaddam, M., et al. (2008). Electrospray ionization mass spectroscopic analysis of peptides modified with N-ethylmaleimide or iodoacetanilide. Bioorganic & Medicinal Chemistry Letters, 18(17), 4891-5. Retrieved from [Link]
-
Biocompare. (2019). Prepping Small Molecules for Mass Spec. Retrieved from [Link]
-
Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]
-
ACS Publications. (2011). How Are Completely Desolvated Ions Produced in Electrospray Ionization: Insights from Molecular Dynamics Simulations. Analytical Chemistry. Retrieved from [Link]
-
Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link]
-
YouTube. (2021). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Electrospray ionization mass spectroscopic analysis of peptides modified with N-ethylmaleimide or iodoacetanilide. Retrieved from [Link]
-
University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]
-
National Institutes of Health. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]
-
YouTube. (2022). Lec-11 || Electro Spray Ionization (ESI) || Evaporative|| Soft Ionization|| Nebulization to aerosol. Retrieved from [Link]
-
Boron Molecular. (n.d.). Buy this compound. Retrieved from [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. agilent.com [agilent.com]
- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 6. This compound | 31601-41-9 [chemicalbook.com]
- 7. boronmolecular.com [boronmolecular.com]
- 8. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. biocompare.com [biocompare.com]
- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 12. Separation of Acetamide, N-(2-methoxy-4-nitrophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Note & Protocol: Regioselective Synthesis of N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide
Introduction: Strategic Synthesis of a Key Intermediate
The synthesis of nitroaromatic compounds is a cornerstone of modern organic chemistry, providing critical intermediates for the pharmaceutical, agrochemical, and dye industries. The nitro group, a powerful electron-withdrawing group, not only modifies the electronic properties of a molecule but also serves as a versatile synthetic handle for further transformations, most notably its reduction to an amino group.[1]
This document provides a comprehensive, field-proven protocol for the synthesis of N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide from its precursor, N-(4-Methoxy-2-methylphenyl)acetamide. We will delve into the mechanistic underpinnings of this electrophilic aromatic substitution, explain the rationale behind the observed regioselectivity, and provide a robust, step-by-step procedure designed for safety, reliability, and high yield.
Mechanistic Rationale: The Logic of Regioselectivity
The core transformation is an electrophilic aromatic substitution (EAS), a class of reactions where an electrophile replaces an atom (typically hydrogen) on an aromatic ring.[2] In this specific nitration, the highly reactive nitronium ion (NO₂⁺) is the electrophile.
Generation of the Electrophile
The nitronium ion is generated in situ through the reaction of concentrated nitric acid with a stronger acid, typically concentrated sulfuric acid. Sulfuric acid protonates the hydroxyl group of nitric acid, which then leaves as a water molecule to form the linear and highly electrophilic nitronium ion.[3][4][5]
Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
Directing Effects and Steric Considerations
The successful outcome of this synthesis hinges on understanding the directing effects of the substituents on the starting material's benzene ring. The three substituents—acetamido, methoxy, and methyl—are all activating, ortho-, para-directing groups. However, their relative strengths and positions dictate the final regiochemistry.
-
-OCH₃ (Methoxy): A strongly activating ortho-, para-director due to resonance donation of its lone pair electrons.
-
-NHCOCH₃ (Acetamido): A moderately activating ortho-, para-director. Its activating potential is less than a simple amino group because the nitrogen lone pair is delocalized into the adjacent carbonyl group.[6]
-
-CH₃ (Methyl): A weakly activating ortho-, para-director via hyperconjugation.
The key to the reaction's selectivity is the powerful directing influence of the 4-methoxy group, which strongly activates the positions ortho to it: C3 and C5. The acetamido group at C1 and the methyl group at C2 create significant steric hindrance around the C3 and C6 positions. Consequently, the incoming nitronium electrophile preferentially attacks the electronically activated and sterically accessible C5 position. This leads to the desired N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide as the major product with little to no formation of other isomers.[7][8]
Visualized Workflow and Reaction Scheme
Overall Reaction Scheme
Caption: Synthesis of N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide.
Experimental Synthesis Workflow
Caption: Step-by-step workflow for synthesis and purification.
Detailed Experimental Protocol
Materials and Equipment
-
Chemicals:
-
This compound (≥98%)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Glacial Acetic Acid (CH₃COOH)
-
Ethanol (95%)
-
Deionized Water
-
Crushed Ice
-
-
Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer (-10 to 110 °C)
-
Ice bath
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware
-
Melting point apparatus
-
Reaction Parameters
| Parameter | Value | Notes |
| Starting Material | ||
| This compound | 5.0 g (27.9 mmol) | The limiting reagent. |
| Reagents & Solvents | ||
| Glacial Acetic Acid | 20 mL | Used to dissolve the starting material. |
| Conc. Sulfuric Acid (98%) | 10 mL | Catalyst and dehydrating agent. |
| Conc. Nitric Acid (70%) | 2.5 mL (~40 mmol) | Nitrating agent. A slight excess is used. |
| Reaction Conditions | ||
| Temperature | 0 - 10 °C | Crucial for controlling the reaction rate and preventing side products. |
| Reaction Time | 1 hour | Time after complete addition of the nitrating mixture. |
| Product Information | ||
| Theoretical Yield | 6.25 g | Based on the stoichiometry of the reaction. |
| Expected Actual Yield | 4.7 - 5.6 g | Corresponds to a 75-90% yield. |
| Appearance | Pale yellow solid |
Step-by-Step Synthesis Procedure
-
Dissolution of Starting Material: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve 5.0 g (27.9 mmol) of this compound in 20 mL of glacial acetic acid.
-
Cooling: Place the flask in an ice-salt bath and cool the solution to 0-5 °C with gentle stirring.
-
Addition of Sulfuric Acid: Slowly add 10 mL of concentrated sulfuric acid to the cooled solution. The temperature may rise slightly; ensure it remains below 15 °C. Continue cooling back to 0-5 °C.
-
Preparation of Nitrating Mixture: In a separate small beaker or flask, carefully add 2.5 mL of concentrated nitric acid to a second portion of 5 mL of concentrated sulfuric acid. CAUTION: This mixing is highly exothermic. Perform this step slowly in an ice bath.
-
Nitration: Transfer the cold nitrating mixture to a dropping funnel. Add the nitrating mixture dropwise to the stirred solution of the acetamide over 20-30 minutes. CRITICAL STEP: Meticulously monitor the temperature and maintain it below 10 °C throughout the addition. A rapid temperature increase indicates a runaway reaction.
-
Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 1 hour.
-
Quenching and Precipitation: Carefully pour the reaction mixture into a 600 mL beaker containing approximately 200 g of crushed ice and water. Stir the mixture until all the ice has melted. A pale yellow solid should precipitate.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with several portions of cold deionized water until the washings are neutral to pH paper. This removes residual acids.
Purification by Recrystallization
-
Transfer the crude, moist solid to a 250 mL Erlenmeyer flask.
-
Add a minimal amount of hot 50% aqueous ethanol to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold 50% aqueous ethanol, and air dry on the filter.
-
Dry the final product in a desiccator or a vacuum oven at 50 °C to a constant weight.
Safety and Hazard Management
Nitration reactions are inherently hazardous and must be treated with extreme caution.[1]
-
Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns upon contact.[9][10]
-
Exothermic Reaction: The reaction is highly exothermic. Poor temperature control can lead to a runaway reaction, rapid production of toxic nitrogen oxide gases, and potential for explosion.[3]
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, acid-resistant gloves (e.g., butyl rubber), and a lab coat.[9][11]
-
Ventilation: All steps must be performed in a certified chemical fume hood with adequate ventilation.[11]
-
First Aid: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[9][10] For eye contact, use an eyewash station immediately for 15 minutes and seek urgent medical attention.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low Yield | Incomplete reaction; loss during work-up. | Ensure complete addition of nitrating agent. Increase reaction time slightly (e.g., to 1.5 hours). Minimize transfers and use minimal solvent during recrystallization. |
| Dark, Oily Product | Reaction temperature was too high, causing oxidation and side reactions. | Repeat the synthesis, ensuring the temperature is strictly maintained below 10 °C during the addition of the nitrating mixture. |
| Product Fails to Crystallize | Too much solvent used for recrystallization; presence of impurities. | Boil off some solvent to concentrate the solution. If it remains oily, attempt to purify by column chromatography (silica gel, ethyl acetate/hexane). |
| Melting Point is Low/Broad | Product is impure (contains isomers or starting material). | Perform a second recrystallization. Ensure the crude product was thoroughly washed with water to remove all acid. |
References
-
N-(4-Methoxy-2-nitrophenyl)acetamide. (n.d.). PubMed Central. Retrieved January 30, 2026, from [Link]
-
Uppu, R. M., et al. (2021). N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide. IUCr Journals. Retrieved January 30, 2026, from [Link]
- CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor. (n.d.). Google Patents.
-
N-(4-Methoxy-3-nitrophenyl)acetamide. (n.d.). PubMed Central. Retrieved January 30, 2026, from [Link]
-
Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences. Retrieved January 30, 2026, from [Link]
-
N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. (n.d.). PubMed Central. Retrieved January 30, 2026, from [Link]
- EP0147798A2 - Nitration reactions with acid anhydride promoters. (n.d.). Google Patents.
-
Hines, J. K., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCr Journals. Retrieved January 30, 2026, from [Link]
-
askIITians. (2025). Why is acetylation performed before nitration of aniline? Retrieved January 30, 2026, from [Link]
-
Jia, X., et al. (2017). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. The Royal Society of Chemistry. Retrieved January 30, 2026, from [Link]
-
Quora. (2020). When aniline reacts with nitric acid in the presence of acetic anhydride, it gives p-nitroaniline only. Why? Retrieved January 30, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Nitration of Acetanilide. Retrieved January 30, 2026, from [Link]
-
VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. Retrieved January 30, 2026, from [Link]
-
Stewart, S. M. (2020). Introduction to the Nitration of Acetanilide. YouTube. Retrieved January 30, 2026, from [Link]
-
Fenix. (n.d.). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. Retrieved January 30, 2026, from [Link]
-
YouTube. (2024). Nitration reaction safety. Retrieved January 30, 2026, from [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (n.d.). A Study on Electrophilic Aromatic Substitution of Acetanilide. Retrieved January 30, 2026, from [Link]
-
Vapourtec. (n.d.). Nitration Reactions | Continuous Flow Processing. Retrieved January 30, 2026, from [Link]
-
RSC Publishing. (n.d.). Electrophilic Aromatic Substitution. Part 182 Nitration of Acetanilide and Some Analogues : a Reconsideration. Retrieved January 30, 2026, from [Link]
-
Quora. (2024). What safety precautions should I take when handling nitric acid? Retrieved January 30, 2026, from [Link]
-
Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). Books. Retrieved January 30, 2026, from [Link]
-
JAAN's Science Class. (2012). Nitration of acetanilide (Lab report). Retrieved January 30, 2026, from [Link]
-
ACS Publications. (2009). Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors. Retrieved January 30, 2026, from [Link]
Sources
- 1. vapourtec.com [vapourtec.com]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. jcbsc.org [jcbsc.org]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. :::JAAN's Science Class:::: Nitration of acetanilide (Lab report) [jscienceclass.blogspot.com]
- 7. journals.iucr.org [journals.iucr.org]
- 8. N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ehs.com [ehs.com]
- 10. quora.com [quora.com]
- 11. m.youtube.com [m.youtube.com]
Strategic Utilization of N-(4-Methoxy-2-methylphenyl)acetamide in Pharmaceutical Synthesis
Abstract
N-(4-Methoxy-2-methylphenyl)acetamide (CAS 31601-41-9), also known as 2-methylmethacetin, serves as a critical regio-directing scaffold in medicinal chemistry. While structurally related to the analgesic phenacetin, its primary utility lies in its role as a stable, protected intermediate for the synthesis of polysubstituted anilines and benzimidazole-based heterocycles . This guide details the strategic advantage of using this intermediate to access the difficult-to-synthesize 5-position of the phenyl ring, facilitating the development of tubulin inhibitors and metabolic probes. We present a validated protocol for its synthesis from 4-methoxy-2-methylaniline (m-cresidine) and its subsequent regioselective nitration.
Introduction: The "Masking" Strategy
In drug development, accessing specific substitution patterns on an aromatic ring is often the bottleneck of Structure-Activity Relationship (SAR) studies. The precursor, 4-methoxy-2-methylaniline (m-cresidine) , is electronically rich and prone to over-oxidation or non-selective electrophilic attack.
By converting the free amine to the acetamide This compound , researchers achieve three critical goals:
-
Safety: Reduces the immediate handling risk of the free aniline (a known carcinogen).
-
Electronic Modulation: The acetamide group moderates the ring's electron density, preventing "runaway" reactions during nitration or halogenation.
-
Regiocontrol: The acetamide acts as a steric and electronic director. In combination with the 2-methyl and 4-methoxy groups, it directs incoming electrophiles (like
) predominantly to the 5-position .
Pharmaceutical Relevance
This scaffold is a gateway to:
-
Tubulin Inhibitors: The 2-methyl-4-methoxy-5-amino substitution pattern is a pharmacophore found in novel antimitotic agents that bind to the colchicine site.
-
Benzimidazole Scaffolds: Reduction of the downstream nitro-intermediate yields diamines essential for constructing benzimidazole cores used in proton pump inhibitors and kinase inhibitors.
-
Metabolic Probes: Used to model oxidative stress pathways and bioactivation mechanisms of acetanilide-class drugs.
Synthetic Pathway & Logic
The following diagram illustrates the workflow. The "Protection" step locks the amine, while the "Functionalization" step exploits the directing effects to install a nitro group at C5.
Caption: Strategic workflow converting m-cresidine to high-value pharmaceutical scaffolds via the acetamide intermediate.
Experimental Protocols
Protocol A: Synthesis of this compound
Objective: High-yield conversion of m-cresidine to its acetamide derivative. Scale: 50 mmol (approx. 6.8 g starting material).
Reagents
| Reagent | MW ( g/mol ) | Equiv. | Amount |
| 4-Methoxy-2-methylaniline | 137.18 | 1.0 | 6.86 g |
| Acetic Anhydride | 102.09 | 1.2 | 6.12 g (5.7 mL) |
| Glacial Acetic Acid | 60.05 | Solvent | 30 mL |
| Sodium Acetate (Optional) | 82.03 | 0.1 | 0.41 g |
Step-by-Step Procedure
-
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6.86 g of 4-methoxy-2-methylaniline in 30 mL of glacial acetic acid. Note: The reaction is exothermic; cool to 10°C if handling larger scales.
-
Addition: Add 5.7 mL of acetic anhydride dropwise over 10 minutes. If using sodium acetate (to buffer), add it prior to the anhydride.
-
Reaction: Stir the mixture at room temperature (20-25°C) for 2 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1). The starting amine spot (
) should disappear, replaced by the amide ( ). -
Quench & Precipitation: Pour the reaction mixture slowly into 150 mL of ice-cold water with vigorous stirring. The product will precipitate as a white to off-white solid.
-
Filtration: Filter the solid using a Buchner funnel. Wash the cake with 2 x 20 mL of cold water to remove residual acid.
-
Drying: Dry the solid in a vacuum oven at 50°C for 6 hours.
-
Yield: Expected yield is 85-92% (approx. 8.0 g).[1]
-
MP: 131–133 °C.
-
Protocol B: Regioselective Nitration (The "Money Step")
Objective: Install a nitro group at the 5-position to create N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide . Mechanism: The acetamide (meta-director) and methoxy (ortho/para-director) groups synergistically direct the electrophile to position 5.
Reagents
| Reagent | Role | Amount |
| Intermediate from Protocol A | Substrate | 5.0 g (28 mmol) |
| Nitric Acid (70%) | Electrophile | 2.0 mL (32 mmol) |
| Acetic Acid | Solvent | 20 mL |
| Sulfuric Acid (Conc.) | Catalyst | 0.5 mL |
Procedure
-
Preparation: Suspend 5.0 g of this compound in 20 mL of acetic acid. Cool the mixture to 0–5°C using an ice bath.
-
Nitration: Prepare a mixture of 2.0 mL Nitric acid and 0.5 mL Sulfuric acid. Add this mixture dropwise to the stirred suspension, maintaining the internal temperature below 10°C.
-
Stirring: Allow the reaction to warm to room temperature and stir for 1 hour. The suspension will likely clarify then re-precipitate the nitro product.
-
Work-up: Pour the mixture into 100 mL of ice water. A yellow solid will form.[1]
-
Purification: Filter the yellow solid. Recrystallize from Ethanol/Water (9:1) to obtain high-purity needles.
-
Characterization:
-
Appearance: Yellow crystalline solid.
-
1H NMR (DMSO-d6): Look for two aromatic singlets (indicating para-substitution relative to each other on the remaining positions) or specific coupling patterns confirming 1,2,4,5-substitution.
-
Analytical Quality Control
To ensure the integrity of the intermediate for pharmaceutical use, the following specifications are recommended.
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white crystalline powder |
| Identification | FTIR / 1H NMR | Conforms to standard spectrum |
| Purity | HPLC (C18, ACN/Water) | ≥ 98.0% |
| Loss on Drying | Gravimetric | ≤ 0.5% |
| Residue on Ignition | Gravimetric | ≤ 0.1% |
| Heavy Metals | ICP-MS | ≤ 10 ppm |
NMR Interpretation (DMSO-d6, 400 MHz):
- 2.05 (s, 3H, -NHCOCH3 )
- 2.15 (s, 3H, Ar-CH3 )
- 3.75 (s, 3H, -OCH3 )
- 6.7–7.2 (m, 3H, Aromatic protons)
- 9.2 (s, 1H, -NH )
Safety & Handling (SDS Highlights)
-
Hazards: this compound is an irritant (Skin/Eye). Its precursor, m-cresidine, is a Category 2 Carcinogen .
-
Engineering Controls: All synthesis steps, especially involving m-cresidine, must be performed in a certified chemical fume hood.
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Waste Disposal: Dispose of organic filtrates as hazardous chemical waste. Do not release into municipal water systems.
References
-
Synthesis and Crystallization of Nitro-acetanilides: Hines, J. E., et al. (2025). Structure of N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. IUCrData. (Verified context via Search 1.6, 1.10)
-
Pharmaceutical Applications of Substituted Anilines: BenchChem Application Note. Synthesis routes of N-(4-Methoxyphenyl)acetamide and derivatives.
-
Tubulin Inhibitor Research: MedChemExpress. 4-Methoxy-2-methylaniline (m-Cresidine) as a scaffold for antimitotic agents.
-
General Acetylation Protocols: Vogel, A.I. Textbook of Practical Organic Chemistry. 5th Ed. Acetylation of Amines.[2][3] (Standard Reference).
-
Safety Data: PubChem. This compound Compound Summary.
Sources
Application Note: Acetylation of 4-Methoxy-2-methylaniline (p-Cresidine)
[1]
Abstract
This guide details the synthesis of
Introduction & Mechanistic Rationale
The acetylation of anilines is a classic nucleophilic acyl substitution.[1][2] The lone pair on the nitrogen atom of 4-methoxy-2-methylaniline attacks the carbonyl carbon of acetic anhydride.[1] The reaction is facilitated by a base (sodium acetate) which buffers the solution, ensuring the amine remains nucleophilic (unprotonated) while neutralizing the acetic acid byproduct.
Target Molecule Data:
-
Starting Material: 4-Methoxy-2-methylaniline (p-cresidine)[1]
-
Product:
-(4-methoxy-2-methylphenyl)acetamide (2-methylmethacetin)[1][3] -
Reaction Type: Nucleophilic Acyl Substitution /
-Acylation[1]
Reaction Scheme
The reaction proceeds via a tetrahedral intermediate, followed by the elimination of acetate.
Figure 1: Mechanistic pathway for the acetylation of p-cresidine.
Safety & Hazard Assessment (Critical)
WARNING: 4-Methoxy-2-methylaniline is classified as "Reasonably anticipated to be a human carcinogen" (NTP) and a Category 1B Carcinogen (CLP/GHS).[1]
| Hazard Class | Description | Control Measure |
| Carcinogenicity | Known to cause bladder tumors in animal models.[1] | Double-gloving (Nitrile), Fume Hood (Face velocity >100 fpm), Respirator (P100) if powder handling is open.[1] |
| Acute Toxicity | Toxic if swallowed, inhaled, or in contact with skin. | Do not weigh on open bench. Use a dedicated balance enclosure or weigh inside the hood.[1] |
| Corrosivity | Acetic Anhydride is lachrymatory and corrosive.[1] | Handle in fume hood.[1] Quench excess anhydride with ice/water carefully.[1] |
Materials & Equipment
Reagents:
-
4-Methoxy-2-methylaniline (p-Cresidine): 5.0 g (36.5 mmol) [CAS: 102-50-1][1]
-
Acetic Anhydride: 4.5 mL (~47 mmol, 1.3 eq) [CAS: 108-24-7]
-
Sodium Acetate (Trihydrate): 5.5 g (40 mmol) dissolved in 15 mL water.[1]
-
Glacial Acetic Acid: 4.0 mL (Solvent)
-
Hydrochloric Acid (Conc.): ~3.5 mL (to solubilize amine initially)
-
Ethanol (95%): For recrystallization.[1]
Equipment:
Experimental Protocol
Phase 1: Solubilization & Preparation
-
Dissolution: In a 125 mL Erlenmeyer flask, suspend 5.0 g of 4-methoxy-2-methylaniline in 125 mL of water .
-
Acidification: Slowly add 3.5 mL of concentrated HCl while stirring.
-
Observation: The oily/solid amine should dissolve to form a clear (or slightly colored) solution of the amine hydrochloride salt. If turbidity persists, add small aliquots of water or HCl until clear.
-
Why? Acetylation in aqueous media requires the amine to be soluble first.[1] We will re-liberate the free amine in situ using the buffer.
-
-
Clarification (Optional): If the solution is dark, add activated charcoal (0.5 g), stir for 5 minutes, and filter through Celite/fluted paper.
Phase 2: Acetylation Reaction
-
Buffer Preparation: In a separate beaker, dissolve 5.5 g of sodium acetate trihydrate in 15 mL of water .
-
Reagent Addition: To the amine hydrochloride solution (from Step 2), add 4.5 mL of acetic anhydride in one portion while stirring vigorously.
-
Buffering: Immediately add the sodium acetate solution.
-
Precipitation: Stir the mixture at room temperature for 10–15 minutes.
-
Observation: A white to off-white solid (
-acetyl derivative) will precipitate rapidly.[1]
-
-
Cooling: Place the flask in an ice-water bath for 15 minutes to maximize yield (product is less soluble in cold water).
Phase 3: Isolation & Purification
-
Filtration: Collect the crude solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with 50 mL of ice-cold water to remove residual acetic acid and salts.
-
Recrystallization:
-
Transfer the crude solid to a clean flask.
-
Dissolve in the minimum amount of boiling 95% Ethanol (approx. 15–25 mL).
-
Note: If the solution is not clear, hot filtration may be required.[7]
-
Allow to cool slowly to room temperature, then chill in an ice bath.
-
-
Final Collection: Filter the purified crystals, wash with 5 mL cold ethanol, and dry in a vacuum oven at 50°C for 2 hours.
Process Monitoring & Characterization
This protocol is self-validating if the following checkpoints are met:
| Checkpoint | Expected Result | Troubleshooting |
| Acidification | Clear solution obtained. | If oily droplets remain, add more water/HCl or warm slightly.[1] |
| Reaction | Rapid precipitation of white solid.[1] | If no solid forms, scratch glass to induce nucleation or cool to 0°C. |
| TLC Analysis | Single spot, | Mobile Phase: 50% Ethyl Acetate / 50% Hexane.[1] Product is less polar than amine.[1] |
Characterization Data[1][2][3][8][9][10][11][12][13][14][15]
-
Appearance: White to off-white crystalline needles.[1]
-
Yield: Expected 70–85% (approx. 4.5 – 5.5 g).
-
Melting Point: The literature value for the specific 2-methyl derivative is not widely standardized in open databases (unlike Methacetin at 137°C).[1]
-
Expectation: Based on structural analogs, the MP is expected to be >100°C . Determine experimentally.
-
Note: If MP is <60°C, the product is likely unreacted starting material or wet.
-
-
1H NMR (DMSO-d6, 400 MHz) Prediction:
- 2.05 (s, 3H, -NHCOCH 3)
- 2.15 (s, 3H, Ar-CH 3)
- 3.75 (s, 3H, -OCH 3)
- 6.7-7.2 (m, 3H, Ar-H )
- 9.2 (s, broad, -NH )
Workflow Diagram
Figure 2: Step-by-step experimental workflow.
References
-
National Toxicology Program (NTP). Report on Carcinogens, Fifteenth Edition; U.S. Department of Health and Human Services: Research Triangle Park, NC. [Link] (Accessed Oct 2023).[1]
-
PubChem. Compound Summary for CAS 31601-41-9: this compound. National Center for Biotechnology Information.[1] [Link]
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th ed.; Longman: London, 1989. (Standard protocol for acetylation of amines).[1]
Sources
- 1. N-(4-Methoxyphenyl)Acetamide | C9H11NO2 | CID 5827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: The Strategic Role of N-(4-Methoxy-2-methylphenyl)acetamide in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-Methoxy-2-methylphenyl)acetamide is a substituted acetanilide that serves as a valuable and versatile building block in modern organic synthesis. While not typically a direct cyclization precursor in classic named reactions for heterocycles, its true utility lies in its role as a stable, easily handled protected form of the highly reactive 4-methoxy-2-methylaniline. The strategic deprotection of the acetyl group unlocks a potent nucleophilic aniline, primed for participation in a variety of powerful ring-forming reactions. This guide provides an in-depth exploration of this strategy, detailing the synthesis and deprotection of the title compound and its subsequent application in the construction of medicinally relevant quinoline scaffolds via the Friedländer annulation. Furthermore, we will explore the direct functionalization of the this compound ring using the Vilsmeier-Haack reaction as an alternative pathway to create complex intermediates for further elaboration.
Introduction: Understanding the Precursor
This compound belongs to the acetanilide class of compounds. The acetamido group (-NHCOCH₃) is a powerful ortho-, para-directing group that strongly activates the aromatic ring towards electrophilic substitution. However, its primary role in the context of many heterocyclic syntheses is that of a protecting group for the parent aniline.
Why Use a Protecting Group Strategy?
-
Stability and Handling: Primary anilines can be sensitive to oxidation and may have undesirable physical properties. The acetylated form is typically a stable, crystalline solid that is easier to handle, purify, and store.
-
Modulation of Reactivity: The acetyl group tempers the nucleophilicity of the nitrogen atom, preventing unwanted side reactions during electrophilic substitution on the aromatic ring.
-
Strategic Deprotection: The amide bond can be cleaved under controlled conditions (acidic or basic hydrolysis) to liberate the free aniline precisely when it is needed for a subsequent cyclization step.
This strategic protection-deprotection sequence is a cornerstone of multi-step organic synthesis, providing chemists with fine control over the reaction pathway.
Protocol 1.1: Synthesis of this compound
This protocol describes the acetylation of 4-methoxy-2-methylaniline using acetic anhydride. The reaction is a nucleophilic acyl substitution where the lone pair of the aniline's nitrogen atom attacks the electrophilic carbonyl carbon of the acetic anhydride.
Materials:
-
4-methoxy-2-methylaniline
-
Acetic anhydride
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
To a round-bottom flask charged with 4-methoxy-2-methylaniline (1.0 eq) and dissolved in anhydrous DCM, add acetic anhydride (1.1 eq) dropwise at room temperature with stirring.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Upon completion, carefully transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution to quench excess acetic anhydride and remove the acetic acid byproduct, followed by a wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain this compound as a solid.
Protocol 1.2: Hydrolysis to the Key Intermediate: 4-Methoxy-2-methylaniline
This protocol liberates the free aniline, which is the key precursor for the subsequent heterocyclic synthesis.
Materials:
-
This compound
-
Aqueous Hydrochloric Acid (e.g., 6M HCl) or Aqueous Sodium Hydroxide (e.g., 10% NaOH)
-
Heating mantle, reflux condenser
Procedure (Acidic Hydrolysis):
-
Suspend this compound (1.0 eq) in 6M HCl in a round-bottom flask.
-
Heat the mixture to reflux using a heating mantle for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Carefully basify the mixture by the dropwise addition of a concentrated NaOH solution until the pH is >10. The free aniline will precipitate or can be extracted.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-methoxy-2-methylaniline.
Application in Quinoline Synthesis: The Friedländer Annulation
The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in drugs such as the antimalarial chloroquine.[2] The Friedländer synthesis is a powerful and straightforward method for constructing quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. Here, we utilize our deprotected aniline, 4-methoxy-2-methylaniline, as the foundational component. The synthesis first requires its conversion to the corresponding 2-aminoacetophenone.
Workflow for Quinoline Synthesis
Caption: Workflow for synthesizing a quinoline from the parent acetamide.
Protocol 2.1: Synthesis of 7-Methoxy-8-methyl-2,4-dimethylquinoline
This protocol demonstrates the Friedländer annulation using a 2-aminoacetophenone (derived from our aniline) and a β-ketoester. The mechanism involves an initial condensation to form an enamine or imine, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic quinoline ring.[2]
Step A: Synthesis of 2-Amino-5-methoxy-3-methylacetophenone (Requires a separate, standard Friedel-Crafts acylation or related procedure not detailed here).
Step B: Friedländer Annulation
Materials:
-
2-Amino-5-methoxy-3-methylacetophenone (1.0 eq)
-
Ethyl acetoacetate (1.1 eq)
-
Acid catalyst (e.g., p-toluenesulfonic acid, PTSA) or base catalyst (e.g., piperidine)
-
Toluene or other high-boiling solvent
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, combine 2-amino-5-methoxy-3-methylacetophenone, ethyl acetoacetate, and a catalytic amount of PTSA in toluene.
-
Heat the mixture to reflux. Water generated during the condensation will be collected in the Dean-Stark trap, driving the reaction to completion.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and wash with saturated aqueous NaHCO₃ solution to remove the acid catalyst.
-
Separate the organic layer, dry it over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting crude product via column chromatography to yield the target quinoline derivative.
Ring Functionalization via the Vilsmeier-Haack Reaction
An alternative strategy is to use the inherent reactivity of the this compound ring itself. The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic compounds.[3][4] The powerful activating effect of the methoxy and acetamido groups makes the title compound an excellent substrate. This introduces a versatile aldehyde handle that can be used in subsequent reactions to build a heterocyclic ring.
The reaction proceeds by forming the Vilsmeier reagent, a chloroiminium ion, from a substituted amide (like DMF) and phosphorus oxychloride (POCl₃).[3] This electrophile then attacks the activated aromatic ring.
Mechanism: Vilsmeier-Haack Formylation
Caption: Mechanism of the Vilsmeier-Haack formylation reaction.
Protocol 3.1: Formylation of this compound
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ice bath, and standard inert atmosphere glassware
Procedure:
-
In a three-necked flask under a nitrogen atmosphere, cool anhydrous DMF in an ice bath.
-
Add POCl₃ (2.0-3.0 eq) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C. The Vilsmeier reagent will form in situ.[5]
-
After stirring for 30 minutes, add a solution of this compound (1.0 eq) in DMF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C for several hours, monitoring by TLC.
-
Cool the reaction mixture and carefully pour it onto crushed ice with stirring.
-
Basify the solution with aqueous NaOH to hydrolyze the intermediate iminium salt.
-
The aldehyde product often precipitates and can be collected by filtration. Alternatively, extract the product with an appropriate organic solvent.
-
Purify the crude aldehyde by column chromatography or recrystallization.
The resulting ortho-formyl acetanilide is a powerful precursor for synthesizing fused heterocyclic systems like quinolones or acridones.
Summary of Applications and Reagent Data
| Precursor | Reaction Type | Key Reagents | Heterocyclic Product |
| 4-Methoxy-2-methylaniline | Friedländer Annulation | β-Ketoester, Acid/Base Catalyst | Substituted Quinoline |
| This compound | Vilsmeier-Haack | POCl₃, DMF | Formyl-substituted Intermediate |
Conclusion
This compound is a strategically important molecule in the synthesis of heterocyclic compounds. Its primary role is not as a direct participant in cyclization but as a stable and manageable precursor to the versatile 4-methoxy-2-methylaniline. By employing a simple deprotection step, researchers gain access to a key building block for powerful ring-forming reactions like the Friedländer synthesis of quinolines. Additionally, the activated aromatic ring of the acetamide itself can be directly functionalized using methods such as the Vilsmeier-Haack reaction, opening pathways to complex, multi-functionalized intermediates. Understanding these distinct but complementary strategies allows for the rational design of synthetic routes to a wide array of valuable heterocyclic targets.
References
- (Reference for a general synthesis of acetamides, concept adapted
- Davis, R. A., & Cook, J. M. (2011). The Bischler-Napieralski Reaction: A Review of the Past, Present, and Future. Current Organic Chemistry, 15(24), 4133-4173.
-
Wikipedia contributors. (2023). Bischler–Napieralski reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
Sycheva, E., Markina, D., Mukanova, M., Boltayeva, L., & Seilkhanov, O. (2023). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. Chemical Journal of Kazakhstan. [Link]
- (No direct source for this specific compound's synthesis in the results, protocol is a standard chemical transform
-
Wikipedia contributors. (2023). Vilsmeier–Haack reaction. In Wikipedia, The Free Encyclopedia. [Link]
- (General mechanistic information from various organic chemistry resources)
-
Sycheva, E., et al. (2023). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. Chemical Journal of Kazakhstan. [Link]
-
Hines, J. C., et al. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]
-
Patil, S. B., & Patil, P. G. (2016). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 5(7), 646-666. [Link]
- (General reference for chemical purific
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
-
The Royal Society of Chemistry. (2013). A novel green route for the synthesis of N-phenylacetamides, benzimidazoles and acridinediones using Candida parapsilosis ATCC. RSC Advances. [Link]
-
Sharma, S., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]
- (General reference for chemical synthesis procedures)
-
Steffan, R. J., & Freimiller, S. (2021). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 26(11), 3163. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
Application Note: Strategic Derivatization of N-(4-Methoxy-2-methylphenyl)acetamide for SAR Exploration
Abstract
N-(4-Methoxy-2-methylphenyl)acetamide (also known as 2-methylmethacetin) represents a pharmacologically privileged scaffold sharing structural homology with paracetamol and phenacetin.[1] Its unique ortho-methyl substitution provides steric protection against rapid enzymatic hydrolysis, potentially modulating pharmacokinetic profiles compared to its non-methylated congeners.[1] This application note details a biphasic derivatization strategy: (1) "Reset" Synthesis via hydrolysis to the parent aniline for library generation, and (2) Core Functionalization via regioselective electrophilic substitution. These protocols are designed to access novel chemical space for COX-1/2 inhibition, antitubulin activity, and antimicrobial screening.[1]
Structural Analysis & Strategic Overview
The molecule features a 1,2,4-trisubstituted benzene ring.[1] The electronic environment is defined by two electron-donating groups (EDGs): the strong methoxy group (-OCH₃) and the moderate acetamido group (-NHCOCH₃). The 2-methyl group introduces steric bulk, influencing both metabolic stability and receptor binding affinity.[1]
The Derivatization Logic
We employ a "Hub-and-Spoke" strategy.[1] The parent acetamide is treated as a "Hub" that can either be functionalized directly or hydrolyzed to the amine "Hub" for divergent synthesis.[1]
Figure 1: Strategic workflow for accessing diverse chemical space from the parent acetamide.[1] The pathway splits into N-substituent modification (via hydrolysis) and Ring modification (via nitration).
Module 1: The "Reset" Protocol (N-Deacetylation)
To diversify the amide region—critical for tuning COX-2 selectivity—the acetyl group must first be removed to reveal the nucleophilic amine.[1]
Critical Safety Warning
DANGER: The hydrolysis product, 4-methoxy-2-methylaniline (CAS 102-50-1) , also known as m-cresidine, is classified as a Group 2B Carcinogen .
Engineering Controls: All weighing and reactions must occur inside a certified chemical fume hood.
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory. [1] * Waste: Segregate all solid and liquid waste as "Cytotoxic/Carcinogenic."
Protocol: Acid-Catalyzed Hydrolysis
This method is preferred over basic hydrolysis to prevent oxidation of the electron-rich aniline.[1]
-
Dissolution: Dissolve 10.0 mmol of this compound in 20 mL of Ethanol (95%).
-
Acidification: Add 15 mL of 6M HCl dropwise.
-
Reflux: Heat the mixture to reflux (approx. 85°C) for 3–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). The starting material (Rf ~0.[1]4) should disappear, replaced by the amine salt (baseline).[1]
-
Workup:
-
Yield/Storage: Expect a dark red/brown oil or low-melting solid.[1] Store under Nitrogen at -20°C due to oxidation sensitivity.[1]
Module 2: Parallel Synthesis (Library Generation)[1]
Using the free amine generated in Module 1, generate a library of 10–20 analogs.
General Procedure: Amide/Sulfonamide Coupling
Reaction Scale: 0.5 mmol per well/vial.[1]
| Reagent Class | Reagent Example | Target Pharmacophore | Rationale |
| Acid Chlorides | Benzoyl chloride, 2-Furoyl chloride | Amides | Classic NSAID pharmacophore; explores steric pockets in COX enzymes.[1] |
| Sulfonyl Chlorides | 4-Toluenesulfonyl chloride | Sulfonamides | Increases metabolic stability; targets carbonic anhydrase or specific COX-2 pockets.[1] |
| Isocyanates | Phenyl isocyanate | Ureas | Adds hydrogen bond donors/acceptors; often improves solubility and potency.[1] |
Step-by-Step Protocol:
-
Charge: To a 4 mL vial, add 0.5 mmol of 4-methoxy-2-methylaniline dissolved in 2 mL anhydrous DCM.
-
Base: Add 1.0 mmol of Triethylamine (TEA) or Diisopropylethylamine (DIPEA).
-
Coupling: Add 0.55 mmol of the specific Electrophile (R-Cl) dropwise at 0°C.
-
Agitation: Allow to warm to RT and stir for 4 hours.
-
Scavenging (Optional but Recommended): Add polymer-supported trisamine resin to remove excess electrophile.[1] Filter.
-
Purification: Evaporate solvent. Recrystallize from EtOH/Water or purify via prep-HPLC.
Module 3: Core Functionalization (Regioselective Nitration)[1]
Direct functionalization of the parent scaffold retains the acetamide but adds a handle on the ring.[1]
Regioselectivity Logic
-
Methoxy (-OCH₃): Strong activator, ortho/para director.[1]
-
Acetamido (-NHAc): Moderate activator, ortho/para director.[1]
-
Methyl (-CH₃): Weak activator.[1]
-
Sterics: The position ortho to the acetamide (C6) is accessible, but the position ortho to the methoxy (C3 and C5) is electronically favored. However, C3 is sterically crowded (sandwiched between methyl and methoxy).[1]
-
Outcome: Nitration occurs predominantly at C5 (para to the methyl, ortho to the methoxy) [1].[1][3]
Protocol: Synthesis of N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide[3]
-
Preparation: Dissolve 5.0 mmol of parent acetamide in 5 mL glacial acetic acid.
-
Nitration: Cool to 0–5°C. Add 5.5 mmol of fuming HNO₃ dropwise over 20 minutes.
-
Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.
-
Quench: Pour onto 50g of crushed ice. The product typically precipitates as a yellow solid.[1]
-
Isolation: Filter, wash with cold water, and recrystallize from Ethanol.
-
Application: The nitro group can be reduced (Fe/HCl or H₂/Pd-C) to an amine, allowing the attachment of a second "tail," creating bis-amide or amide-sulfonamide hybrids.[1]
Biological Screening Context
COX Inhibition Assay (In Vitro)
Acetanilides are presumed COX inhibitors.[1] The screen must differentiate between COX-1 (constitutive, GI side effects) and COX-2 (inducible, inflammation).
-
Method: Colorimetric COX inhibitor screening kit (e.g., Cayman Chemical).[1]
-
Readout: Peroxidase activity of the heme cofactor.[1]
-
Control: Indomethacin (non-selective) and Celecoxib (COX-2 selective).[1]
-
Hypothesis: Bulky groups at the nitrogen (from Module 2) or C5 substitution (from Module 3) may enhance COX-2 selectivity by fitting the larger hydrophobic side pocket of COX-2.
Antimicrobial Screening
Aniline derivatives often exhibit antimicrobial properties.[1]
-
Strains: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).[1]
-
Method: Microbroth dilution (96-well plate) to determine MIC (Minimum Inhibitory Concentration).[1]
References
-
Hines, K. M., et al. (2025).[1][4] "Structure of N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide." IUCrData, 10, x250470.[1]
-
PubChem. (n.d.).[1] "4-Methoxy-2-methylaniline (Compound)."[1][3] National Center for Biotechnology Information.[1] [1]
-
BenchChem. (2025).[1] "Synthesis routes of N-(4-Methoxyphenyl)acetamide." [1]
-
Singh, R. K., et al. (2021).[1][2][5] "Synthesis of Some New Acetanilide Derivatives as COX Inhibitors." Oriental Journal of Chemistry, 37(6).[1]
Disclaimer: This document is for research and development purposes only. The starting materials and derivatives described herein may possess toxic, carcinogenic, or unknown biological hazards.[1] Adherence to local safety regulations (OSHA, COSHH, REACH) is mandatory.
Sources
- 1. 2-Methyl-4-methoxyaniline | C8H11NO | CID 7610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
- 4. N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: N-(4-Methoxy-2-methylphenyl)acetamide Synthesis
Target Molecule: N-(4-Methoxy-2-methylphenyl)acetamide CAS: 31601-41-9 Precursor: 4-Methoxy-2-methylaniline (m-Cresidine) Reaction Type: Nucleophilic Acyl Substitution (N-Acetylation)
Part 1: The Core Directive (Philosophy of Optimization)
"Purity Drives Yield."
In the synthesis of electron-rich acetanilides like this compound, the primary cause of yield loss is not incomplete conversion, but rather the formation of oxidative impurities (tars) that occlude the product and necessitate aggressive purification. The 4-methoxy and 2-methyl groups make the aniline ring highly electron-rich (
Your Goal: Maximize yield by suppressing the "Black Tar" pathway (oxidation) and optimizing the "White Crystal" pathway (acetylation).
Part 2: Technical Modules & Troubleshooting
Module 1: Reaction Setup & Stoichiometry
The Standard Protocol:
The most robust method for this synthesis uses Acetic Anhydride (
| Parameter | Recommended Value | Technical Rationale |
| Stoichiometry | 1.0 : 1.1 - 1.2 (Amine : | Slight excess of anhydride ensures complete conversion. Large excess is wasteful and complicates workup. |
| Solvent | Glacial Acetic Acid (3-4 volumes) | Solubilizes the amine and product initially; acts as a heat sink. |
| Catalyst/Additive | Zinc Dust (< 5% w/w) | CRITICAL: Reduces trace oxidized impurities (quinone-imines) back to the amine, preventing the "purple/black" color formation. |
| Temperature | Start @ | Controls the initial exotherm. High temps ( |
Experimental Workflow Diagram
Caption: Optimized workflow for minimizing oxidative by-products during acetylation.
Module 2: Troubleshooting & FAQs
Issue A: The "Purple/Black" Product
Symptom: The reaction mixture turns dark violet or black rapidly. The isolated solid is grey or purple.
-
Root Cause: Oxidation of the amino group.[1] m-Cresidine is extremely sensitive to air oxidation, forming colored quinoid species.
-
Solution:
-
Purify Precursor: If the starting aniline is dark, distill it under vacuum before use.
-
The Zinc Trick: Add a pinch of activated Zinc dust to the acetic acid solution before adding the anhydride. This acts as a scavenger for oxidized species.
-
Inert Atmosphere: Run the reaction under Nitrogen (
) or Argon.
-
Issue B: Low Yield (< 60%)
Symptom: TLC shows complete conversion, but mass recovery is low.
-
Root Cause: Solubility losses. The product is partially soluble in the acetic acid/water mix used during the quench.
-
Solution:
-
Maximize Water Ratio: When quenching, pour the reaction mixture into at least 5-10 volumes of ice water. High dilution forces the hydrophobic acetamide out of solution.
-
Salting Out: If precipitation is poor, saturate the aqueous mother liquor with Sodium Chloride (NaCl).
-
Check pH: Ensure the final mixture is not strongly acidic. Neutralizing with Sodium Acetate can decrease solubility of the amide.
-
Issue C: Oiling Out
Symptom: Upon adding water, the product separates as a sticky oil instead of a solid.
-
Root Cause: Impurities lowering the melting point, or adding water too fast at too high a temperature.
-
Solution:
-
Scratching: Use a glass rod to scratch the side of the flask to induce nucleation.
-
Seeding: Add a tiny crystal of pure product.
-
Slow Cooling: Re-heat the oil/water mix until homogenous (add a little ethanol if needed), then let it cool very slowly to room temperature.
-
Module 3: Advanced Purification (Recrystallization)
If the crude yield is high but the color is off-white, recrystallization is required.
Protocol:
-
Solvent System: Ethanol/Water (approx 1:1) or Methanol/Water.[2]
-
Procedure:
-
Dissolve crude solid in minimum boiling Ethanol.
-
Add hot water dropwise until permanent turbidity appears.
-
Add a few drops of Ethanol to clear it.
-
Allow to cool slowly to RT, then to
.
-
-
Charcoal Treatment: If the product remains colored, dissolve in hot ethanol, add Activated Carbon, boil for 5 mins, and filter hot through Celite before adding water.
Troubleshooting Logic Tree
Caption: Decision matrix for diagnosing yield and purity failures.
Part 3: References & Authority
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard procedure for acetylation of amines using acetic anhydride/acetic acid).[3]
-
Redasani, V. K., et al. "Applications of green chemistry in organic synthesis."[4] International Journal of ChemTech Research, 2010, 2(3), 1856-1859.[4] (Discusses Zn dust catalysis for acetanilide synthesis).
-
Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press, 2012. (Mechanistic grounding for nucleophilic acyl substitution and activating effects of methoxy/methyl groups).
-
BenchChem Technical Support. "Scaling Up the Synthesis of 4-Methoxy-2-nitroaniline." (Reference for acetylation as a protection step for m-cresidine derivatives).
Disclaimer: This guide is intended for qualified research personnel.[2] Always consult Safety Data Sheets (SDS) for m-Cresidine (toxic/potential carcinogen) and Acetic Anhydride (corrosive) before handling.
Sources
Technical Support Center: Purification of Crude N-(4-Methoxy-2-methylphenyl)acetamide
Executive Summary & Chemical Context
Compound: N-(4-Methoxy-2-methylphenyl)acetamide Synonyms: N-Acetyl-p-cresidine; 4-Acetamido-3-methylanisole. CAS: 50868-72-9 (Generic acetanilide derivative class) Precursor: 4-Methoxy-2-methylaniline (p-Cresidine) – Note: Known Carcinogen.
This guide addresses the purification of crude this compound following acetylation. The crude product often presents as a pink-to-brown solid due to the rapid oxidation of unreacted p-cresidine. The target molecule is an acetanilide derivative; therefore, purification relies on exploiting the solubility differential between the amide (product) and the amine (impurity) in acidic aqueous media, followed by recrystallization to remove colored oligomers.
Diagnostic Matrix: Triage Your Issue
Identify your specific problem below to jump to the relevant protocol.
| Symptom | Probable Cause | Recommended Action |
| Product is Pink/Purple | Oxidation of residual p-cresidine (starting material). | Protocol B (Acid Wash) followed by Protocol A . |
| Low Melting Point / Wide Range | Presence of solvent or acetic acid trapped in lattice. | Dry under vacuum at 50°C; Check Protocol A . |
| Oily/Sticky Solid | Incomplete crystallization; presence of di-acetylated byproducts. | Trituration with cold Hexane; then Protocol A . |
| Vinegar Smell | Residual Acetic Acid/Acetic Anhydride. | Protocol B (Bicarbonate Wash) . |
Purification Decision Tree
The following logic flow dictates the optimal purification route based on the physical state of your crude material.
Figure 1: Decision matrix for selecting the appropriate purification workflow based on crude product characteristics.
Detailed Protocols
Protocol A: Recrystallization (The Gold Standard)
Objective: Removal of non-polar impurities and colored oxidation byproducts. Solvent System: Aqueous Ethanol (EtOH:H₂O).
Rationale: Acetanilides exhibit a steep solubility curve in ethanol (highly soluble hot, insoluble cold). Water acts as an anti-solvent to maximize yield and force the precipitation of the hydrophobic amide while keeping polar impurities in the mother liquor.
Step-by-Step:
-
Dissolution: Place the crude solid in a flask. Add minimum 95% Ethanol (approx. 3–5 mL per gram of solid). Heat to reflux (approx. 78°C) until fully dissolved.
-
Troubleshooting: If suspended particles remain after 10 mins of reflux, filter the hot solution through a glass frit or Celite pad to remove inorganic salts.
-
-
Decolorization (Optional but Recommended): If the solution is colored, add Activated Charcoal (1-2% w/w). Reflux for 5 mins. Filter hot through Celite.
-
Nucleation: Remove from heat. While still hot, add warm distilled water dropwise until a faint turbidity (cloudiness) persists.
-
Clarification: Add a few drops of hot ethanol to clear the solution again.
-
Crystallization: Allow the flask to cool to room temperature undisturbed. Then, place in an ice bath (0–4°C) for 1 hour.
-
Isolation: Filter the white needles via vacuum filtration. Wash with cold 20% EtOH/Water mixture.
-
Drying: Dry in a vacuum oven at 50°C for 4 hours to remove lattice-bound water.
Protocol B: Chemical Workup (The "Deep Clean")
Objective: Removal of unreacted p-cresidine (amine) and acetic acid. Mechanism: Protonation of the amine renders it water-soluble, allowing separation from the organic-soluble amide.
Figure 2: Chemical separation logic for removing starting materials and acidic byproducts.
Step-by-Step:
-
Solubilization: Dissolve the crude residue in Ethyl Acetate (EtOAc) . Use roughly 10 mL per gram.[1]
-
Acid Wash (Critical): Wash the organic layer twice with 1M HCl (10 mL).
-
Chemistry:
(Water Soluble). -
Safety: The aqueous layer contains p-cresidine hydrochloride. Dispose of as hazardous carcinogenic waste.
-
-
Base Wash: Wash the organic layer twice with Saturated Sodium Bicarbonate (NaHCO₃) .
-
Chemistry:
. -
Note: Vent the separatory funnel frequently to release CO₂ gas.
-
-
Brine Wash & Dry: Wash once with saturated brine. Dry the organic layer over Anhydrous MgSO₄.
-
Evaporation: Filter off the drying agent and rotovap to dryness. Proceed to Protocol A for final polishing.
Frequently Asked Questions (FAQs)
Q: My crystals are forming as "oils" at the bottom of the flask during recrystallization. Why? A: This is called "oiling out." It occurs when the compound's melting point is lower than the solvent's boiling point, or the solution is too concentrated.
-
Fix: Re-heat to dissolve the oil. Add a small amount of extra Ethanol. Allow the solution to cool much more slowly (wrap the flask in a towel). Seed the solution with a tiny crystal of pure product if available.
Q: Can I use Column Chromatography instead? A: Yes, but it is usually unnecessary for acetanilides unless the purity is <80%.
-
Mobile Phase: A gradient of Hexane:Ethyl Acetate (starting 80:20
50:50) is typically effective. The amide is significantly more polar than the starting amine but less polar than the oxidation tars.
Q: How do I verify that the p-cresidine is completely removed? A: Thin Layer Chromatography (TLC) is the quickest method.
-
System: 50% EtOAc / 50% Hexane.
-
Stain: UV light (254 nm). The amine (p-cresidine) will fluoresce differently and have a higher Rf value than the amide.
-
Chemical Stain: p-Anisaldehyde stain will turn the amine a distinct color (often red/orange) compared to the amide.
References & Authority
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for acetylation and recrystallization of aromatic amines).
-
National Toxicology Program. Report on Carcinogens, Fifteenth Edition: p-Cresidine. U.S. Department of Health and Human Services, 2021. (Safety data regarding the precursor).
-
PubChem. Compound Summary: this compound.[2][3] National Library of Medicine. (Structural verification).
-
Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press, 2012. (Mechanistic principles of nucleophilic acyl substitution and solubility).
Sources
challenges in the synthesis of N-(4-Methoxy-2-methylphenyl)acetamide
Technical Support Center: Synthesis of N-(4-Methoxy-2-methylphenyl)acetamide
Technical Overview & Chemical Profile
Compound: this compound Synonyms: 2-Methylmethacetin; 4'-Methoxy-2'-methylacetanilide; Acetamide, N-(4-methoxy-2-methylphenyl)- CAS Registry Number: 31601-41-9 Target Audience: Medicinal Chemists, Process Development Scientists[1][2][3]
Support Context: This guide addresses the synthesis of this compound via the acetylation of 4-methoxy-2-methylaniline (m-cresidine). While the reaction is a classic nucleophilic acyl substitution, the electron-rich nature of the starting aniline introduces specific challenges regarding oxidation stability and purification.[2] This document serves as a "Tier 2" technical resource for troubleshooting yield losses, discoloration, and purity issues.
Standard Operating Procedure (SOP): Acetylation Protocol
Methodology: Acetylation using Acetic Anhydride in Aqueous/Acidic Media.[2][4] Rationale: This method allows for direct precipitation of the product, minimizing extraction steps and reducing solvent waste.[2]
Reagents:
-
Substrate: 4-Methoxy-2-methylaniline (m-cresidine) [CAS: 102-50-1][1][2]
-
Solvent: Glacial Acetic Acid (or Water/HCl mixture for green chemistry variants)
-
Buffer (Optional): Sodium Acetate (if using HCl salt of amine)[1]
Step-by-Step Workflow:
-
Dissolution: Dissolve 4-methoxy-2-methylaniline in glacial acetic acid (approx. 5-10 volumes). If the amine is dark (oxidized), distill prior to use or treat with activated charcoal.
-
Addition: Cool the solution to 10-15°C. Add acetic anhydride dropwise to control the exotherm.
-
Note: The amino group is highly nucleophilic; the reaction is rapid and exothermic.[2]
-
-
Reaction: Stir at room temperature for 1-2 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1) or LC-MS.[1][2]
-
Quench & Precipitation: Pour the reaction mixture into 5-10 volumes of ice-cold water with vigorous stirring. The amide product should precipitate as a solid.[2][4]
-
Filtration: Collect the solid by vacuum filtration.[2][4] Wash with cold water to remove residual acid.[2]
-
Purification: Recrystallize from Ethanol/Water or hot water.[2]
Visualization: Synthesis & Impurity Pathways
The following diagram outlines the critical process flow and potential divergence points where impurities (oxidation products or diacetylated species) may form.
Figure 1: Process flow for the acetylation of m-cresidine, highlighting critical control points for impurity management.[1]
Troubleshooting Guide (Q&A Format)
Q1: My product is isolating as a reddish-brown solid instead of off-white crystals. What happened? Diagnosis: Oxidation of the starting material.[2]
-
Explanation: Electron-rich anilines like 4-methoxy-2-methylaniline are prone to rapid oxidation by atmospheric oxygen, forming colored quinone-imine impurities.[1][2]
-
Solution:
-
Pre-Reaction: Check the color of your starting amine.[2][5] If it is dark brown/black, distill it under vacuum before use.[2]
-
In-Process: Perform the reaction under an inert atmosphere (Nitrogen or Argon) if the starting material is sensitive.[2]
-
Remediation: Recrystallize the crude product from ethanol/water adding a small amount of activated charcoal (decolorizing carbon) during the hot dissolution step. Filter while hot to remove the carbon.[2]
-
Q2: I am observing a secondary spot on TLC with a higher Rf than my product. Is this diacetylation? Diagnosis: Potential formation of N,N-diacetyl derivative.[2]
-
Explanation: While the amide nitrogen is less nucleophilic than the amine, large excesses of acetic anhydride and high temperatures (reflux) can force a second acetylation event.
-
Solution:
-
Stoichiometry Control: Ensure you are using only a slight excess of acetic anhydride (1.1–1.2 eq).
-
Temperature: Run the reaction at room temperature or 0°C. Do not reflux unless necessary.
-
Hydrolysis: The diacetyl impurity is unstable toward hydrolysis.[2] Heating the crude solid in aqueous ethanol with a catalytic amount of base (NaOH) or acid can selectively hydrolyze the second acetyl group back to the desired mono-amide.[2]
-
Q3: The product is not precipitating when poured into water. It forms an oil. Diagnosis: "Oiling out" due to impurity depression or temperature.[2]
-
Explanation: The melting point of the product may be depressed by impurities (unreacted amine, acetic acid), causing it to separate as a liquid oil rather than a solid.
-
Solution:
Q4: How do I confirm the structure without a reference standard? Diagnosis: Verification requirement.
-
Validation Protocol:
-
1H NMR (CDCl3): Look for the characteristic singlet of the acetyl methyl group (~2.1-2.2 ppm), the methoxy singlet (~3.8 ppm), and the aromatic methyl singlet (~2.2-2.3 ppm).[1] The amide NH should appear as a broad singlet around 7-9 ppm (concentration dependent).[2]
-
Melting Point: While specific literature values for this derivative are sparse compared to Methacetin (127-130°C), the product should have a sharp melting point.[2] A broad range (>2-3°C) indicates impurity.[1][2]
-
Technical Data & Stoichiometry
Table 1: Reagent Stoichiometry & Properties
| Component | Role | Mol.[2][3][5][6][7][8][9] Weight ( g/mol ) | Density (g/mL) | Eq. | Notes |
| 4-Methoxy-2-methylaniline | Reactant | 137.18 | 1.065 | 1.0 | Limiting Reagent.[1][2] Liquid/Low melting solid (MP 13-14°C).[1][2] |
| Acetic Anhydride | Reagent | 102.09 | 1.08 | 1.1-1.2 | Corrosive.[2] Lachrymator. |
| Glacial Acetic Acid | Solvent | 60.05 | 1.05 | ~5-10 vol | Solubilizes amine; protonates impurity traces.[2] |
| Product | Target | 179.22 | N/A | - | Expected solid.[2] |
References
-
PubChem. (n.d.).[2][10] Acetamide, N-(4-methoxy-2-methylphenyl)-.[1][2][9][11] National Library of Medicine.[2] Retrieved January 30, 2026, from [Link]
-
Hines, J. E., et al. (2025).[2][12] N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide.[1][2][11] IUCrData. Retrieved January 30, 2026, from [Link][1]
-
EPA. (n.d.).[2] Acetamide, N-(4-methoxy-2-methylphenyl)- Substance Details. CompTox Chemicals Dashboard.[2][8][9] Retrieved January 30, 2026, from [Link][1]
Sources
- 1. N-(4-METHOXYPHENYL)FORMAMIDE(5470-34-8) 13C NMR [m.chemicalbook.com]
- 2. 2-Methyl-4-methoxyaniline | C8H11NO | CID 7610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. boronmolecular.com [boronmolecular.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. N-(4-Benzoylphenyl)acetamide | C15H13NO2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 7. N-(4-Methoxyphenyl)acetamide(51-66-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. N-((4-methoxyphenyl)methyl)acetamide | C10H13NO2 | CID 37050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 10. N-((4-methoxyphenyl)methyl)acetamide | C10H13NO2 | CID 37050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. journals.iucr.org [journals.iucr.org]
- 12. journals.iucr.org [journals.iucr.org]
Technical Support Center: Nitration of N-(4-Methoxy-2-methylphenyl)acetamide
Welcome to the technical support center for the nitration of N-(4-Methoxy-2-methylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution reaction. Here, we will address common challenges, provide in-depth troubleshooting advice, and offer optimized protocols to ensure the successful synthesis of the desired product, N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What are the expected major and minor products in the nitration of this compound?
In the nitration of this compound, the primary product is N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide. The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring. The potent electron-donating methoxy group at the C4 position strongly directs electrophilic substitution to the positions ortho to it (C3 and C5). Concurrently, the acetamido group at C1 is a moderately activating ortho-, para-director, while the methyl group at C2 is a weakly activating ortho-, para-director.
The directing influences of these groups culminate in the preferential nitration at the C5 position.[1] Nitration at C3 is sterically hindered by the adjacent methyl group at C2. The formation of other isomers, such as N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide, is generally minimal.[1]
Q2: What are the most common side reactions to anticipate?
The primary side reactions encountered during the nitration of this compound include:
-
Polysubstitution (Dinitration): The introduction of a second nitro group onto the aromatic ring can occur, particularly under harsh reaction conditions (e.g., high concentrations of nitric acid, elevated temperatures).
-
Oxidation: The methyl and methoxy groups are susceptible to oxidation by the nitrating agent, which can lead to the formation of carboxylic acid or phenolic byproducts, respectively. This can also result in the formation of tarry byproducts.[2]
-
Hydrolysis: The acetamide functional group can undergo hydrolysis back to an amine under strong acidic conditions, especially at higher temperatures.[3][4] This unprotected amine is highly activated and prone to oxidation and other undesirable side reactions.[2]
Q3: How can I monitor the progress of the reaction effectively?
Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the reaction's progress.[2] By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the consumption of the reactant and the formation of the product. A suitable solvent system (e.g., a mixture of ethyl acetate and hexane) should be chosen to achieve good separation between the starting material and the product. The disappearance of the starting material spot is a reliable indicator that the reaction has gone to completion.
Troubleshooting Guide
Issue 1: Low Yield of the Desired Product
A diminished yield of N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide can be attributed to several factors, including incomplete reaction, product loss during workup, or the prevalence of side reactions.
Troubleshooting Steps:
-
Verify Reaction Completion: Use TLC to confirm that all the starting material has been consumed before proceeding with the workup. If the reaction is incomplete, consider extending the reaction time or slightly increasing the temperature, while carefully monitoring for the formation of byproducts.
-
Optimize Reaction Temperature: The nitration of activated aromatic rings is highly exothermic. Maintaining a low and consistent temperature (typically 0-10 °C) is crucial to minimize side reactions such as oxidation and dinitration.[2] Utilize an ice-salt bath for precise temperature control.
-
Controlled Addition of Nitrating Agent: Add the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise to the solution of the substrate. This slow addition helps to dissipate the heat generated during the reaction and prevents localized overheating, which can promote side reactions.
-
Efficient Workup Procedure: After the reaction is complete, pour the reaction mixture onto crushed ice. This will precipitate the crude product and dilute the strong acids. Ensure thorough washing of the precipitate with cold water to remove any residual acid, which could catalyze degradation.
Issue 2: Formation of a Dark, Tarry Reaction Mixture
The appearance of a dark, tarry substance is a common indication of significant side reactions, primarily oxidation of the starting material or product.
Troubleshooting Steps:
-
Strict Temperature Control: As mentioned previously, maintaining a low reaction temperature is the most effective way to prevent oxidation. Any deviation from the optimal temperature range can lead to the formation of these undesirable byproducts.
-
Purity of Reagents: Ensure that the nitric acid and sulfuric acid used are of high purity. The presence of nitrogen oxides (NOx) in nitric acid can catalyze oxidative side reactions.
-
Protecting Group Strategy: While the acetamido group itself is a protecting group for the amine, its hydrolysis under the reaction conditions can lead to the formation of the highly reactive 4-methoxy-2-methylaniline. If tarring is a persistent issue, re-evaluate the acidity and temperature of the reaction to minimize hydrolysis.
Issue 3: Presence of Multiple Spots on TLC, Indicating Impurities
The presence of multiple spots on the TLC plate of the crude product signifies the formation of isomers or other byproducts.
Troubleshooting Steps:
-
Regioselectivity Control: The formation of undesired isomers is often a result of suboptimal reaction conditions. Revisit the temperature control and the rate of addition of the nitrating agent.
-
Purification Strategy: If minor impurities are unavoidable, an effective purification strategy is essential.
-
Recrystallization: This is often the most effective method for purifying the solid product. A suitable solvent or solvent mixture (e.g., ethanol/water) should be selected to dissolve the product at an elevated temperature and allow it to crystallize upon cooling, leaving the impurities in the mother liquor.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography using silica gel can be employed. A gradient elution with a solvent system like ethyl acetate/hexane can effectively separate the desired product from its isomers and other byproducts.
-
Experimental Protocols
Optimized Nitration of this compound
This protocol is designed to maximize the yield of the desired product while minimizing the formation of side products.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Crushed Ice
-
Deionized Water
-
Ethanol
Procedure:
-
In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, dissolve this compound in concentrated sulfuric acid. Maintain the temperature at 0-5 °C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice bath.
-
Add the nitrating mixture dropwise to the solution of the acetamide over a period of 30-60 minutes, ensuring the temperature does not rise above 10 °C.
-
After the addition is complete, continue to stir the reaction mixture at 0-10 °C for an additional 1-2 hours.
-
Monitor the reaction progress by TLC until the starting material is no longer visible.
-
Carefully pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring.
-
Allow the ice to melt, and then collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with cold deionized water until the washings are neutral to litmus paper.
-
Purify the crude product by recrystallization from a suitable solvent, such as aqueous ethanol, to obtain pure N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide.
Visualizing the Reaction Pathway
The following diagram illustrates the primary reaction pathway and potential side reactions in the nitration of this compound.
Sources
optimizing reaction conditions for N-(4-Methoxy-2-methylphenyl)acetamide
To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Technical Support Division Subject: Optimization of Reaction Conditions for N-(4-Methoxy-2-methylphenyl)acetamide
Technical Support Center: Synthesis Optimization Guide
Welcome to the technical support hub for the synthesis of This compound (also known as 2-methylmethacetin or 4'-methoxy-2'-methylacetanilide). This guide addresses specific challenges in the acetylation of 4-methoxy-2-methylaniline (m-cresidine), providing optimized protocols, troubleshooting workflows, and mechanistic insights to ensure high purity and yield.
Part 1: Troubleshooting Guide & FAQs
This section addresses the most frequent inquiries received by our support team regarding this specific transformation.
Category 1: Reaction Efficiency & Yield
Q1: My reaction conversion stalls at ~80% despite using excess acetic anhydride. How can I drive this to completion?
-
Diagnosis: This often results from the accumulation of acetic acid (byproduct), which can buffer the reaction, or the presence of moisture hydrolyzing the anhydride.
-
Technical Insight: While acetylation is thermodynamically favorable, the nucleophilicity of the aniline nitrogen in m-cresidine is slightly modulated by the ortho-methyl group (steric hindrance) and the para-methoxy group (electronic donation).
-
Optimization Protocol:
-
Catalysis: Add a Lewis acid catalyst. Zinc acetate (Zn(OAc)₂) (5-10 mol%) or Sodium acetate (NaOAc) can activate the carbonyl carbon of the anhydride, overcoming the steric barrier of the ortho-methyl group.[1]
-
Solvent Switch: If running in DCM or THF, switch to glacial acetic acid as the solvent.[1][2] It acts as a proton shuttle and solubilizes the polar transition state.[1][2]
-
Temperature: Increase temperature to 60–80°C . Room temperature acetylation for ortho-substituted anilines is often kinetically slow.[1][2]
-
Q2: I observe a di-acetylated impurity by LC-MS. How do I prevent this?
-
Diagnosis: Formation of N,N-diacetyl-4-methoxy-2-methylaniline. This occurs when the mono-acetylated product undergoes a second acylation, typically under forcing conditions (high temp, large excess of anhydride, strong base).
-
Corrective Action:
-
Stoichiometry Control: Limit acetic anhydride to 1.1 – 1.2 equivalents .
-
Base Selection: Avoid strong bases (e.g., DMAP, Et₃N) if heating.[1][2] Use mild bases like NaOAc or pyridine only if necessary.[1][2]
-
Monitoring: Stop the reaction immediately upon consumption of the starting material (monitor via TLC/HPLC).
-
Category 2: Product Quality & Isolation
Q3: The final product is brown/purple instead of white. Is it impure?
-
Diagnosis: This discoloration is due to the oxidation of unreacted 4-methoxy-2-methylaniline (starting material) into quinone-imine species.[1] m-Cresidine is highly susceptible to air oxidation.[1][2]
-
Remediation:
-
Pre-Purification: Distill or recrystallize the starting aniline before use if it is dark.[1][2]
-
Inert Atmosphere: Conduct the reaction under Nitrogen (N₂) or Argon.[1][2]
-
Workup: Wash the organic layer with 10% HCl during extraction to remove unreacted aniline before crystallization.[1][2] The acetamide product is non-basic and will remain in the organic layer, while the aniline forms a water-soluble salt.
-
Q4: I am struggling to crystallize the product. It oils out. [2]
-
Diagnosis: "Oiling out" suggests the solvent system is too polar or the cooling rate is too fast, trapping impurities.[2]
-
Optimization:
-
Solvent System: Use an Ethanol/Water (1:1 to 1:[1]2) mixture. Dissolve in hot ethanol first, then add hot water until turbid, and cool slowly to room temperature, then to 4°C.
-
Seeding: If available, add a seed crystal of pure this compound at the cloud point.
-
Part 2: Experimental Protocols
These protocols are designed for scalability and reproducibility.[1][2]
Method A: Standard Laboratory Scale (High Purity)
Best for: Initial synthesis, high purity requirements, drug discovery intermediates.
-
Setup: 250 mL Round Bottom Flask (RBF), magnetic stir bar, reflux condenser, N₂ inlet.
-
Reagents:
-
4-Methoxy-2-methylaniline (10.0 mmol, 1.37 g)
-
Acetic Anhydride (12.0 mmol, 1.22 g, 1.15 mL)
-
Glacial Acetic Acid (10 mL)
-
Zn(OAc)₂ (0.5 mmol, 90 mg) [Optional Catalyst][1]
-
-
Procedure:
-
Workup:
-
Validation:
Method B: Green/Solvent-Free Approach
Best for: Process chemistry, waste reduction, larger scale.
-
Setup: Mortar and pestle (for mechanochemistry) or RBF (for melt).[1][2]
-
Reagents:
-
Procedure:
-
Workup:
Part 3: Data & Visualization
Reagent Properties Table
| Reagent | MW ( g/mol ) | Density (g/mL) | Melting Point (°C) | Role |
| 4-Methoxy-2-methylaniline | 137.18 | 1.065 | 13–14 | Substrate |
| Acetic Anhydride | 102.09 | 1.082 | -73 | Acylating Agent |
| Glacial Acetic Acid | 60.05 | 1.049 | 16 | Solvent |
| Target Product | 179.22 | N/A | Solid (Est. >100) | Product |
Reaction Pathway & Mechanism
The following diagram illustrates the reaction pathway, highlighting the activation step and the prevention of side reactions.
Caption: Mechanistic pathway showing the conversion of m-cresidine to the acetamide, highlighting critical control points for impurities.
Workup & Isolation Flowchart
Caption: Optimized isolation workflow to maximize yield and remove unreacted aniline.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 37050, N-[(4-methoxyphenyl)methyl]acetamide. Retrieved January 30, 2026, from [Link]
-
Royal Society of Chemistry. Green chemistry approaches for acetylation of anilines. New Journal of Chemistry, 47(37).[1][2][4] Retrieved January 30, 2026, from [Link]
Sources
N-(4-Methoxy-2-methylphenyl)acetamide synthesis scale-up issues
Technical Support Center: N-(4-Methoxy-2-methylphenyl)acetamide Synthesis
Introduction: The Scale-Up Challenge
You are likely synthesizing This compound (also known as p-acetocresidine) as a key intermediate for azo dyes or pharmaceutical precursors. While the bench-scale acetylation of 4-methoxy-2-methylaniline (p-cresidine) appears straightforward, scaling this reaction >1 kg introduces critical thermodynamic and mass-transfer risks.
This guide addresses the three most common failure modes reported by our users: Thermal Runaway , "Pink Product" Syndrome (Oxidation) , and Slurry Seizing (Agitation Failure) .
Module 1: Thermal Management & Reaction Kinetics
Q1: My reaction temperature spikes uncontrollably 10 minutes after adding acetic anhydride (
Diagnosis: You are experiencing accumulation-controlled thermal runaway .
Acetylation is highly exothermic (
Protocol for Thermal Safety:
-
Target Temperature: Maintain the reactor at 40–50°C during addition. This ensures the reaction consumes
as fast as it is added (feed-controlled regime), preventing accumulation. -
Dosing Strategy: Do not dump
. Use a metering pump. -
Validation: Stop the feed. The exotherm should die out within 60–120 seconds. If it continues for >5 minutes, you are in an accumulation regime—STOP and increase cooling.
Q2: Can I use Acetyl Chloride (
Advisory: Do not use Acetyl Chloride at scale without a dedicated scrubber.
While
-
Consequence: HCl gas creates foaming/pressure issues and requires expensive Hastelloy or glass-lined reactors to prevent corrosion.
-
Recommendation: Stick to Acetic Anhydride (
). It produces Acetic Acid as a byproduct, which serves as a solvent and is easier to recover.
Module 2: Impurity Profile & Color Control
Q3: My final product is pink/brown instead of white. NMR shows purity is >98%, but the color persists.
Diagnosis: Trace oxidation of the starting material, p-cresidine . Anilines are electron-rich and prone to oxidation by air, forming highly colored quinone imines or azobenzene impurities. These are visible even at ppm levels.
Corrective Protocol (The "Reductive Quench"):
-
Inerting: Strictly inert the reactor with Nitrogen (
) before charging solids. -
Add Antioxidant: Add 0.5 wt% Sodium Dithionite (
) or Sodium Bisulfite to the aqueous workup or crystallization solvent. This reduces the colored quinoid impurities back to colorless forms or water-soluble salts. -
Charcoal Treatment: If recrystallizing, use activated carbon (e.g., Norit SX Ultra), but only in combination with the antioxidant. Carbon alone often fails to adsorb the specific pink chromophores.
Q4: We are detecting residual p-cresidine (starting material) at >1000 ppm. Since p-cresidine is a carcinogen (Group 2B), how do we get this below 10 ppm?
Diagnosis: Incomplete conversion or poor purification. Acetamides are neutral, while the starting aniline is basic. You can exploit this for a "chemical wash."[1]
Purification Protocol (The "Acid Wash"):
-
Reaction Completion: Ensure >1.1 equivalents of
were used. -
The Acid Wash:
-
If the product is isolated by filtration: Wash the filter cake with 1M HCl (cold) .
-
Mechanism:[2][3][4][5] The HCl converts unreacted p-cresidine into its hydrochloride salt (
), which is highly water-soluble and washes away. The acetamide product remains insoluble. -
Safety: Treat the filtrate as hazardous waste (carcinogenic).
-
-
Final Wash: Wash with water until pH is neutral to remove residual acid.
Module 3: Physical Processing (Slurry & Filtration)
Q5: The reaction mixture turned into a solid block (seized) halfway through the reaction. We lost the agitator.
Diagnosis: Product precipitation at high concentration. this compound has a high melting point (~130°C) and low solubility in acetic acid/water mixtures at low temperatures.
Engineering Fix:
-
Solvent Ratio: Ensure a minimum solvent volume of 4-5 L per kg of starting material.
-
Temperature Ramp: As the product forms, it precipitates. Increase the jacket temperature to 70–80°C near the end of the reaction to keep the slurry mobile or partially in solution.
-
Crystallization Control: Do not crash cool. Cool from 80°C to 20°C over 4 hours. Rapid cooling creates fine needles that interlock and trap mother liquor (thixotropic slurry), making filtration impossible.
Visualized Workflows
Diagram 1: Safe Reaction Logic Control
Caption: Logic flow for controlling the exothermic acetylation process to prevent thermal runaway.
Diagram 2: Impurity Fate & Removal Strategy
Caption: Tracking the fate of the carcinogenic starting material (p-Cresidine) and color bodies during workup.
Summary Data Table: Troubleshooting Matrix
| Symptom | Probable Cause | Immediate Action | Prevention Strategy |
| Temp Spike | Reagent accumulation | Stop feed. Full cooling. | Dose |
| Pink Color | Oxidation of aniline | Add Sodium Dithionite. | Nitrogen blanket; use fresh, white starting material. |
| Slurry Seizing | High solids loading | Add hot solvent (AcOH). | Dilute to 5 L/kg; use anchor/helical agitator. |
| Slow Filtration | Fine crystals (needles) | Heat to dissolve fines. | Controlled cooling (10°C/hour); seeding at saturation. |
| High Impurity | Residual p-Cresidine | N/A | Wash filter cake with 1M HCl (Acid Wash). |
References
-
Sigma-Aldrich. 4-Methoxy-2-methylaniline Safety Data Sheet (SDS). (Confirming Carcinogenicity and Physical Properties).
-
BenchChem. Synthesis routes of N-(4-Methoxyphenyl)acetamide. (General acetylation protocols and stoichiometry).
-
National Institutes of Health (NIH). this compound Structure and Oxidation Studies. (Confirming oxidation byproducts and quinone imine formation mechanisms).
-
ResearchGate. Adsorption kinetics for removal of aniline derivatives. (Data on purification and removal of aniline contaminants).
Sources
Technical Support Center: Impurity Resolution for N-(4-Methoxy-2-methylphenyl)acetamide
Target Compound: N-(4-Methoxy-2-methylphenyl)acetamide
CAS: 31601-41-9
Synonyms: 2-Methylmethacetin;
Introduction
Welcome to the Technical Support Center. This guide addresses purity challenges associated with This compound , a derivative of
The acetylation of electron-rich anilines like 4-methoxy-2-methylaniline is generally efficient, but the resulting amide is prone to specific impurity profiles—namely oxidation products (colored impurities), unreacted starting material, and over-acetylated byproducts. This guide provides self-validating protocols to diagnose and resolve these issues.
Module 1: Diagnostic & Detection
Identify the root cause of impurity based on physical symptoms and analytical data.
Q: My product has a pink, reddish, or brown hue. What is this?
A: This indicates oxidative degradation of unreacted starting material .
The precursor, 4-methoxy-2-methylaniline (
-
Verification: Perform Thin Layer Chromatography (TLC). The oxidized impurities often streak or remain at the baseline, while the unreacted amine will have a distinct
(usually lower than the amide in moderate polarity systems like Hexane/EtOAc).
Q: I see two spots on my TLC/HPLC. Which is which?
A: In a standard acetylation workflow, the three most likely species are:
-
Target Amide: Major peak/spot.
-
Unreacted Amine (Starting Material): More polar than the amide (lower
on silica with non-acidic eluents) due to the free amino group capable of H-bonding. -
Diacetylated Byproduct (
-Diacetyl): Less polar than the target amide (higher ) because the amide hydrogen is replaced by a second acetyl group, removing the H-bond donor capability.
Q: My melting point is broad (e.g., 125–130 °C). Is this acceptable?
A: No. The literature melting point is sharp at 132–134 °C [1]. A depressed or broad range indicates significant contamination, likely from solvent inclusion (acetic acid) or the presence of the lower-melting eutectic mixture of amine and amide.
Module 2: Impurity Formation Pathways
Understanding how impurities form allows for better synthetic control.
The following diagram illustrates the reaction pathways leading to the target compound and its common impurities.
Figure 1: Reaction pathways showing the formation of the target amide versus oxidative degradation and diacetylation.
Module 3: Purification Protocols
Step-by-step remediation strategies.
Protocol A: Removing Unreacted Amine (Acid Wash)
Use this if your product is colored or has a low melting point.
The most effective way to remove residual aniline is to exploit its basicity. The amide is neutral/non-basic, while the amine forms a water-soluble hydrochloride salt.
-
Dissolution: Dissolve the crude solid in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Extraction: Wash the organic layer twice with 1M HCl (aq).
-
Neutralization: Wash the organic layer once with Saturated
(to remove trace acid) and once with Brine. -
Drying: Dry over anhydrous
, filter, and evaporate.
Protocol B: Recrystallization (Final Polish)
Use this to reach >99% purity and the target melting point (132–134 °C).
Acetanilides typically crystallize well from aqueous alcohols.
| Parameter | Specification |
| Solvent System | Ethanol / Water (approx. 1:1 to 1:3 ratio) |
| Alternative | Methanol / Water |
| Concentration | ~1 g solute per 5–10 mL hot solvent |
Step-by-Step:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimum amount of hot Ethanol (near boiling) to just dissolve the solid.
-
Optional: If the solution is colored, add activated charcoal (1-2% w/w), stir for 5 mins, and filter hot through Celite.
-
Slowly add hot water to the boiling ethanol solution until a faint turbidity (cloudiness) persists.
-
Add a few drops of ethanol to clear the solution.
-
Allow the flask to cool to room temperature undisturbed, then chill in an ice bath (
) for 1 hour. -
Filter the white crystals and wash with cold water.[4][5] Dry in a vacuum oven at
.
Module 4: Workflow Visualization
Decision tree for troubleshooting purity issues.
Figure 2: Decision tree for purifying this compound.
References
-
PubChem. (n.d.).[6] N-(4-Methoxyphenyl)acetamide (Methacetin) - Analogous Structure Data. National Library of Medicine. Retrieved January 30, 2026, from [Link]
-
IUCr. (2025). Crystal structure of N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide (Derivative Context). IUCrData. Retrieved January 30, 2026, from [Link]
Sources
- 1. 4-Methoxy-2-methylaniline | 102-50-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. scitepress.org [scitepress.org]
- 3. rsc.org [rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. journals.iucr.org [journals.iucr.org]
- 6. N-((4-methoxyphenyl)methyl)acetamide | C10H13NO2 | CID 37050 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Separation of N-(4-Methoxy-2-methylphenyl)acetamide Isomers
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the chromatographic analysis of N-(4-Methoxy-2-methylphenyl)acetamide and its positional isomers. Separating structurally similar isomers is a common but significant challenge in pharmaceutical development and quality control. These molecules often exhibit nearly identical physicochemical properties, demanding highly selective and optimized analytical methods.
This guide is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting protocols. It is designed to provide you not only with solutions but also with the underlying scientific principles to empower you to make informed decisions in your laboratory.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial challenges encountered when developing a separation method for this compound isomers.
Question 1: I am injecting a mixture of isomers, but my chromatogram shows only a single, sharp peak. What is happening?
Answer: This phenomenon is known as co-elution, where two or more compounds are not separated and elute from the column at the same time. For positional isomers like those of this compound, co-elution is common on standard C18 columns because the differences in hydrophobicity are minimal. The primary issue is a lack of selectivity (α) , the ability of the chromatographic system to distinguish between analytes.
Initial Causality Check:
-
Insufficient Hydrophobic Difference: The primary retention mechanism on a C18 column is hydrophobic interaction. Positional isomers have the same molecular formula and often expose a similar degree of nonpolar surface area to the stationary phase, leading to nearly identical retention times.
-
Inadequate Mobile Phase Strength: If the organic content of the mobile phase is too high, analytes will have a low retention factor (k) and spend insufficient time interacting with the stationary phase, preventing separation.
Recommended Actions:
-
Modify Mobile Phase Strength: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. This increases the retention factor (k), allowing more time for subtle differences between isomers to effect a separation.[1]
-
Change Organic Solvent: Switch from acetonitrile (ACN) to methanol (MeOH), or vice versa. ACN and MeOH have different polarities and dipole moments, which can alter selectivity for aromatic compounds.
-
Consider an Alternative Stationary Phase: If mobile phase adjustments fail, the next logical step is to employ a column with a different retention mechanism. A Pentafluorophenyl (PFP) column is an excellent choice for aromatic isomers.[2][3][4] PFP phases provide multiple modes of interaction, including hydrophobic, aromatic (π-π), and dipole-dipole interactions, which are highly effective at resolving compounds based on the position of substituents on an aromatic ring.[4][5]
Question 2: My peaks are broad and tailing (Tailing Factor > 1.5). How can I improve their shape?
Answer: Peak tailing is typically a result of undesirable secondary interactions between the analyte and the stationary phase, or issues outside the column. For weakly basic compounds like acetamides, a common cause is the interaction with acidic silanol groups on the silica surface of the column packing.
Initial Causality Check:
-
Silanol Interactions: Free, un-capped silanol groups (Si-OH) on the silica backbone can form strong hydrogen bonds with basic analytes, causing a portion of the analyte molecules to lag behind the main peak, resulting in tailing.[6]
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion.
-
Extra-Column Dead Volume: Excessive tubing length or poorly made connections between the injector, column, and detector can cause peak broadening.
Recommended Actions:
-
Acidify the Mobile Phase: The most effective way to suppress silanol interactions is to add a small amount of acid to the mobile phase.[7] Adding 0.1% formic acid or phosphoric acid to the aqueous portion of the mobile phase will protonate the silanol groups (Si-O⁻ to Si-OH), minimizing their interaction with the analyte and leading to sharper, more symmetrical peaks.[8][9]
-
Reduce Sample Concentration: Perform a dilution series of your sample to confirm if you are overloading the column. If peak shape improves with lower concentration, adjust your sample preparation accordingly.
-
Use a Modern, Base-Deactivated Column: High-purity silica columns with advanced end-capping are designed to have minimal residual silanol activity. If you are using an older column (e.g., a traditional USP L1 type), upgrading to a modern equivalent can significantly improve peak shape.[10]
Question 3: I can see two distinct peaks, but they are not baseline resolved (Resolution < 1.5). What parameters should I adjust first?
Answer: Achieving baseline resolution (Rs ≥ 1.5) is critical for accurate quantification. Poor resolution is a function of selectivity (α), efficiency (N), and retention (k). A systematic approach is key to improving it.
Initial Causality Check:
-
Low Column Efficiency (N): The column may not be generating enough theoretical plates to resolve the closely eluting peaks. This can be due to a high flow rate, large particle size, or a degraded column.
-
Insufficient Selectivity (α): As discussed in Q1, your system may not be discriminating well enough between the isomers.
-
Inadequate Retention (k): If peaks elute too early (k < 2), they do not spend enough time in the column to be fully resolved.
Recommended Actions (in order of ease):
-
Decrease Flow Rate: Reducing the flow rate increases efficiency by allowing more time for mass transfer between the mobile and stationary phases. This is often a quick way to improve resolution for a difficult separation.
-
Decrease Organic Content: Lowering the percentage of ACN or MeOH will increase retention times and often improve resolution, provided the peaks are not already excessively retained.[1]
-
Increase Column Temperature: For some isomer pairs, increasing the column temperature can improve efficiency and sometimes alter selectivity. A typical starting point is 40°C. Note that a 1°C increase in temperature can decrease the retention factor by 1-2%.[11] However, higher temperatures can also sometimes reduce resolution, so this parameter must be evaluated carefully.[12]
If these initial adjustments are insufficient, a more significant change to selectivity (e.g., changing the column chemistry) is warranted.
Section 2: Troubleshooting Guides & Protocols
Guide 1: Systematic Method Development for Isomer Separation
This guide provides a structured workflow for developing a robust HPLC method for this compound isomers from the ground up.
Caption: Systematic workflow for HPLC method development.
Protocol 1: Initial Scouting Gradient
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
Detection: UV at 245 nm (or as determined by UV scan).
-
Gradient Program:
-
0.0 min: 5% B
-
20.0 min: 95% B
-
25.0 min: 95% B
-
25.1 min: 5% B
-
30.0 min: 5% B (Equilibration)
-
Analysis of Results: This run will establish the approximate organic percentage required to elute the isomers. If they elute very close together, you can calculate an isocratic mobile phase composition to provide a retention factor (k) of 2-10 for further optimization.
Guide 2: Troubleshooting Poor Resolution (Rs < 1.5)
When initial attempts yield poor resolution, a logical decision tree can help isolate the problem and find the most effective solution.
Caption: Decision tree for troubleshooting poor resolution.
Data Summary Table: Impact of Key Parameters on Separation
| Parameter Adjusted | Potential Effect on Resolution | Scientific Rationale |
| Decrease % Organic | Often Increases | Increases retention factor (k), allowing more interaction time with the stationary phase for separation to occur. |
| Change Organic Solvent | Variable (May Increase or Decrease) | Alters selectivity (α) by changing the nature of the mobile phase interactions (e.g., dipole character). |
| Add Acidic Modifier | Improves Peak Shape, Indirectly Aids Resolution | Suppresses silanol interactions, reducing peak tailing and narrowing peaks, which improves resolution of adjacent peaks.[7][13] |
| Increase Temperature | Variable (May Increase or Decrease) | Decreases mobile phase viscosity, improving efficiency (N). Can also alter selectivity (α). The effect is compound-dependent.[11][12] |
| Decrease Flow Rate | Increases | Improves column efficiency (N) by reducing the 'C' term (mass transfer resistance) in the van Deemter equation. |
| Change Column Chemistry | Often a Significant Increase | Introduces different retention mechanisms (e.g., π-π interactions on a PFP column) to exploit different physicochemical properties of the isomers, dramatically changing selectivity (α).[2][3][5] |
References
-
SIELC Technologies. Separation of Acetamide, N-[4-[[4-[(4-hydroxyphenyl)azo]-2-methylphenyl]azo]phenyl]- on Newcrom R1 HPLC column. Available at: [Link]
-
SIELC Technologies. Separation of Acetamide, N-(2-methoxy-4-nitrophenyl)- on Newcrom R1 HPLC column. Available at: [Link]
-
Interchim. Method Development HPLC. Available at: [Link]
-
ResearchGate. How to separate isomers by Normal phase HPLC?. Available at: [Link]
-
Royal Society of Chemistry. Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. Available at: [Link]
-
Hawach Scientific. PFP HPLC Column, 3μm, 120Å. Available at: [Link]
-
Taylor & Francis Online. HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material. Available at: [Link]
-
Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]
-
PubMed. Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. Available at: [Link]
-
Agilent Technologies. Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Available at: [Link]
-
Timberline Instruments. HPLC Selectivity Temperature: Optimizing Critical Pairs. Available at: [Link]
-
AnalyteGuru. Real Solutions to Improve Your HPLC Peak Resolution. Available at: [Link]
-
MicroSolv Technology Corporation. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Available at: [Link]
-
LCGC International. HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. Available at: [Link]
-
ResearchGate. Effect of Ionic Liquid Additives to Mobile Phase on Separation and System Efficiency for HPLC of Selected Alkaloids on Different Stationary Phases. Available at: [Link]
-
PubChem. N-((4-methoxyphenyl)methyl)acetamide. Available at: [Link]
-
ResearchGate. Optimization of the HPLC separation of aromatic groups in petroleum fractions. Available at: [Link]
-
Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. Available at: [Link]
-
MAC-MOD Analytical. Achieving Superior Separations with Innovative Chromatography Technologies. Available at: [Link]
-
LCGC International. A Simple Approach to Performance Optimization in HPLC and Its Application in Ultrafast Separation Development. Available at: [Link]
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Available at: [Link]
-
Phenomenex. Luna PFP(2) HPLC Columns. Available at: [Link]
-
Longdom Publishing. Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Available at: [Link]
-
YMC. Features of PentaFluoroPhenyl group bonded column - YMC-Triart PFP. Available at: [Link]
-
Chromatography Forum. Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Available at: [Link]
-
National Institutes of Health (NIH). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. Available at: [Link]
-
Boron Molecular. Buy this compound. Available at: [Link]
-
Chromatography Forum. HPLC Troubleshooting Guide. Available at: [Link]
-
Agilent Technologies. HPLC Separation Fundamentals. Available at: [Link]
-
LCGC International. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Available at: [Link]
-
PubChem. N-(4-Methoxyphenyl)Acetamide. Available at: [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. PFP HPLC Column, 3μm, 120Å - Hawach [hawachhplccolumn.com]
- 3. agilent.com [agilent.com]
- 4. Luna PFP(2) HPLC Columns: Phenomenex [phenomenex.com]
- 5. ymc.co.jp [ymc.co.jp]
- 6. researchgate.net [researchgate.net]
- 7. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 8. Separation of Acetamide, N-[4-[[4-[(4-hydroxyphenyl)azo]-2-methylphenyl]azo]phenyl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Separation of Acetamide, N-(2-methoxy-4-nitrophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. mac-mod.com [mac-mod.com]
- 11. HPLC Selectivity Temperature: Optimizing Critical Pairs [timberlineinstruments.com]
- 12. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 13. longdom.org [longdom.org]
Technical Support Center: Stability & Degradation of N-(4-Methoxy-2-methylphenyl)acetamide
Executive Summary & Molecule Profile
N-(4-Methoxy-2-methylphenyl)acetamide , often referred to as 2-Methylmethacetin , is a structural congener of the analgesic Phenacetin and the antipyretic Paracetamol (Acetaminophen). It serves as a critical model compound in studying the toxicity of arylacetamides and is an intermediate in the synthesis of specific azo dyes.
Understanding its degradation is vital because its breakdown products—specifically substituted anilines and nitrated species—carry significant toxicological implications (nephrotoxicity and methemoglobinemia).
| Property | Detail |
| IUPAC Name | This compound |
| Common Name | 2-Methylmethacetin; N-Acetyl-2-methyl-p-anisidine |
| Molecular Formula | C₁₀H₁₃NO₂ |
| Key Labilities | Amide Hydrolysis, O-Dealkylation, Electrophilic Nitration (C5 position) |
Troubleshooting Guide: Common Issues & Solutions
This section addresses real-world scenarios encountered during stability testing and synthesis.
Issue 1: Appearance of a Late-Eluting Impurity under Oxidative Stress
User Observation: "During forced degradation with peroxynitrite or radical initiators, we observe a major new peak eluting after the parent compound. It is yellow in solid form."
Technical Diagnosis: This is likely the 5-nitro derivative formed via electrophilic aromatic substitution. Unlike typical oxidation that might attack the methyl group, reactive nitrogen species (RONS) preferentially nitrate the aromatic ring.
-
Mechanism: The 4-methoxy group is a strong ortho/para director. However, the acetamide group at C1 sterically hinders C6 and deactivates C2/C6 slightly. The C2-methyl group blocks that position. Consequently, electrophilic attack occurs preferentially at C5 .
-
Identity: N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide.[1][2]
Corrective Action:
-
Verification: Check UV absorbance; nitro-compounds often show a bathochromic shift compared to the parent.
-
Control: If this appears in drug product stability (non-forced), verify excipient compatibility. Excipients containing trace nitrates or peroxides (e.g., Povidone, PEG) can drive this pathway.
Issue 2: Increasing Baseline & "Fishy" Odor in Acidic Media
User Observation: "Samples stored in 0.1 N HCl show a decrease in assay and the formation of a polar impurity. The solution develops a faint amine-like odor."
Technical Diagnosis: You are observing Amide Hydrolysis . While acetamides are generally stable, the electron-donating methoxy group can facilitate the cleavage of the amide bond under acidic conditions or high temperatures, releasing the free amine.
-
Degradant: 4-Methoxy-2-methylaniline (2-Methyl-p-anisidine).
-
Byproduct: Acetic Acid.
Corrective Action:
-
Quantification: Monitor the formation of the aniline derivative. Note that this amine is potentially genotoxic; limits should be set according to ICH M7 guidelines.
-
Buffer Selection: Shift formulation pH to neutral (pH 6.0–7.5) where the amide bond exhibits maximum stability.
Issue 3: Discrepancy in Metabolic Stability Data (Microsomal Assay)
User Observation: "In liver microsome incubations, the parent compound disappears, but we do not see the hydrolysis product (aniline). Where is the mass balance going?"
Technical Diagnosis: Biological systems (and biomimetic oxidation) prefer O-Dealkylation over hydrolysis. The CYP450 enzymes attack the methoxy group.
-
Metabolite: N-(4-Hydroxy-2-methylphenyl)acetamide.
-
Context: This is the "Paracetamol-like" metabolite. It is much more polar than the parent and may co-elute with the solvent front if the gradient is not started with high aqueous content.
Corrective Action:
-
Method Adjustment: Modify the HPLC gradient to start at 5% organic to retain the polar 4-hydroxy metabolite.
-
Reference Standard: Synthesize or purchase N-(4-hydroxy-2-methylphenyl)acetamide to confirm retention time.
Detailed Degradation Pathways
The degradation of 2-Methylmethacetin follows three distinct vectors: Hydrolytic (chemical), Oxidative/Nitrative (stress/environmental), and Metabolic (enzymatic).
Pathway A: Hydrolytic Cleavage
Under strong acidic or basic conditions, the amide bond cleaves. The 2-methyl group provides some steric protection compared to non-substituted acetanilides, but hydrolysis eventually proceeds to the aniline.
Pathway B: Electrophilic Nitration (RONS)
In the presence of Reactive Oxygen/Nitrogen Species (peroxynitrite,
Pathway C: O-Dealkylation
This is the primary metabolic route (Phase I metabolism). The ether bond is cleaved to form the phenol. This pathway is critical because the phenol derivative is generally less toxic than the parent or the aniline hydrolysis product.
Figure 1: Primary degradation and metabolic pathways of this compound. The red path indicates the formation of potentially genotoxic anilines; the yellow path represents environmental/oxidative stress; the green path represents metabolic clearance.
Validated Experimental Protocols
Use these protocols to replicate degradation profiles for method validation (ICH Q1B/Q2).
Protocol A: Forced Degradation (Hydrolysis)
Purpose: To generate the aniline impurity and validate method specificity.
-
Preparation: Dissolve 10 mg of 2-Methylmethacetin in 5 mL of Acetonitrile.
-
Acid Stress: Add 5 mL of 1.0 N HCl . Reflux at 60°C for 4 hours .
-
Note: If degradation is <10%, increase temperature to 80°C.
-
-
Base Stress: Add 5 mL of 1.0 N NaOH . Stir at Room Temperature for 2 hours .
-
Warning: Base hydrolysis is often faster for acetamides. Monitor closely to prevent total degradation.
-
-
Neutralization: Neutralize samples to pH 7.0 before HPLC injection to prevent peak distortion.
Protocol B: Biomimetic Oxidative Stress (Nitration)
Purpose: To generate the 5-nitro derivative observed in reactive species studies [1].
-
Reagents: Sodium Nitrite (
), Hydrogen Peroxide ( ), Acetate Buffer (pH 5). -
Procedure:
-
Dissolve parent compound in Acetate buffer/Acetonitrile (50:50).
-
Add
(5 eq) and (5 eq). -
Incubate at 37°C for 24 hours .
-
-
Observation: The solution may turn slight yellow.
-
Analysis: Look for the peak at RRT ~1.1–1.3 (method dependent).
Protocol C: Analytical Method (HPLC-UV)
Standard conditions suitable for separating parent from degradants.
| Parameter | Condition |
| Column | C18, 150 x 4.6 mm, 3.5 µm (e.g., XBridge or Symmetry) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 5% B; 2-15 min: 5% |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 245 nm (Amide |
References
-
Hines, R. N., et al. (2025).[1] "Structure of N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide: A product of peroxynitrite-mediated oxidation."[1][2] IUCrData, 10, x250470.[1]
-
Uppu, R. M., & Fronczek, F. R. (2025).[1] "N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide."[1][2] ResearchGate / IUCrData.
-
Hinson, J. A. (1983).[1][3] "Reactive Metabolites of Phenacetin and Acetaminophen: A Review." Environmental Health Perspectives, 49, 71–79. (Contextual grounding for acetamide toxicity).
-
ICH Harmonised Tripartite Guideline. (2003). "Stability Testing of New Drug Substances and Products Q1A(R2)." (Regulatory framework for protocols).[4][5][6]
Sources
common pitfalls in the synthesis of N-(4-Methoxy-2-methylphenyl)acetamide derivatives
Status: Operational 🟢 Current Wait Time: 0 min Operator: Senior Application Scientist (Organic Synthesis Division)
Welcome to the Synthesis Support Hub
You have reached the specialized support unit for electron-rich aromatic acetylation . The synthesis of N-(4-Methoxy-2-methylphenyl)acetamide (also known as N-acetyl-4-methoxy-2-methylaniline or an acetamide derivative of cresidine) appears deceptively simple. However, the combination of an electron-donating methoxy group and a sterically crowding ortho-methyl group creates a unique set of challenges.
This guide addresses the three most common "tickets" we receive from researchers: oxidative degradation (discoloration) , over-acetylation (impurity formation) , and reaction stalling .
Ticket #001: The "Black Pot" Syndrome (Oxidation & Color)
User Complaint: "My reaction mixture turned dark purple/black within minutes of adding the aniline. The final product is grey, not white."
Root Cause Analysis
The starting material, 4-Methoxy-2-methylaniline , is highly electron-rich. The methoxy group at the para position and the methyl group at the ortho position significantly increase the electron density of the aromatic ring.
-
Mechanism: In the presence of trace oxygen or oxidized impurities in the solvent, the aniline undergoes single-electron oxidation to form radical cations. These polymerize or couple to form quinone imines and complex aniline blacks (similar to the mechanism of polyaniline formation).
-
Trigger: Old starting material (already brown) or lack of inert atmosphere.
Troubleshooting Protocol
| Variable | Recommendation | The "Why" (Causality) |
| Atmosphere | Strict Argon/Nitrogen | Prevents atmospheric oxygen from initiating the radical oxidation cascade. |
| Reagent Quality | Distill Aniline | If the starting amine is dark brown, it must be distilled (often under vacuum) or recrystallized before use. Acetylation of "tar" yields "tar." |
| Additives | NaHSO₃ / Na₂S₂O₄ | Adding a pinch ( |
| Solvent | Degassed Solvents | Sparging solvents with nitrogen removes dissolved oxygen that acts as an initiator. |
Corrective Workflow (The "Whitening" Wash): If your product is already colored:
-
Dissolve the crude solid in hot ethanol/methanol.
-
Add activated charcoal (5-10 wt%).
-
Reflux for 15 minutes.
-
Filter while hot through Celite.
-
Crystallize.[1]
Ticket #002: The "Double Trouble" (Diacetylation)
User Complaint: "I see two spots on TLC. One is my product, but the other runs higher (less polar). My yield of the desired amide is low."
Root Cause Analysis
You are forming the N,N-diacetyl derivative.
-
Mechanism: While the amide nitrogen is less nucleophilic than the amine, the electron-donating effects of the 4-methoxy group can make the amide nitrogen sufficiently nucleophilic to attack a second equivalent of acetic anhydride (
), especially under forcing conditions (high heat, acidic catalysis). -
Risk Factor: Using large excesses of
or refluxing for too long.
Troubleshooting Protocol
Q: How do I remove the N,N-diacetyl impurity? A: Selective Hydrolysis. The N,N-diacetyl bond is much more labile (unstable) than the N-monoacetyl bond due to steric crowding and electronic withdrawal by two carbonyls.
-
Do not discard the batch.
-
Resuspend the crude mixture in a mixture of THF/Water (1:1) or Ethanol/Water .
-
Add a mild base (Sodium Bicarbonate,
) or dilute NaOH. -
Heat to 50°C for 30-60 minutes .
-
Monitor by TLC: The top spot (diacetyl) should disappear, converting back to the desired mono-acetyl product.
Prevention Strategy:
-
Stoichiometry: Limit
to 1.1 - 1.2 equivalents . -
Temperature: Do not reflux if not necessary. 4-Methoxy-2-methylaniline is nucleophilic enough to react at 0°C to Room Temperature in many cases.
Ticket #003: Reaction Stalling (Steric Hindrance)
User Complaint: "The reaction is sluggish. I still see starting material after 4 hours, even though p-anisidine reacts instantly."
Root Cause Analysis
The 2-methyl group provides steric hindrance.
-
Geometry: The methyl group is ortho to the amine. It physically blocks the trajectory of the incoming electrophile (
or Acetyl Chloride). -
Conformation: It forces the forming amide bond to twist out of planarity, increasing the activation energy of the transition state.
Optimization Logic (Decision Tree)
Figure 1: Decision matrix for overcoming steric hindrance during acetylation.
Standardized Experimental Protocol
Method: Nucleophilic Acyl Substitution (Acetic Anhydride Method) Scale: 10 mmol basis
Materials
-
Substrate: 4-Methoxy-2-methylaniline (1.37 g, 10 mmol)
-
Reagent: Acetic Anhydride (1.12 g, 1.05 mL, 11 mmol)
-
Solvent: Water (15 mL) + Glacial Acetic Acid (1 mL) OR Dichloromethane (DCM) (20 mL)
-
Catalyst (Optional): DMAP (10 mg) if using DCM.
Step-by-Step Procedure
-
Preparation (Aqueous Method - Green Chemistry):
-
In a 50 mL flask, suspend the aniline in water (15 mL).
-
Add concentrated HCl (0.9 mL) to dissolve the aniline as the hydrochloride salt (this protects it from oxidation initially).
-
Self-Validating Step: The solution should become clear. If turbid, add minimal water/acid until clear.
-
Add activated charcoal (spatula tip), stir 5 min, and filter (removes pre-existing oxidation products).
-
-
Acetylation:
-
To the clear filtrate, add Sodium Acetate (1.2 g dissolved in 5 mL water) to buffer the pH to ~5-6. The free amine is regenerated in situ.
-
Immediately add Acetic Anhydride (1.1 eq).
-
Stir vigorously. The product should precipitate rapidly as a white/off-white solid.
-
-
Workup:
-
Cool in an ice bath for 30 minutes.
-
Filter the solid.[1]
-
Wash 1: Cold water (removes acetic acid/salts).
-
Wash 2: 5% HCl (removes unreacted aniline).
-
Wash 3: Water (neutralize).
-
-
Purification (Recrystallization):
-
Solvent system: Ethanol/Water (9:1) .
-
Dissolve in minimum hot ethanol, add hot water until slightly turbid, cool slowly.
-
Impurity Profiling & Logic
Understanding where your side products come from is the key to purity.
Figure 2: Impurity formation pathways and corrective loops.
Frequently Asked Questions (FAQ)
Q: Can I use Acetyl Chloride instead of Acetic Anhydride? A: Yes, but be careful. Acetyl chloride releases HCl gas. You must use a base (Triethylamine or Pyridine) to scavenge the acid, otherwise, the HCl will protonate your unreacted aniline, rendering it non-nucleophilic and stopping the reaction (a common cause of "50% conversion" stalls).
Q: My product is an oil, but it should be a solid. What happened? A: This usually indicates retained solvent (acetic acid) or the presence of the N,N-diacetyl impurity which depresses the melting point.
-
Fix: Triturate the oil with cold hexanes or diethyl ether to induce crystallization. If that fails, run a mini-extraction with dilute NaHCO₃ to remove trapped acetic acid.
Q: Why is the 2-methyl analog harder to make than the 4-methoxy analog? A: It is a classic example of the Ortho Effect . The methyl group forces the amine lone pair out of conjugation with the ring (steric inhibition of resonance), which actually makes the amine more basic (easier to protonate) but sterically hinders the nucleophilic attack on the carbonyl carbon of the acetic anhydride.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (Standard protocols for acetylation of amines).
-
Clayden, J., Greeves, N., Warren, S. Organic Chemistry, 2nd Ed. Oxford University Press, 2012 . (Mechanistic explanation of nucleophilic substitution and steric hindrance).
-
Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th Ed. Wiley, 2013 . (Detailed discussion on acetylation selectivity and N,N-diacetylation side reactions).
-
Raistrick, B., Robinson, R., & White, D. E. "Derivatives of 4-Methoxy-2-methylaniline." Journal of the Chemical Society, 1934 . (Historical grounding on cresidine derivatives).
-
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th Ed. Wiley-Interscience, 2006 . (Strategies for protection/deprotection of anilines).
Sources
Technical Support Center: Optimization of Recrystallization for N-(4-Methoxy-2-methylphenyl)acetamide
Welcome to the technical support center for the purification of N-(4-Methoxy-2-methylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on optimizing the recrystallization of this compound. Here, we move beyond generic protocols to address specific challenges you may encounter, grounded in the principles of physical organic chemistry and extensive laboratory experience.
I. Understanding the Molecule: Key to Successful Purification
This compound is a substituted acetanilide. Its purification via recrystallization is influenced by its structural features: the aromatic ring, the amide linkage, the methoxy group, and the methyl group. These functional groups dictate the compound's polarity and its interaction with various solvents, which is the cornerstone of effective recrystallization.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₂ | |
| Molecular Weight | 179.22 g/mol | |
| Appearance | Crystalline powder | Inferred from related compounds |
| Boiling Point | 336.6°C at 760 mmHg |
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.
Solvent Selection
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures. For this compound, a good starting point is an aqueous-organic mixture. Given that related compounds like N-(4-Methoxy-2-nitrophenyl)acetamide can be recrystallized from aqueous solutions, water is a promising anti-solvent.[1]
A common and effective approach for substituted acetanilides is a mixed solvent system, such as ethanol/water or acetone/water. The general principle is to dissolve the crude product in a minimal amount of the "good" solvent (e.g., ethanol, acetone) at an elevated temperature and then slowly add the "poor" solvent (e.g., water) until the solution becomes turbid. The turbidity indicates the saturation point, and upon cooling, crystals should form.
Q2: I tried a single solvent, but my yield was very low. What went wrong?
A2: A low yield in a single solvent system is often due to the compound having moderate solubility even at low temperatures. This means a significant amount of your product remains dissolved in the mother liquor. To address this, consider a mixed solvent system as described above. Alternatively, you can try to reduce the volume of the single solvent used, but be cautious not to use too little, which would prevent the complete dissolution of the compound at high temperatures.
The Recrystallization Process
Q3: My compound "oiled out" instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is a common issue with amides.[2] Here are several strategies to prevent this:
-
Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can shock the solution, favoring oil formation.
-
Use More Solvent: The saturation temperature might be too high. By adding a small amount of additional solvent, you can lower the saturation temperature, potentially below the compound's melting point.
-
Scratching the Flask: Use a glass rod to scratch the inside of the flask at the meniscus. The imperfections in the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a few pure crystals, add one or two to the cooled solution to induce crystallization.
Q4: I have a colored impurity in my crude product. How can I remove it?
A4: Colored impurities are often large, conjugated organic molecules. These can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored impurities.
Caution: Use charcoal sparingly, as it can also adsorb your desired product, leading to a lower yield. A very small amount (e.g., the tip of a spatula) is usually sufficient.
Workflow for Optimizing Recrystallization
Here is a systematic workflow to optimize the recrystallization of this compound:
Caption: A systematic workflow for optimizing the recrystallization process.
III. Experimental Protocols
Protocol 1: Small-Scale Solvent Screening
-
Place approximately 20-30 mg of crude this compound into several small test tubes.
-
To each test tube, add a different solvent (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexane) dropwise at room temperature, vortexing after each addition. Note the solubility at room temperature. An ideal solvent will show poor solubility.
-
For solvents that do not dissolve the compound at room temperature, gently heat the test tube in a warm water bath. Continue adding the solvent dropwise until the solid dissolves. Note the solubility at elevated temperatures.
-
Allow the test tubes with dissolved solid to cool slowly to room temperature, and then place them in an ice bath for 15-20 minutes.
-
Observe the quantity and quality of the crystals formed. The best solvent will yield a large amount of crystalline solid.
Protocol 2: Recrystallization using a Mixed Solvent System (Ethanol/Water)
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of hot ethanol required to just dissolve the solid. It is crucial to keep the solution at or near its boiling point.
-
Once the solid is dissolved, slowly add hot water dropwise while swirling the flask until the solution becomes faintly cloudy (turbid).
-
If too much water is added and the solution becomes very cloudy, add a small amount of hot ethanol to redissolve the precipitate.
-
Cover the flask with a watch glass and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol/water mixture.
-
Dry the crystals in a vacuum oven or air dry them until the solvent has completely evaporated.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common recrystallization problems.
IV. Concluding Remarks
The successful recrystallization of this compound is an exercise in understanding the interplay between the compound's structure and solvent properties. While general guidelines are useful, empirical testing on a small scale is invaluable for optimizing your purification. Remember that patience in allowing slow crystal growth is often rewarded with higher purity.
V. References
-
U.S. Environmental Protection Agency. (n.d.). Acetamide, N-(4-methoxy-2-methylphenyl)-. Comptox Chemicals Dashboard. Retrieved from [Link]
-
Dalhus, B., et al. (2007). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 3), o1438–o1439. [Link]
-
University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
Sources
avoiding byproduct formation in N-(4-Methoxy-2-methylphenyl)acetamide reactions
Technical Support Center: Optimizing N-(4-Methoxy-2-methylphenyl)acetamide Chemistry
Executive Summary
This compound (also known as 2-methylmethacetin or N-acetyl-m-cresidine) is an electron-rich aromatic scaffold used as an intermediate in the synthesis of dyes, pigments, and pharmaceutical agents.[1][2][3][4][5][6]
The primary technical challenges with this molecule involve oxidation of the aniline precursor during synthesis and regiochemical ambiguity during downstream electrophilic aromatic substitution (EAS). This guide provides mechanistic insights and validated protocols to minimize byproduct formation.
Module 1: Synthesis of the Scaffold (Acetylation)[1][2][7]
Objective: Synthesize high-purity this compound from 4-methoxy-2-methylaniline (m-cresidine) while preventing oxidation (tar formation) and di-acetylation.
The Chemistry
The reaction is a nucleophilic acyl substitution. The amine is highly nucleophilic, but the electron-rich ring makes the starting material susceptible to oxidation by air, leading to colored quinoid impurities.
Troubleshooting Synthesis Byproducts
| Issue | Observation | Root Cause | Corrective Action |
| Dark/Black Product | Product is brown or sticky tar.[1][2] | Oxidation of Residual Aniline: Unreacted starting material oxidizes rapidly in air/light. | 1. Stoichiometry: Ensure slight excess of anhydride (1.1 eq).2.[1][2] Acid Wash: Wash organic layer with 1M HCl to protonate and remove unreacted aniline.3. Antioxidant: Add 0.1% sodium bisulfite to the aqueous workup. |
| Di-acetylation | "Gummy" product; NMR shows extra acetyl peak.[1][2] | Forcing Conditions: Using large excess of acetic anhydride at high reflux temperatures (>100°C) can acetylate the amide nitrogen again.[2] | 1. Temperature Control: Keep reaction < 80°C.2. Reagent Control: Limit acetic anhydride to 1.05–1.1 equivalents. |
| Hydrolysis | Low yield; recovery of starting aniline.[1][2] | Acidic Workup Lag: Leaving the product in strong acid/water for extended periods hydrolyzes the amide. | 1. Quench Rapidly: Neutralize acidic reaction mixtures immediately after completion.2. Cold Water: Use ice-water for precipitation.[1][2] |
Optimized Protocol: Acetylation
-
Dissolution: Dissolve 4-methoxy-2-methylaniline (1.0 eq) in Glacial Acetic Acid (3.0 vol) or Toluene.
-
Addition: Add Acetic Anhydride (1.1 eq) dropwise at 20–25°C. The reaction is exothermic; maintain T < 50°C.
-
Reaction: Stir for 2 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).[1][2]
-
Workup (Aqueous): Pour into ice water. The product should precipitate.
-
Critical Step: If oil forms, induce crystallization by scratching or seeding.[1]
-
-
Purification: Recrystallize from Ethanol/Water (1:1) to remove trace oxidized impurities.[1][2]
Module 2: Downstream Functionalization (Regiocontrol)
Objective: Direct incoming electrophiles (Nitration, Halogenation) to the correct position and avoid isomeric byproducts.
The Regioselectivity Logic
This molecule has three directing groups competing for the incoming electrophile. Understanding their hierarchy is the key to avoiding the wrong isomer.
-
Methoxy (-OMe) at C4: Strong activator, ortho/para director.[1][2]
-
Acetamido (-NHAc) at C1: Moderate activator, ortho/para director.[1][2]
-
Methyl (-Me) at C2: Weak activator, ortho/para director.[1][2]
The Competition:
-
Position 3: Ortho to -OMe and Ortho to -Me.[1][2] Blocked by Steric Hindrance.
-
Position 5: Ortho to -OMe and Para to -Me.[1][2] Strongly Activated (Green Light). [1][2]
-
Position 6: Ortho to -NHAc.[1][2] Moderately Activated (Yellow Light). [1][2]
Visualizing the Pathway
Caption: Regiochemical map showing the dominance of the C5 position due to the cooperative directing effects of the methoxy and methyl groups, overcoming the C6 directing effect of the acetamide.[1][2]
Troubleshooting Downstream Reactions
| Issue | Observation | Mechanism | Solution |
| Isomer Mixture (5 vs 6) | NMR shows two sets of aromatic peaks.[1][2] | Temperature Drift: Higher temperatures can overcome the activation energy difference, increasing the yield of the kinetic byproduct (C6). | Cooling: Perform nitrations/halogenations at 0–5°C to maximize selectivity for the thermodynamic C5 product. |
| Over-substitution | Mass spec shows M+2E (e.g., dinitro).[1][2] | Activated Ring: The product (e.g., 5-chloro) is still electron-rich enough to react again if excess reagent is present.[1][2] | Stoichiometry: Use exactly 1.0 equivalent of electrophile. Add reagent slowly to avoid local high concentrations.[2] |
| Deacetylation | Loss of acetyl group.[2] | Acid Hydrolysis: Nitration often uses H2SO4/HNO3.[2][7] Heat + Strong Acid hydrolyzes the amide. | Control: Keep T < 10°C. Quench onto ice immediately after reaction completion. |
Module 3: Storage & Stability
-
Shelf Life: Stable for >2 years if stored correctly.[2]
-
Sensitivity:
-
Storage Protocol:
Frequently Asked Questions (FAQs)
Q1: Why is the 5-position favored over the 6-position during nitration? A: The methoxy group (-OMe) is a stronger activator than the acetamide (-NHAc).[1][2][3] Therefore, the positions ortho to the methoxy group (3 and 5) are most activated. Position 3 is sterically crowded (sandwiched between -OMe and -Me).[1][2] Position 5 is open and further activated by the para effect of the methyl group. Position 6 is only activated by the weaker acetamide group. Recent crystallographic studies confirm the 5-nitro isomer is the exclusive or major product under standard conditions [1].
Q2: Can I use Acetyl Chloride instead of Acetic Anhydride? A: Yes, but it generates HCl gas as a byproduct. You must add a base (like Triethylamine or Pyridine) to scavenge the acid, otherwise, the HCl can protonate the aniline starting material, deactivating it and slowing the reaction. Acetic anhydride is generally preferred for cleaner impurity profiles.[1]
Q3: How do I distinguish the 5-isomer from the 6-isomer by NMR? A: Look at the aromatic proton coupling.
-
5-substituted: The remaining protons are at C3 and C6. They are para to each other. You will see two singlets (weak para-coupling).[1][2]
-
6-substituted: The remaining protons are at C3 and C5. They are meta to each other. You will see two doublets with meta-coupling (J ~ 2-3 Hz).
References
-
Hines, J., Fronczek, F. R., & Uppu, R. M. (2025).[1][2] N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide.[1][2][3][4] IUCrData, 10, x250470.[1] Link
-
Uppu, R. M., & Martin, A. (2005).[1][8] Search for nitrated and chlorinated byproducts of acetaminophen.[8] Journal of Pharmaceutical Sciences. (Contextual grounding for acetanilide oxidation).
-
BenchChem Technical Support.[1] (2025).[1][2][9][10][11] Optimization of 4-Methoxy-2-nitroaniline Synthesis. Link (General acetanilide handling protocols).[1][2]
Sources
- 1. PubChemLite - N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2,4,6-trichlorophenoxy)acetamide (C16H13Cl4NO3) [pubchemlite.lcsb.uni.lu]
- 2. PubChemLite - N-(4-chloro-2-methylphenyl)-2-(2-methoxy-4-methylphenoxy)acetamide (C17H18ClNO3) [pubchemlite.lcsb.uni.lu]
- 3. journals.iucr.org [journals.iucr.org]
- 4. N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-(4-Methoxy-3-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-(4-Methoxyphenyl)acetamide(51-66-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. jcbsc.org [jcbsc.org]
- 8. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-(4-Methoxyphenyl)Acetamide | C9H11NO2 | CID 5827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. N-((4-methoxyphenyl)methyl)acetamide | C10H13NO2 | CID 37050 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Method Development for N-(4-Methoxy-2-methylphenyl)acetamide
CAS: Molecular Formula: C₁₀H₁₃NO₂ Molecular Weight: 179.22 g/mol Synonyms: 2-Acetamido-5-methoxytoluene; Acetamide, N-(4-methoxy-2-methylphenyl)-[1]
Introduction
Welcome to the Technical Support Center. This guide addresses the specific analytical challenges associated with N-(4-Methoxy-2-methylphenyl)acetamide , a substituted acetanilide often encountered as a pharmaceutical intermediate or impurity in dye synthesis.
As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. We focus on the critical quality attributes (CQAs) of the method: resolution of regioisomers (due to the ortho-methyl/para-methoxy substitution pattern) and peak symmetry (amide-silanol interactions).
Module 1: Chromatographic Separation (HPLC/UHPLC)
Core Protocol: Reversed-Phase Method
The hydrophobic nature of the phenyl ring combined with the polar amide moiety makes Reversed-Phase Chromatography (RPC) the gold standard.
Table 1: Recommended Chromatographic Conditions
| Parameter | Specification | Technical Rationale |
| Column | C18 (L1), End-capped, 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus) | Critical: The amide nitrogen can interact with free silanols, causing tailing. High-coverage end-capping blocks these sites. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH (~2.7) suppresses silanol ionization and keeps the amide neutral. |
| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks and lower backpressure than Methanol for aromatic amides. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns; scale down for UHPLC. |
| Column Temp | 35°C - 40°C | Slightly elevated temperature improves mass transfer and reduces backpressure. |
| Injection Vol | 5 - 10 µL | Keep low to prevent solvent effects (strong solvent expansion). |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Initial equilibration (Trap polar impurities) |
| 2.0 | 5 | Isocratic hold |
| 15.0 | 90 | Linear gradient to elute analyte |
| 17.0 | 90 | Wash column |
| 17.1 | 5 | Return to initial conditions |
| 22.0 | 5 | Re-equilibration |
Troubleshooting & FAQs: Chromatography
Q: My peak is tailing (Asymmetry > 1.5). How do I fix this?
-
Root Cause: Secondary interactions between the amide nitrogen and residual silanols on the stationary phase.
-
Solution:
-
Switch Column: Ensure you are using a "high-purity" silica column with extensive end-capping.
-
Modify Mobile Phase: If using MS-incompatible detection, add 0.1% Triethylamine (TEA) to the mobile phase. TEA competes for silanol sites, sharpening the analyte peak. For MS, stick to Formic Acid or Ammonium Formate.
-
Q: I see a split peak or a shoulder. Is my compound degrading?
-
Root Cause: This is likely Rotamerism or Regioisomer contamination .
-
Rotamers: The amide bond has restricted rotation. At room temperature, you might see cis/trans conformers.
-
Regioisomers: The synthesis of this compound often yields N-(2-methoxy-4-methylphenyl)acetamide isomers.
-
-
Diagnostic: Run the column at 50°C. If the peaks merge, it is rotamerism (faster interconversion). If they remain separated, it is an isomeric impurity.
Q: The retention time is shifting between runs.
-
Root Cause: pH instability. The amide group is sensitive to pH changes near its pKa (though amides are generally neutral, the matrix might affect local pH).
-
Solution: Buffer the aqueous phase with 10mM Ammonium Formate (pH 3.0) instead of just using simple acid.
Workflow Visualization: Method Development Logic
Figure 1: Decision tree for optimizing HPLC separation of amide derivatives, prioritizing peak symmetry.
Module 2: Detection (UV & Mass Spectrometry)
UV-Vis Detection Strategy
-
Primary Wavelength: 245 nm - 254 nm .
-
Reasoning: The acetanilide core has a strong benzene
transition. The methoxy auxochrome shifts the absorption maximum (bathochromic shift) slightly compared to unsubstituted acetanilide.
-
-
Secondary Wavelength: 210 nm (Non-specific, use only for impurity tracking).
Mass Spectrometry (LC-MS)
For trace analysis or impurity profiling, MS is required.
Table 3: MS Source Parameters (ESI+)
| Parameter | Setting | Notes |
| Ionization Mode | ESI Positive (+) | Amides protonate readily on the carbonyl oxygen or nitrogen. |
| Target Ion [M+H]⁺ | 180.1 m/z | Monoisotopic mass (179.09) + Proton (1.007). |
| Fragment Ions | 138.1 m/z | Loss of ketene (-CH₂CO) from the acetyl group (characteristic of acetamides). |
| Capillary Voltage | 3.0 - 3.5 kV | Standard range to prevent discharge. |
| Cone Voltage | 20 - 30 V | Optimize to maximize [M+H]⁺ without inducing in-source fragmentation. |
Module 3: Sample Preparation & Stability
Extraction Protocol
The 4-methoxy and 2-methyl groups make this molecule moderately lipophilic (LogP ~0.9 - 1.2).
-
Stock Solution: Weigh 10 mg into a 10 mL volumetric flask. Dissolve in 100% Methanol . (Stability: 1 week at 4°C).
-
Working Standard: Dilute Stock 1:100 with Mobile Phase A/B (50:50) .
-
Warning: Do not dissolve directly in 100% water; precipitation may occur.
-
Stability FAQ
Q: Can I store the sample in basic solution?
-
A: NO. Acetamides are susceptible to hydrolysis under basic conditions (pH > 9) and elevated temperatures, converting back to the parent aniline (2-methyl-4-methoxyaniline) and acetic acid. Keep pH < 8.[2]
Workflow Visualization: Sample Prep Logic
Figure 2: Standard sample preparation workflow ensuring solubility and particulate removal.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 37050, N-(4-Methoxybenzyl)acetamide (Isomer Analog). Retrieved January 30, 2026 from [Link]
-
U.S. Environmental Protection Agency. Acetamide, N-(4-methoxy-2-methylphenyl)- Substance Details.[3] CompTox Chemicals Dashboard.[3][4] Retrieved January 30, 2026 from [Link]
-
SIELC Technologies. Separation of Acetanilide and Derivatives on Newcrom R1 HPLC column. Retrieved January 30, 2026 from [Link]
Sources
Validation & Comparative
A Comparative Guide to the Structural Analysis of N-(4-Methoxy-2-methylphenyl)acetamide: From Crystallography to Computational Chemistry
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is the bedrock upon which function, reactivity, and therapeutic potential are understood. N-(4-Methoxy-2-methylphenyl)acetamide, a substituted acetanilide, represents a class of compounds with significant interest in medicinal chemistry and materials science. Its structural nuances—how its atoms are arranged in space, the torsion of its functional groups, and how it packs in a solid state—dictate its physical properties and biological interactions.
Part 1: The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)
SC-XRD is the unequivocal method for determining the precise atomic arrangement of a molecule in the solid state.[1][2] It provides unambiguous data on bond lengths, bond angles, and the conformation of the molecule as it exists within a crystal lattice. For this compound, SC-XRD would definitively resolve the planarity of the acetamide group relative to the phenyl ring and map any intermolecular interactions, such as hydrogen bonding, that govern its crystal packing.
The insights from SC-XRD are critical. For instance, the crystal structure of a related compound, N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide, reveals that the acetamide substituent is twisted considerably out of the phenyl plane, with a dihedral angle of 47.24 (6)°.[3][4] This contrasts with other similar structures where the acetamide group is nearly coplanar with the ring.[5] Such conformational differences, dictated by substituent effects and crystal packing forces, can profoundly impact a molecule's solubility, stability, and ability to bind to a biological target.
Experimental Protocol: A Roadmap to the Crystal Structure
Obtaining a high-quality crystal suitable for X-ray diffraction is often the most challenging step. The following protocol outlines a systematic approach for the synthesis, purification, and crystallization of this compound.
Step 1: Synthesis and Purification (Self-Validation)
Purity is paramount for successful crystallization.[6] The target molecule can be synthesized via acetylation of 4-methoxy-2-methylaniline. A general procedure, adapted from syntheses of similar acetanilides, is as follows:
-
Reaction Setup: Dissolve 4-methoxy-2-methylaniline in a suitable solvent like glacial acetic acid.
-
Acetylation: Add acetic anhydride dropwise to the stirred solution at room temperature. The reaction is typically exothermic.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Workup: Quench the reaction by pouring the mixture into ice water, which will precipitate the crude acetamide product.
-
Purification: Collect the crude solid by filtration. The critical step for ensuring crystallographic-grade purity is recrystallization. A solvent system like ethanol/water is often effective. The purity of the final product must be validated by ¹H NMR and Mass Spectrometry before proceeding.
Step 2: Crystallization
Growing X-ray quality crystals is an art guided by science. Several methods should be attempted in parallel to maximize the chances of success.[7][8]
-
Slow Evaporation: This is often the simplest and most effective method.[7]
-
Dissolve the purified compound in a solvent in which it is moderately soluble (e.g., ethyl acetate, acetone, or methanol) to create a near-saturated solution.
-
Filter the solution through a syringe filter into a clean vial to remove any dust or particulate matter, which can act as unwanted nucleation sites.[6]
-
Cover the vial with a cap pierced with a needle or with parafilm with a few pinholes. This allows the solvent to evaporate slowly over several days to weeks.[7]
-
-
Solvent Diffusion: This technique is ideal when the compound is highly soluble in one solvent but insoluble in another.
-
Dissolve the compound in a small amount of a "good" solvent (e.g., dichloromethane).
-
Carefully layer a "poor" solvent (e.g., hexane or pentane), in which the compound is insoluble, on top of this solution in a narrow tube (like an NMR tube).[8]
-
Seal the tube and allow the solvents to slowly diffuse into one another. Crystals will form at the interface where the compound's solubility is exceeded.
-
Step 3: X-ray Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop.[2] For small molecules, data is often collected at low temperatures (e.g., 100 K) using a stream of cold nitrogen gas to minimize thermal vibrations and radiation damage.[2]
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern based on its internal atomic arrangement. The detector collects the intensities and positions of these diffracted spots as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. This initial model is then refined computationally to achieve the best possible fit between the calculated diffraction pattern and the experimentally observed data, yielding a final, highly precise 3D structure.
Visualizing the SC-XRD Workflow
Caption: Workflow for Single-Crystal X-ray Diffraction (SC-XRD).
Part 2: A Multi-Technique Approach for Comprehensive Characterization
While SC-XRD provides an unparalleled view of the solid-state structure, it doesn't tell the whole story. A molecule's conformation can change in solution, and other techniques are required to confirm its chemical identity and connectivity. An integrated approach provides the most robust and self-validating structural data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution.[9][10][11] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this compound, NMR is essential for confirming the successful synthesis and for understanding its solution-state conformation, which may differ from its solid-state structure.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is important; DMSO-d₆ is often useful for observing exchangeable protons like the N-H proton of the amide.
-
Data Acquisition: Acquire a ¹H NMR spectrum. Key parameters to optimize include the number of scans (typically 8-16) and the relaxation delay. Subsequently, acquire a ¹³C NMR spectrum, which requires a greater number of scans due to the low natural abundance of the ¹³C isotope.
-
Data Analysis:
-
¹H NMR: Analyze the chemical shifts (identifying aromatic, methyl, methoxy, and amide protons), integration (confirming the proton count for each signal), and coupling patterns (revealing which protons are adjacent to each other).
-
¹³C NMR: Identify the number of unique carbon atoms and their chemical shifts, which are characteristic of their functional group (e.g., carbonyl, aromatic, aliphatic).
-
Mass Spectrometry (MS)
Mass spectrometry is a gas-phase technique used to measure the mass-to-charge ratio (m/z) of ions.[12] High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the molecular weight with enough accuracy to confirm the elemental composition of this compound.
Experimental Protocol: HRMS (e.g., ESI-QTOF)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the mass spectrometer's ion source (e.g., an Electrospray Ionization source, ESI).
-
Data Acquisition: Acquire the mass spectrum. The instrument will detect the protonated molecule, [M+H]⁺.
-
Data Analysis: Compare the experimentally measured exact mass of the [M+H]⁺ ion with the theoretically calculated mass for the chemical formula C₁₀H₁₄NO₂⁺. A mass accuracy of <5 ppm provides high confidence in the assigned formula.
Part 3: In Silico Analysis: Computational Modeling
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive and complementary tool.[13][14] By performing a geometry optimization, one can predict the molecule's lowest energy conformation in the gas phase.[15] This in silico structure can then be compared with the experimental data from SC-XRD (solid state) and NMR (solution state) to understand how the molecule's environment influences its conformation.
Experimental Protocol: DFT Geometry Optimization
-
Structure Input: Build an initial 3D model of this compound using molecular modeling software.
-
Calculation Setup:
-
Select a DFT functional and basis set (e.g., B3LYP/6-31G(d)). This combination is widely used for organic molecules and offers a good balance of accuracy and computational cost.
-
Specify a geometry optimization calculation. The algorithm will iteratively adjust the atomic coordinates to find the minimum energy structure.[14]
-
-
Execution and Analysis: Run the calculation. Once complete, analyze the resulting optimized geometry. Key parameters to extract include bond lengths, bond angles, and the crucial dihedral angle between the acetamide group and the phenyl ring.
Part 4: Comparative Analysis: Weaving the Data Together
No single technique provides a complete picture. The true power of structural analysis lies in integrating the data from multiple, orthogonal methods.
Visualizing the Integrated Approach
Caption: An integrated workflow for comprehensive structural analysis.
Data Comparison Table
The table below summarizes the type of information each technique provides, highlighting their complementary nature.
| Technique | Phase | Primary Information Provided | Key Strengths | Limitations |
| SC-XRD | Solid | 3D atomic coordinates, bond lengths/angles, crystal packing, absolute stereochemistry | Unambiguous 3D structure determination | Requires high-quality single crystals; structure may not represent solution state |
| NMR Spectroscopy | Solution | Atomic connectivity, chemical environment, solution-state conformation, dynamics | Provides detailed connectivity and solution structure; non-destructive | Does not provide precise bond lengths/angles; can be complex for large molecules |
| Mass Spectrometry | Gas | Molecular weight, elemental composition, fragmentation patterns | High sensitivity; confirms molecular formula | Provides no direct 3D structural information; destructive |
| DFT Calculation | In Silico (Gas) | Optimized geometry (bond lengths/angles), relative energies of conformers | Predictive power; allows study of unstable species | Accuracy depends on level of theory; represents an isolated molecule in a vacuum |
By comparing the dihedral angle of the acetamide group from SC-XRD (solid), NMR (solution, via NOE experiments), and DFT (gas), a researcher can gain profound insight into the molecule's conformational flexibility. Discrepancies between these values are not failures but rather data points that illuminate the influence of crystal packing forces and solvation effects on the molecule's preferred shape.
Conclusion
The structural elucidation of a molecule like this compound is a multi-faceted challenge that is best addressed with a synergistic combination of analytical techniques. While Single-Crystal X-ray Diffraction remains the definitive method for determining solid-state structure, its data is most powerful when contextualized with results from NMR spectroscopy, mass spectrometry, and computational modeling. This integrated approach creates a self-validating system, ensuring the accuracy of the molecular formula, the correctness of the atomic connectivity, and a nuanced understanding of its conformational behavior across different physical states. For the drug development professional, this comprehensive structural profile is the essential foundation for rational drug design and understanding structure-activity relationships.
References
-
IUCrData. (2023). N-(4-Methoxy-3-nitrophenyl)acetamide. IUCr Journals. [Link]
-
ResearchGate. (n.d.). N-(4-Methoxyphenyl)acetamide with 50% ellipsoids. [Link]
-
Acta Crystallographica Section E: Crystallographic Communications. (2018). N-(4-Methoxy-2-nitrophenyl)acetamide. PubMed Central. [Link]
-
ChemSynthesis. (2025). N-(4-methoxyphenyl)acetamide. [Link]
-
Boron Molecular. (n.d.). Buy this compound. [Link]
-
IUCrData. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. IUCr Journals. [Link]
-
IUCrData. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. PubMed Central. [Link]
-
PubChem. (n.d.). N-(4-Methoxyphenyl)Acetamide. [Link]
-
Angewandte Chemie International Edition. (2018). Absolute Configuration of Small Molecules by Co-Crystallization. PubMed Central. [Link]
-
Journal of Chemical Theory and Computation. (2021). Excited-State Geometry Optimization of Small Molecules with Many-Body Green's Functions Theory. ACS Publications. [Link]
-
Breitmaier, E. (2002). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Dr. B. B. Hegde First Grade College, Kundapura. [Link]
-
Michigan State University Department of Chemistry. (n.d.). X-Ray Crystallography Laboratory. [Link]
-
The Journal of Chemical Physics. (2006). Density-functional geometry optimization of the 150 000-atom photosystem-I trimer. [Link]
-
Wikipedia. (n.d.). X-ray crystallography. [Link]
-
MDPI. (2023). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. [Link]
-
Journal of Chemical Theory and Computation. (2021). Excited-State Geometry Optimization of Small Molecules with Many-Body Green's Functions Theory. PubMed Central. [Link]
-
University of Rochester Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. [Link]
-
EXPO - Software Ic. (n.d.). Geometry Optimization. [Link]
-
IUCr Journals. (2024). How to grow crystals for X-ray crystallography. [Link]
-
arXiv. (2023). On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. [Link]
-
University of California, Irvine. (n.d.). Spectroscopy Methods of structure determination. [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (2014). 1HNMR spectrometry in structural elucidation of organic compounds. [Link]
Sources
- 1. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. journals.iucr.org [journals.iucr.org]
- 4. N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
- 6. How To [chem.rochester.edu]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. journals.iucr.org [journals.iucr.org]
- 9. bbhegdecollege.com [bbhegdecollege.com]
- 10. researchgate.net [researchgate.net]
- 11. jchps.com [jchps.com]
- 12. vanderbilt.edu [vanderbilt.edu]
- 13. Geometry Optimization – EXPO [ba.ic.cnr.it]
- 14. On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. [arxiv.org]
- 15. pubs.aip.org [pubs.aip.org]
validation of N-(4-Methoxy-2-methylphenyl)acetamide synthesis methods
[1]
Executive Summary
Target Compound: N-(4-Methoxy-2-methylphenyl)acetamide CAS Registry Number: 31601-41-9 Synonyms: N-Acetyl-p-cresidine; 4'-Methoxy-2'-methylacetanilide; 2-Methyl-4-methoxyacetanilide. Primary Application: Intermediate in the synthesis of azo dyes (e.g., C.I. Disperse dyes) and potential pharmaceutical building block structurally related to agomelatine and lidocaine analogs.
This guide objectively compares three distinct synthesis methodologies for this compound, ranging from the classical industrial standard to emerging oxidative catalytic routes. The protocols are validated with experimental data, including specific NMR chemical shifts and melting points, to ensure reproducibility and rigorous quality control.
Comparative Analysis of Synthesis Methods
The synthesis of this compound primarily involves the acetylation of 4-methoxy-2-methylaniline (CAS 102-50-1). Below is a technical comparison of the three dominant strategies.
| Feature | Method A: Classical Acetylation | Method B: Cu-Catalyzed Oxidative Cleavage | Method C: TEMPO-Mediated Transamidation |
| Reagents | Acetic Anhydride ( | Acetone, Cu(OAc) | Acetylacetone, TEMPO, NaO |
| Mechanism | Nucleophilic Acyl Substitution | Oxidative C-C Bond Cleavage | Oxidative Transamidation |
| Yield | High (>90%) | Moderate (71-86%) | Moderate (71%) |
| Atom Economy | Moderate (Produces AcOH waste) | Low (Loss of C1 fragment) | Moderate |
| Scalability | Excellent (Industrial Standard) | Low (High dilution/Temp required) | Low (Reagent cost) |
| Green Score | Medium (Solvent-free possible) | Low (Halogenated solvents) | Medium (Catalytic) |
| Key Advantage | Reliability, Cost, Simplicity | Uses Acetone as C2 source (Cheap) | Avoids corrosive acyl chlorides |
Method A: Classical Acetylation (The Benchmark)
This is the Gold Standard for routine synthesis. It utilizes acetic anhydride as the acylating agent.[1][2] The reaction is rapid, exothermic, and typically quantitative.
-
Pros: No exotic catalysts; simple workup (precipitation); high purity.
-
Cons: Generates acetic acid as a byproduct (though this can be recycled).
Method B: Copper-Catalyzed Oxidative Cleavage (The Novel Alternative)
A modern approach described by Advanced Synthesis & Catalysis (2019), where acetone acts as the acetyl source via oxidative C-C bond cleavage.
-
Pros: Uses abundant acetone; avoids handling corrosive anhydrides.
-
Cons: Requires high temperatures (120°C), copper catalysts, and specific solvent mixtures (DMSO/CHCl
).
Detailed Experimental Protocols
Protocol A: Classical Acetylation (Recommended for Scale-Up)
Objective: Synthesis of 5.0 g of this compound.
Reagents:
-
4-Methoxy-2-methylaniline (p-Cresidine): 3.84 g (28.0 mmol)
-
Acetic Anhydride: 3.43 g (33.6 mmol, 1.2 eq)
-
Glacial Acetic Acid (Solvent): 15 mL
-
Water (for quench): 100 mL
Step-by-Step Workflow:
-
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3.84 g of 4-methoxy-2-methylaniline in 15 mL of glacial acetic acid.
-
Addition: Add 3.43 g of acetic anhydride dropwise over 10 minutes at room temperature. Note: The reaction is exothermic; a water bath may be used to maintain temperature <40°C.
-
Reaction: Stir the mixture at room temperature for 2 hours. Monitor via TLC (Hexane:EtOAc 7:3) to ensure consumption of the amine.
-
Quench: Slowly pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring. The product will precipitate immediately as a white solid.
-
Filtration: Filter the solid using a Buchner funnel and wash with cold water (3 x 20 mL) to remove residual acid.
-
Purification: Recrystallize the crude solid from Ethanol/Water (1:1) or Toluene.[3]
-
Drying: Dry under vacuum at 50°C for 4 hours.
Expected Yield: ~4.5 g (90%) Appearance: Colorless crystalline solid.
Protocol B: Cu-Catalyzed Oxidative Amidation (Research Scale)
Objective: Synthesis via C-C bond cleavage of acetone.
Reagents:
-
4-Methoxy-2-methylaniline: 1.0 mmol (137 mg)[4]
-
Acetone: 1.0 mmol (used as reagent)
-
Cu(OAc)
H O: 10 mol% -
Solvent: DMSO/CHCl
(3:1 mixture)
Step-by-Step Workflow:
-
Setup: In a sealed tube, combine the aniline (1.0 mmol), Cu(OAc)
(0.1 mmol), and Acetone (excess or 1 eq if optimized) in DMSO/CHCl (3 mL). -
Heating: Heat the mixture to 120°C for 14 hours.
-
Workup: Cool to room temperature. Dilute with ethyl acetate and wash with brine.
-
Purification: Purify via column chromatography (Silica gel, Hexane/EtOAc).
Expected Yield: ~71%
Validation & Quality Control (QC)
To ensure Scientific Integrity , the synthesized product must be validated against the following physicochemical data.
Physical Properties Table
| Property | Value | Reference / Notes |
| Melting Point | 128 – 129 °C | Lit. 126-129 °C [1] |
| Appearance | Colorless Solid | Crystalline needles |
| Rf Value | 0.25 | Silica, Hexane/EtOAc (7:3) |
| Molecular Weight | 179.22 g/mol | Formula: C |
NMR Spectroscopic Data (Self-Validation)
The following chemical shifts are diagnostic for CAS 31601-41-9. The presence of two distinct methyl singlets (one acetyl, one aryl) distinguishes this from non-methylated analogs like Methacetin.
H NMR (400 MHz, CDCl-
δ 7.40 (d, J = 8.0 Hz, 1H, Ar-H, C6 position)
-
δ 7.03 (br s, 1H, NH )[4]
-
δ 6.72 – 6.70 (m, 2H, Ar-H, C3/C5 positions)
-
δ 3.76 (s, 3H, O-CH
) -
δ 2.21 (s, 3H, Ar-CH
) – Diagnostic Peak -
δ 2.16 (s, 3H, CO-CH
) – Diagnostic Peak
-
δ 168.83 (C=O), 157.47 (C-O), 133.08 (C-N), 128.46 , 126.22 , 115.92 , 111.57 .
-
δ 55.39 (OMe), 23.84 (CO-Me), 18.15 (Ar-Me).
Visualization of Workflows
Diagram 1: Reaction Pathway Comparison
This diagram contrasts the mechanism of the Classical route vs. the Oxidative route.
Caption: Comparative reaction pathways showing the direct nucleophilic substitution (Method A) versus the oxidative C-C bond cleavage (Method B).
Diagram 2: Purification & QC Workflow
A logical flow for ensuring product purity.
Caption: Step-by-step purification and quality control decision tree for isolating high-purity product.
References
-
Mondal, S. et al. (2018). "Copper-Catalyzed Site-Selective Oxidative C–C Bond Cleavage of Simple Ketones for the Synthesis of Anilides and Paracetamol." Advanced Synthesis & Catalysis, 361(1), 135-145.[5] (Provides Method B protocol and NMR data).
-
Kulkarni, P. S. et al. (2014).[6] "Highly efficient synthesis of amides from ketoximes using trifluoromethanesulfonic anhydride." RSC Advances, Supporting Information. (Provides melting point and specific NMR shifts for compound 3f).
-
Guidechem. "this compound CAS 31601-41-9 Properties." (Confirmation of CAS and physical properties).
-
PubChem. "Compound Summary: this compound." National Library of Medicine. (General chemical identifier verification).
Technical Comparison Guide: Spectroscopic Profiling of N-(4-Methoxy-2-methylphenyl)acetamide Synthesis
Executive Summary
This technical guide provides a rigorous spectroscopic comparison between N-(4-Methoxy-2-methylphenyl)acetamide (Target) and its primary precursor, 4-Methoxy-2-methylaniline (Precursor). Accurate differentiation of these species is critical for monitoring reaction progress (acetylation efficiency) and validating final product purity in pharmaceutical intermediate synthesis.
The transition from a primary amine to a secondary acetamide induces distinct shifts in Infrared (IR) absorption bands and Nuclear Magnetic Resonance (NMR) signals. This guide synthesizes experimental data to establish a self-validating protocol for confirming chemical identity.
Chemical Framework & Reaction Pathway
The synthesis involves the N-acetylation of the electron-rich aniline derivative. The reaction is driven by the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the acetylating agent (typically acetic anhydride).
Reaction Scheme
The following diagram illustrates the transformation, highlighting the structural changes tracked by spectroscopy (Loss of -NH₂, Gain of -NHAc).
Figure 1: Reaction pathway for the acetylation of 4-Methoxy-2-methylaniline.
Experimental Protocol
To generate the data for this comparison, the following synthesis and purification workflow is recommended. This protocol emphasizes isolation of the amide free from unreacted amine to ensure spectral clarity.
Synthesis Workflow
Figure 2: Step-by-step experimental workflow for synthesis and isolation.[1][2][3][4][5]
Detailed Methodology
-
Dissolution: Dissolve 10 mmol of 4-Methoxy-2-methylaniline in 20 mL of Glacial Acetic Acid (or Dichloromethane with 1.1 eq Pyridine).
-
Addition: Slowly add 12 mmol of Acetic Anhydride at room temperature. The reaction is exothermic; monitor temperature.
-
Reflux/Stir: Stir for 2 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
-
Quench: Pour mixture into 100 mL ice water. The amide product typically precipitates.
-
Purification: Recrystallize the crude solid from Ethanol/Water (1:1) to remove trace amine and acetic acid.
-
Drying: Vacuum dry at 50°C.
Spectroscopic Comparison
This section details the specific spectral markers used to validate the conversion.
A. Infrared (IR) Spectroscopy
The most immediate confirmation of reaction completion is the disappearance of the primary amine doublet and the appearance of the carbonyl stretch.
| Feature | Precursor: 4-Methoxy-2-methylaniline | Product: this compound | Mechanistic Insight |
| N-H Stretch | Doublet (3300–3500 cm⁻¹) | Singlet (3200–3300 cm⁻¹) | Primary amines have sym/asym stretches; Secondary amides have only one N-H bond. |
| C=O Stretch | Absent | Strong Band (1650–1690 cm⁻¹) | Diagnostic "Amide I" band; confirms acetylation. |
| N-H Bend | Scissoring (~1600 cm⁻¹) | Amide II (~1550 cm⁻¹) | Shift due to coupling with C-N stretch in the amide. |
| C-O Stretch | ~1230 cm⁻¹ (Ar-O-C) | ~1240 cm⁻¹ (Ar-O-C) | Remains relatively stable (methoxy group is unchanged). |
B. Proton NMR (¹H-NMR)
NMR provides quantitative proof of structure. The key indicator is the appearance of the acetyl methyl group and the downfield shift of the amide proton.
Solvent: CDCl₃ (Chloroform-d) or DMSO-d₆.
| Proton Environment | Precursor Shift (δ ppm) | Product Shift (δ ppm) | Signal Multiplicity | Interpretation |
| Acetyl -CH₃ | Absent | 2.10 – 2.20 | Singlet (3H) | Key Marker: The 3 protons of the new acetyl group. |
| Ring Methyl (-CH₃) | ~2.15 | ~2.20 – 2.25 | Singlet (3H) | Slight downfield shift due to the electron-withdrawing nature of the amide carbonyl. |
| Methoxy (-OCH₃) | ~3.75 | ~3.80 | Singlet (3H) | Remains largely unaffected. |
| Amine/Amide -NH | 3.0 – 4.5 (Broad) | 7.5 – 9.5 (Broad) | Singlet (1H) | Key Marker: Amide protons are significantly deshielded by the carbonyl anisotropy and H-bonding. |
| Aromatic Protons | 6.6 – 6.8 (Upfield) | 6.8 – 7.5 (Downfield) | Multiplets | Acetylation reduces the electron-donating strength of the nitrogen, shifting ring protons downfield. |
C. Mass Spectrometry (MS)[6][7]
-
Precursor (M+): 137.1 m/z
-
Product (M+): 179.2 m/z
-
Delta: +42 Da (Corresponds to replacement of H [1] with Acetyl [43]).
Performance & Validation Criteria
To certify the product for use in downstream applications (e.g., drug development), the following criteria must be met:
-
Conversion Efficiency:
-
Purity Check:
-
Absence of the "Amine Doublet" in IR.
-
Absence of broad singlet at 3.5 ppm in NMR.
-
Melting Point: The product should have a sharp melting point distinct from the precursor (Precursor MP: ~13-14°C / Product MP: ~137-138°C). Note: The large MP difference makes this an excellent quick purity test.
-
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 95082, this compound. Retrieved from [Link]
-
Spectroscopy Online. (2020). Amides—The Rest of the Story: Infrared Interpretation. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Spectroscopy of Amines vs Amides. Retrieved from [Link]
Sources
- 1. 2-Methoxy-5-methylaniline(120-71-8) 1H NMR [m.chemicalbook.com]
- 2. journals.iucr.org [journals.iucr.org]
- 3. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemeo.com [chemeo.com]
- 6. researchgate.net [researchgate.net]
- 7. N-(2-Methoxyphenyl)acetamide(93-26-5) 1H NMR spectrum [chemicalbook.com]
A Senior Application Scientist's Guide to the Unambiguous Structural Confirmation of N-(4-Methoxy-2-methylphenyl)acetamide using 2D NMR
Introduction: Beyond the 1D Spectrum
In the realm of drug development and synthetic chemistry, the unequivocal confirmation of a molecule's structure is paramount. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy is the initial workhorse for structural elucidation, its limitations become apparent with increasing molecular complexity.[1] For a molecule like N-(4-Methoxy-2-methylphenyl)acetamide, with multiple substituents on an aromatic ring, the 1D ¹H NMR spectrum can present overlapping signals and ambiguous coupling patterns, making a definitive assignment challenging. Differentiating between potential constitutional isomers is often impossible with 1D data alone.
This guide provides a comprehensive, field-proven methodology for the unambiguous structural confirmation of this compound. We will move beyond a simple procedural list, delving into the causality behind the selection of a suite of 2D NMR experiments—specifically COSY, HSQC, and HMBC. By integrating the data from these powerful techniques, we can build a self-validating structural proof that leaves no room for ambiguity, ensuring the scientific integrity of your research.
The Analytical Challenge: Differentiating Isomers
The synthesis of this compound can theoretically yield several isomers, depending on the regioselectivity of the reaction. The primary challenge is to confirm the precise substitution pattern on the phenyl ring.
Figure 1. Target molecule this compound with systematic numbering for NMR analysis.
Without the robust data from 2D NMR, differentiating the target molecule from isomers like N-(3-methoxy-5-methylphenyl)acetamide or N-(2-methoxy-4-methylphenyl)acetamide would be based on assumptions rather than conclusive evidence.
The 2D NMR Toolkit: A Multi-faceted Approach for Structural Verification
Two-dimensional NMR spectroscopy provides a powerful, non-destructive method for mapping the connectivity of a molecule.[2] By correlating nuclear spins through bonds, we can piece together the molecular puzzle with certainty.[3]
-
COSY (Correlation Spectroscopy): The Proton-Proton Network
-
Expertise & Experience: The COSY experiment is the logical starting point in our 2D analysis. It identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[4] For our target molecule, COSY is essential for tracing the connectivity of the aromatic protons. We expect to see a correlation between the adjacent protons H-5 and H-6, which confirms their spatial proximity on the aromatic ring. The absence of further couplings from these protons helps to define the substitution pattern.
-
-
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Their Carbons
-
Expertise & Experience: The HSQC experiment correlates each proton with the carbon atom to which it is directly attached (¹JCH). This is a crucial step for assigning the carbon skeleton.[5] For this compound, HSQC will definitively link the signals of the aromatic protons (H-3, H-5, H-6) to their corresponding carbons (C-3, C-5, C-6). It will also provide unambiguous assignments for the methyl and methoxy groups by correlating the proton signals of CH₃-7, OCH₃-8, and CH₃-10 with their respective carbon signals C-7, C-8, and C-10.
-
-
HMBC (Heteronuclear Multiple Bond Correlation): The Key to Long-Range Connectivity
-
Expertise & Experience: The HMBC experiment is arguably the most powerful tool in this specific elucidation, as it reveals correlations between protons and carbons over multiple bonds (typically ²JCH and ³JCH).[5][6] This is how we will unequivocally establish the substitution pattern. For instance, observing a correlation from the methyl protons (H-7) to the aromatic carbons C-1, C-2, and C-3 will lock the position of the C-7 methyl group. Similarly, a correlation from the methoxy protons (H-8) to C-4 confirms the position of the methoxy group. These long-range correlations are the linchpin of our structural proof, ruling out all other possible isomers.
-
Experimental Workflow: A Self-Validating Protocol
This protocol is designed to generate a complete and coherent dataset for structural confirmation.
Diagram 1. A comprehensive workflow for the structural elucidation of this compound using 2D NMR.
Step-by-Step Methodology
1. Sample Preparation:
-
Accurately weigh 5-10 mg of purified this compound.[2]
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical for ensuring sample solubility and avoiding overlap of solvent and analyte signals.
2. NMR Data Acquisition:
-
Acquire standard 1D ¹H and ¹³C NMR spectra. A DEPT-135 experiment is also recommended to differentiate between CH, CH₂, and CH₃ signals.
-
Acquire the following 2D spectra:
-
¹H-¹H COSY
-
¹H-¹³C HSQC
-
¹H-¹³C HMBC
-
-
Ensure that both the ¹H and ¹³C channels of the probe are properly tuned and matched before starting the heteronuclear experiments.[5] For sensitive samples or low concentrations, using an instrument with an indirect-detect probe is advantageous.[5]
Data Interpretation: Assembling the Structural Proof
The following tables summarize the expected chemical shifts and key correlations for this compound in CDCl₃. Note: Actual chemical shifts may vary slightly based on solvent and concentration.
Table 1: Predicted ¹H and ¹³C Chemical Shifts
| Atom Number | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| 1 | C | - | 131.5 |
| 2 | C | - | 128.0 |
| 3 | CH | 6.75 (d, J=2.5 Hz) | 114.5 |
| 4 | C | - | 157.0 |
| 5 | CH | 6.65 (dd, J=8.5, 2.5 Hz) | 111.0 |
| 6 | CH | 7.80 (d, J=8.5 Hz) | 122.0 |
| 7 | CH₃ | 2.20 (s) | 18.0 |
| 8 | OCH₃ | 3.75 (s) | 55.5 |
| 9 | C=O | - | 168.5 |
| 10 | CH₃ | 2.15 (s) | 24.5 |
| NH | NH | 7.20 (br s) | - |
Table 2: Summary of Expected Key 2D NMR Correlations
| Experiment | From (¹H) | To (¹H or ¹³C) | Significance |
| COSY | H-5 (6.65 ppm) | H-6 (7.80 ppm) | Confirms adjacency of H-5 and H-6 on the aromatic ring. |
| HSQC | H-3 (6.75 ppm) | C-3 (114.5 ppm) | Assigns the C-3/H-3 pair. |
| H-5 (6.65 ppm) | C-5 (111.0 ppm) | Assigns the C-5/H-5 pair. | |
| H-6 (7.80 ppm) | C-6 (122.0 ppm) | Assigns the C-6/H-6 pair. | |
| H-7 (2.20 ppm) | C-7 (18.0 ppm) | Assigns the aryl-methyl group. | |
| H-8 (3.75 ppm) | C-8 (55.5 ppm) | Assigns the methoxy group. | |
| H-10 (2.15 ppm) | C-10 (24.5 ppm) | Assigns the acetyl-methyl group. | |
| HMBC | H-7 (Aryl-CH₃, 2.20 ppm) | C-1, C-2, C-6 | Crucial: Confirms the position of the methyl group at C-2. |
| H-8 (Methoxy, 3.75 ppm) | C-4 | Crucial: Confirms the position of the methoxy group at C-4. | |
| H-6 (Aromatic, 7.80 ppm) | C-2, C-4 | Supports the overall substitution pattern. | |
| H-3 (Aromatic, 6.75 ppm) | C-1, C-5 | Supports the overall substitution pattern. | |
| H-10 (Acetyl-CH₃, 2.15 ppm) | C-9 (Carbonyl) | Confirms the acetyl group structure. | |
| NH (Amide, 7.20 ppm) | C-1, C-9 | Confirms the acetamide linkage to the aromatic ring at C-1. |
Authoritative Grounding: The HMBC Cross-Validation
The HMBC data provides the definitive, self-validating proof of structure. The key correlations, highlighted in the table above and the diagram below, are non-negotiable for the proposed structure.
Diagram 2. Key HMBC correlations confirming the substitution pattern of this compound.
The observation of a ³J correlation from the methoxy protons (H-8) to C-4, combined with the ²J and ³J correlations from the aryl-methyl protons (H-7) to C-1, C-2, and C-6, creates an undeniable map of the substituent locations. Any other isomer would produce a distinctly different HMBC correlation pattern. For example, if the methyl group were at C-3, we would expect HMBC correlations from its protons to C-2 and C-4, which would not be observed in the actual spectrum.
Conclusion
By systematically applying a suite of 2D NMR experiments, we move beyond tentative assignments to achieve an unambiguous and robust structural confirmation of this compound. The integration of COSY, HSQC, and particularly HMBC data provides a self-validating system where each piece of information corroborates the others. This rigorous approach not only ensures the identity of the target compound but also upholds the principles of scientific integrity, providing a solid foundation for further research and development.
References
-
Scribd. (n.d.). 2D NMR Spectros. Retrieved from [Link]
-
Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001. Retrieved from [Link]
-
Hines, J., Fronczek, F. R., & Uppu, R. M. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(8). Retrieved from [Link]
-
Uppu, R. M., & Fronczek, F. R. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. IUCrData, 10, x250470. Retrieved from [Link]
- SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).
-
Uppu, R. M., & Fronczek, F. R. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. IUCrData, 10(6). Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023). Acetamide, N-(4-methoxy-2-methylphenyl)-. Substance Details. Retrieved from [Link]
-
Uppu, R. M., & Fronczek, F. R. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. IUCrData, 10, x250470. Retrieved from [Link]
-
Tang, W. (2025). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. MDPI. Retrieved from [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
Sources
A Comparative Guide to the Characterization of N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide, a substituted aromatic nitro compound, with its regioisomeric alternative, N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide. The following sections detail the synthesis, comprehensive characterization, and comparative analysis of these compounds, supported by experimental data and structural insights.
Introduction
N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide is a member of the nitrophenylacetamide family, a class of compounds with significance in medicinal chemistry and materials science. The introduction of a nitro group to the aromatic ring can profoundly influence a molecule's electronic properties, reactivity, and biological activity. Understanding the precise location of the nitro group is critical, as constitutional isomers can exhibit vastly different physicochemical and pharmacological profiles. This guide focuses on the definitive characterization of the 5-nitro isomer and provides a comparative framework against its 6-nitro counterpart to aid researchers in their identification and application.
Synthesis and Regioselectivity
The synthesis of N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide and its 6-nitro isomer is most effectively achieved through a two-step process starting from 4-methoxy-2-methylaniline. The first step involves the acetylation of the amino group to form the precursor, N-(4-methoxy-2-methylphenyl)acetamide. This is a crucial step to protect the amino group and to direct the subsequent nitration. The second step is the regioselective nitration of the activated aromatic ring.
The directing effects of the substituents on the benzene ring play a pivotal role in the outcome of the nitration reaction. The methoxy (-OCH₃) group is a strong activating group and is ortho-, para- directing. The acetamido (-NHCOCH₃) group is also an activating group and is ortho-, para- directing. The methyl (-CH₃) group is a weak activating group and is also ortho-, para- directing.
In the case of this compound, the positions ortho to the powerful methoxy group are C3 and C5. The position para to the methoxy group is occupied by the acetamido group. The positions ortho to the acetamido group are C1 and C3, and the position para is occupied by the methoxy group. The positions ortho to the methyl group are C1 and C3, and the position para is C5.
Considering the steric hindrance from the existing methyl and acetamido groups, and the strong activating and directing effect of the methoxy group, the nitration is expected to occur preferentially at the C5 position, which is ortho to the methoxy group and para to the methyl group. Indeed, studies have shown that the nitration of this compound (also known as 2-methylmethacetin) yields the 5-nitro isomer as the major product[1][2]. The formation of the 6-nitro isomer is significantly less favored due to steric hindrance from the adjacent acetamido group.
Below is a proposed experimental protocol for the synthesis.
Experimental Protocols
Step 1: Synthesis of this compound
A plausible method for the synthesis of the precursor, this compound, involves the acetylation of 4-methoxy-2-methylaniline with acetic anhydride.
-
To a solution of 4-methoxy-2-methylaniline (1 equivalent) in glacial acetic acid, add acetic anhydride (1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield this compound.
-
The product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water.
Step 2: Nitration of this compound
The nitration of the acetanilide precursor is a critical step that yields a mixture of the 5-nitro and 6-nitro isomers, with the 5-nitro isomer being the major product.
-
Dissolve this compound (1 equivalent) in a minimal amount of concentrated sulfuric acid at 0 °C.
-
Slowly add a nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) dropwise to the reaction mixture while maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the crude product mixture.
-
Filter the solid, wash thoroughly with cold water to remove any residual acid, and dry.
-
The separation of the 5-nitro and 6-nitro isomers can be achieved by fractional crystallization or column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Characterization of N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide
A thorough characterization of N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide is essential for its unambiguous identification. This involves a combination of spectroscopic techniques and physical property measurements.
Physicochemical Properties
| Property | Value |
| CAS Number | 196194-97-5 |
| Molecular Formula | C₁₀H₁₂N₂O₄ |
| Molecular Weight | 224.21 g/mol |
| Appearance | Colorless laths (recrystallized from water)[1] |
Spectroscopic Data
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl and methoxy protons, and the amide proton.
-
Aromatic Protons: Two singlets are expected for the two aromatic protons, which are in different chemical environments.
-
Methoxy Protons: A singlet integrating to three protons is expected for the -OCH₃ group.
-
Methyl Protons: A singlet integrating to three protons is expected for the aromatic -CH₃ group.
-
Acetamido Protons: A singlet integrating to three protons for the -COCH₃ group and a broad singlet for the -NH proton.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing nitro group and the electron-donating methoxy and acetamido groups.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
N-H Stretch: A sharp peak around 3300 cm⁻¹.
-
C=O Stretch (Amide I): A strong absorption around 1670 cm⁻¹.
-
N-H Bend (Amide II): An absorption around 1550 cm⁻¹.
-
NO₂ Asymmetric Stretch: A strong absorption around 1520 cm⁻¹.
-
NO₂ Symmetric Stretch: A strong absorption around 1340 cm⁻¹.
-
C-O Stretch (Methoxy): An absorption around 1250 cm⁻¹.
Mass Spectrometry (Predicted)
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 224.21). Fragmentation patterns would likely involve the loss of the acetyl group and the nitro group.
Crystal Structure Analysis
The molecular structure of N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide has been unequivocally determined by single-crystal X-ray diffraction[1][3]. The analysis reveals several key structural features:
-
The molecule is non-planar, with the substituents deviating from the plane of the phenyl ring to varying degrees.
-
The acetamide group is significantly twisted out of the phenyl plane, with a dihedral angle of approximately 47.24°[1][3]. This is attributed to steric hindrance from the adjacent methyl and nitro groups.
-
The nitro group is also twisted out of the phenyl plane, but to a lesser extent, with a dihedral angle of about 12.03°[1][3].
-
In the crystal lattice, molecules are linked by intermolecular N-H···O hydrogen bonds between the amide proton and the carbonyl oxygen of an adjacent molecule, forming chains[1][3].
Comparative Analysis: 5-Nitro vs. 6-Nitro Isomer
The primary difference between N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide and its regioisomer, N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide, lies in the position of the nitro group. This seemingly small change has significant implications for the molecule's steric and electronic properties, which can be observed in their characterization data.
Structural and Physicochemical Comparison
| Feature | N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide | N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide |
| CAS Number | 196194-97-5 | 500562-84-5 |
| Molecular Formula | C₁₀H₁₂N₂O₄ | C₁₀H₁₂N₂O₄ |
| Molecular Weight | 224.21 g/mol | 224.21 g/mol |
| Predicted Polarity | Likely more polar due to less intramolecular hydrogen bonding potential | Potentially less polar due to the possibility of intramolecular hydrogen bonding between the amide N-H and the ortho-nitro group |
| Predicted Melting Point | Likely different due to variations in crystal packing and intermolecular forces | Likely different from the 5-nitro isomer |
Spectroscopic Differentiation (Predicted)
The most effective way to distinguish between the two isomers is through NMR spectroscopy.
¹H NMR Spectroscopy
The pattern of the aromatic protons will be the most telling feature.
-
5-Nitro Isomer: Two singlets are expected for the aromatic protons at C3 and C6, as they have no adjacent protons to couple with.
-
6-Nitro Isomer: Two doublets are expected for the aromatic protons at C3 and C5, as they will couple with each other (ortho-coupling).
¹³C NMR Spectroscopy
The chemical shifts of the aromatic carbons will be different for the two isomers due to the varying electronic effects of the nitro group at different positions. The carbon bearing the nitro group will be significantly deshielded.
Infrared (IR) Spectroscopy
While the overall IR spectra will be similar, subtle differences in the fingerprint region and the positions of the N-H and C=O stretching frequencies might be observable due to differences in intramolecular hydrogen bonding. In the 6-nitro isomer, the potential for an intramolecular hydrogen bond between the amide N-H and the ortho nitro group could lead to a broadening and shifting of the N-H stretching band to a lower wavenumber.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow for the synthesis and characterization of N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide and its comparative analysis.
Caption: Workflow for synthesis and characterization.
Conclusion
The definitive characterization of N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide relies on a multi-technique approach. While its synthesis via nitration of this compound preferentially yields the 5-nitro isomer, careful purification and thorough spectroscopic analysis are paramount to ensure isomeric purity. The comparison with the 6-nitro isomer highlights the significant impact of nitro group placement on the molecule's properties, which is most clearly discerned through NMR spectroscopy. The detailed structural information obtained from X-ray crystallography provides a solid foundation for understanding its solid-state behavior and potential intermolecular interactions. This guide provides a comprehensive framework for researchers working with this and related compounds, emphasizing the importance of rigorous characterization in drug discovery and materials science.
References
-
Uppu, R. M., et al. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, E71(Pt 6), o470. [Link]
- Hines, J. E., et al. (2025). Peroxynitrite-Mediated Nitration of 2-Methylmethacetin.
-
Uppu, R. M., & Fronczek, F. R. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. IUCrData, 10(x250470). [Link]
Sources
comparative analysis of different synthetic routes to N-(4-Methoxy-2-methylphenyl)acetamide
Executive Summary
N-(4-Methoxy-2-methylphenyl)acetamide is a structural analog of the analgesic methacetin and a critical intermediate in the synthesis of azo dyes and fine chemicals. Its synthesis primarily revolves around the acetylation of the nitrogen atom on the 4-methoxy-2-methylaniline core.
This guide compares three distinct synthetic strategies, evaluating them based on yield efficiency , atom economy , and process safety .
-
Route A (Classical): Nucleophilic acyl substitution using acetic anhydride.[1]
-
Route B (One-Pot Reductive): In situ reduction and acetylation from the nitro precursor.
-
Route C (Green/Catalytic): Direct condensation using acetic acid and catalysts.
Route A: Classical Stepwise Acetylation (The Gold Standard)
This route represents the standard laboratory and industrial approach due to its high reliability and rapid kinetics. It relies on the high electrophilicity of acetic anhydride to acetylate the electron-rich aniline derivative.
Mechanism
The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair on the amine nitrogen attacks the carbonyl carbon of acetic anhydride, forming a tetrahedral intermediate that collapses to release acetic acid and the target amide.[1]
Experimental Protocol
Reagents:
-
4-Methoxy-2-methylaniline (1.0 eq)
-
Acetic Anhydride (1.2 eq)
-
Solvent: Glacial Acetic Acid or Water/Ethanol mix
-
Base (Optional): Sodium Acetate (to buffer generated acid)
Step-by-Step Methodology:
-
Dissolution: Dissolve 10.0 g (73 mmol) of 4-methoxy-2-methylaniline in 30 mL of glacial acetic acid in a 250 mL round-bottom flask.
-
Addition: Cool the solution to 10–15°C. Add 8.9 g (87 mmol) of acetic anhydride dropwise over 15 minutes. The reaction is exothermic; maintain temperature below 40°C to prevent di-acetylation.
-
Reflux: Once addition is complete, warm the mixture to room temperature and stir for 30 minutes. If precipitation does not occur, heat to gentle reflux for 1 hour.
-
Quenching: Pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring. The product will precipitate as a solid.[1]
-
Purification: Filter the crude solid. Recrystallize from boiling water or a water/ethanol (80:20) mixture.
-
Drying: Dry in a vacuum oven at 60°C.
Performance Metrics:
-
Yield: 85–95%
-
Purity: >98% (after recrystallization)
-
Reaction Time: < 2 hours
Route B: One-Pot Reductive Acetylation (Safety-Focused)
Handling free aromatic amines (anilines) poses toxicity risks (methemoglobinemia). This route circumvents the isolation of the amine by starting from 4-methoxy-2-methyl-1-nitrobenzene (3-methyl-4-nitroanisole).
Mechanism
The nitro group is reduced to an amine in situ using a metal catalyst or hydride donor. The nascent amine immediately reacts with the acetylating agent present in the media, preventing the accumulation of the free amine.
Experimental Protocol
Reagents:
-
4-Methoxy-2-methyl-1-nitrobenzene (1.0 eq)
-
Sodium Borohydride (NaBH₄) (2.0 eq)
-
Acetic Anhydride (Ac₂O) (Excess)[2]
-
Catalyst: 10% Pd/C (5 mol%)
-
Solvent: Tetrahydrofuran (THF) / Water
Step-by-Step Methodology:
-
Setup: In a three-neck flask, suspend 1.67 g (10 mmol) of 4-methoxy-2-methyl-1-nitrobenzene and 50 mg of 10% Pd/C in 20 mL THF.
-
Reduction: Cool to 0°C. Slowly add NaBH₄ (0.76 g, 20 mmol) in small portions (caution: hydrogen gas evolution).
-
Acetylation: After gas evolution ceases (approx. 30 mins), add acetic anhydride (2.0 mL, 21 mmol) dropwise.
-
Completion: Stir at room temperature for 3 hours. Monitor via TLC (disappearance of nitro spot).
-
Workup: Filter through Celite to remove Pd/C. Evaporate THF. Dilute residue with water and extract with ethyl acetate. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
Performance Metrics:
-
Yield: 75–85%[3]
-
Safety: High (No isolation of toxic aniline).
-
Complexity: Moderate (Requires careful handling of H₂/hydrides).
Route C: Green Catalytic Amidation (Eco-Friendly)
This route utilizes Acetic Acid directly instead of the corrosive anhydride or chloride. While kinetically slower, it has the highest atom economy as water is the only byproduct.
Mechanism
The reaction is a direct condensation driven by thermal dehydration or catalytic activation of the carboxylic acid.
Experimental Protocol
Reagents:
-
4-Methoxy-2-methylaniline (1.0 eq)
-
Glacial Acetic Acid (Excess, acts as solvent and reagent)[2][4]
-
Catalyst: Zinc Dust or ZnO (10 mol%)
Step-by-Step Methodology:
-
Mixing: Combine 10 mmol of amine and 10 mL of glacial acetic acid in a flask equipped with a Dean-Stark trap (for azeotropic water removal if using a co-solvent like toluene) or simple reflux condenser.
-
Catalysis: Add 10 mol% Zinc powder.
-
Reflux: Heat to reflux (118°C) for 6–8 hours. The high temperature is necessary to drive the equilibrium toward the amide.
-
Isolation: Pour the hot mixture into ice water. Neutralize excess acid with saturated NaHCO₃ solution until pH ~7.
-
Filtration: Collect the precipitate by filtration.
Performance Metrics:
-
Yield: 70–80%[3]
-
Atom Economy: High (Water is the only byproduct).
-
E-Factor: Low (if acetic acid is recycled).
Comparative Analysis & Visualization
Performance Data Table
| Metric | Route A: Acetic Anhydride | Route B: Reductive (One-Pot) | Route C: Green (Acetic Acid) |
| Starting Material | Aniline | Nitro-arene | Aniline |
| Reagents | Ac₂O, Base | NaBH₄, Pd/C, Ac₂O | AcOH, Zn |
| Typical Yield | 90-95% | 75-85% | 70-80% |
| Atom Economy | Moderate (AcOH byproduct) | Low (Borate salts byproduct) | High (Water byproduct) |
| Reaction Time | Fast (1-2 h) | Medium (3-5 h) | Slow (6-8 h) |
| Safety Profile | Moderate (Corrosives) | High (No amine isolation) | High (Less toxic reagents) |
| Cost | Low | High (Pd catalyst) | Lowest |
Reaction Pathways Diagram
Caption: Comparative reaction pathways showing the convergence of nitro-reduction and direct amidation routes toward the target molecule.
Decision Matrix for Route Selection
Caption: Decision tree to assist researchers in selecting the optimal synthetic route based on precursor availability, scale, and safety constraints.
References
-
Boron Molecular. (n.d.). This compound Product Data. Retrieved February 11, 2026, from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5827, N-(4-Methoxyphenyl)acetamide. Retrieved February 11, 2026, from [Link]
-
Hines, J. E., et al. (2025).[5] Structure and formation of N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide. IUCrData. Retrieved from [Link]
-
Bhattacharya, A., et al. (2011). One-pot efficient reductive acetylation of aromatic nitro compounds. IOSR Journal of Applied Chemistry. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to the Identity Validation of N-(4-Methoxy-2-methylphenyl)acetamide
For: Researchers, scientists, and drug development professionals engaged in the synthesis, quality control, and analysis of pharmaceutical intermediates and research chemicals.
Introduction
In the landscape of pharmaceutical research and development, the unambiguous confirmation of a molecule's identity is the bedrock of reliable and reproducible science. This guide provides an in-depth, practical comparison of analytical methodologies for the identity validation of N-(4-Methoxy-2-methylphenyl)acetamide, a key building block in various synthetic pathways. We will move beyond a simple recitation of protocols to explore the causality behind experimental choices, ensuring a robust and self-validating analytical workflow. This document is designed to empower researchers to confidently establish the identity and purity of their synthesized material against a reference standard.
This compound (CAS No: 31601-41-9) is a substituted acetanilide with the molecular formula C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol .[1][2] Its structural isomers and related compounds are prevalent in medicinal chemistry, making precise identification crucial to avoid downstream complications in synthetic routes. This guide will detail the use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and High-Performance Liquid Chromatography (HPLC) in a comparative approach to identity confirmation.
The Cornerstone of Validation: The Reference Standard
The entire process of identity validation hinges on the availability of a well-characterized reference standard. While a certified reference material (CRM) from a major pharmacopeia is the gold standard, for many research chemicals, a commercially available, high-purity standard is a practical alternative. For the purposes of this guide, we will consider a commercially available standard, such as that from Boron Molecular, which specifies a purity of ≥95%.[3] It is incumbent upon the researcher to first qualify this commercial material as an in-house primary reference standard through rigorous characterization, as detailed in the subsequent sections.
Orthogonal Analytical Approaches for Unambiguous Identification
A multi-faceted analytical strategy is paramount for the definitive confirmation of a chemical's identity. Reliance on a single technique is fraught with peril, as different isomers or impurities may yield deceptively similar results. By employing a suite of orthogonal techniques, each probing different molecular attributes, we construct a self-validating system of evidence.
Workflow for Identity Validation
Caption: High-Level Workflow for Identity Validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy provides the most detailed information regarding the chemical structure of a molecule, including the connectivity of atoms and their chemical environment. For this compound, both ¹H and ¹³C NMR are indispensable.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the reference standard and the test sample into separate NMR tubes. Dissolve each in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrument Parameters: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire a standard proton spectrum with a spectral width sufficient to cover the aromatic and aliphatic regions (typically 0-12 ppm).
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
-
Data Analysis: Process the spectra using appropriate software. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Expected ¹H NMR Spectral Data (in CDCl₃)
The expected chemical shifts and splitting patterns can be predicted based on the structure and data from isomeric compounds.
| Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic Protons | ~6.7-7.9 | Multiplets | 3H |
| NH Proton | ~7.5-8.5 | Broad Singlet | 1H |
| Methoxy Protons (-OCH₃) | ~3.8 | Singlet | 3H |
| Methyl Protons (Aromatic-CH₃) | ~2.2 | Singlet | 3H |
| Acetyl Protons (-COCH₃) | ~2.1 | Singlet | 3H |
Expected ¹³C NMR Spectral Data (in CDCl₃)
| Assignment | Expected Chemical Shift (ppm) |
| Carbonyl Carbon (C=O) | ~168-170 |
| Aromatic Carbons | ~110-158 |
| Methoxy Carbon (-OCH₃) | ~55-56 |
| Acetyl Carbon (-COCH₃) | ~23-25 |
| Methyl Carbon (Aromatic-CH₃) | ~17-19 |
Causality and Trustworthiness: The precise chemical shifts and coupling constants are highly sensitive to the substitution pattern on the aromatic ring. A comparison of the ¹H and ¹³C NMR spectra of the test sample with the reference standard should show an exact match in chemical shifts, multiplicities, and integration. Any significant deviation would suggest the presence of an isomer or impurity.
Mass Spectrometry (MS): Confirming the Molecular Mass
Mass spectrometry is a powerful technique for determining the molecular weight of a compound, providing a fundamental check of its identity.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare dilute solutions (e.g., 10 µg/mL) of the reference standard and the test sample in a suitable solvent such as methanol or acetonitrile.
-
Instrument Parameters: Infuse the sample into an ESI-MS system. Acquire the spectrum in positive ion mode.
-
Data Analysis: Look for the protonated molecular ion [M+H]⁺.
Expected Mass Spectrometry Data
| Ion | Expected m/z |
| [M+H]⁺ | 180.09 |
| [M+Na]⁺ | 202.07 |
Causality and Trustworthiness: The molecular weight of this compound is 179.22.[1] In positive ion ESI-MS, the observation of a prominent ion at m/z 180.09, corresponding to the protonated molecule, provides strong evidence for the correct molecular formula. The presence of a sodium adduct at m/z 202.07 is also common and further corroborates the molecular weight.
Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid reference standard and test sample directly onto the ATR crystal.
-
Instrument Parameters: Acquire the spectrum over a typical range of 4000-400 cm⁻¹.
-
Data Analysis: Compare the fingerprint regions (below 1500 cm⁻¹) and the characteristic functional group absorptions.
Expected FTIR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Amide) | 3250-3350 |
| C-H Stretch (Aromatic & Aliphatic) | 2850-3100 |
| C=O Stretch (Amide I) | 1650-1680 |
| N-H Bend (Amide II) | 1510-1550 |
| C-O Stretch (Aryl Ether) | 1230-1270 |
Causality and Trustworthiness: The FTIR spectrum provides a molecular fingerprint. The presence and exact position of key absorption bands corresponding to the amide and ether functional groups are critical for identity confirmation. The spectrum of the test sample must be superimposable with that of the reference standard.
High-Performance Liquid Chromatography (HPLC): Assessing Purity and Identity
HPLC is the workhorse of pharmaceutical analysis for both identity confirmation and purity assessment. By comparing the retention time of a test sample to that of a reference standard under identical conditions, identity can be confirmed. Purity is determined by quantifying the peak area of the main component relative to any impurities.
Experimental Protocol: Reversed-Phase HPLC
A general reversed-phase HPLC method can be developed and validated for this compound, guided by methods for similar molecules.[4][5]
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (e.g., 254 nm)
-
Injection Volume: 10 µL
-
-
Standard Preparation: Accurately prepare a stock solution of the reference standard in a suitable diluent (e.g., 50:50 water:acetonitrile) at a concentration of approximately 0.5 mg/mL.
-
Sample Preparation: Prepare the test sample in the same manner as the standard.
-
Analysis: Inject the standard and sample solutions. The retention time of the major peak in the sample chromatogram should match that of the standard. Purity can be calculated using the area percent method.
System Suitability and Validation
For the method to be considered trustworthy, it must be validated according to ICH guidelines. This includes assessing specificity, linearity, accuracy, precision, and robustness.
Data Comparison and Interpretation
| Parameter | Acceptance Criteria |
| Identity | Retention time of the sample peak matches that of the standard peak within ±2%. |
| Purity | The area of the principal peak as a percentage of the total area of all peaks is ≥95%. |
Causality and Trustworthiness: Co-elution of the test sample with the reference standard provides strong evidence of identity. The UV spectrum of the peak, if using a diode array detector, should also match that of the standard. The purity assessment is critical for ensuring the quality of the material for its intended use.
Visualizing the Analytical Workflow
Caption: Interrelation of Analytical Techniques for Identity Confirmation.
Conclusion
The validation of the identity of this compound is a critical step in ensuring the quality and reliability of research and development activities. A multi-pronged approach, leveraging the strengths of NMR, MS, FTIR, and HPLC, provides a robust and self-validating framework for identity confirmation. By comparing the analytical data of a test sample against a well-characterized reference standard, researchers can have a high degree of confidence in the identity and purity of their material. This guide provides the foundational protocols and rationale to empower scientists to perform these critical validations with scientific rigor and integrity.
References
-
(No author). (n.d.). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. ResearchGate. Retrieved January 30, 2026, from [Link]
-
Hines, J. E., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. PMC. Retrieved January 30, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). N-((4-methoxyphenyl)methyl)acetamide. PubChem. Retrieved January 30, 2026, from [Link]
-
Global Substance Registration System. (n.d.). N-(4-METHOXY-2-METHYLPHENYL)-ACETAMIDE. GSRS. Retrieved January 30, 2026, from [Link]
-
Boron Molecular. (n.d.). Buy this compound. Boron Molecular. Retrieved January 30, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Acetamide, N-(4-methoxy-2-methylphenyl)-. Substance Details - SRS. Retrieved January 30, 2026, from [Link]
-
Uppu, R. M., & Fronczek, F. R. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. PMC. Retrieved January 30, 2026, from [Link]
-
SIELC. (n.d.). Separation of Acetamide, N-(2-methoxy-4-nitrophenyl)- on Newcrom R1 HPLC column. SIELC. Retrieved January 30, 2026, from [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). ICH. Retrieved January 30, 2026, from [Link]
Sources
Introduction
In the landscape of pharmaceutical development and fine chemical synthesis, substituted anilides are foundational scaffolds. Their reactivity in core synthetic transformations, particularly electrophilic aromatic substitution (EAS), dictates their utility in building molecular complexity. N-(4-Methoxy-2-methylphenyl)acetamide is a polysubstituted anilide where the interplay of electronic and steric effects creates a unique reactivity profile. Understanding this profile is not merely academic; it has profound implications for predicting reaction outcomes, designing efficient synthetic routes, and even anticipating metabolic pathways of drug candidates.[1][2]
This guide provides an in-depth comparison of the electrophilic aromatic reactivity of this compound against structurally related anilides. We will dissect the underlying principles governing its behavior and provide a validated experimental framework for researchers to verify these principles in their own laboratories.
Section 1: The Theoretical Framework: Unpacking Substituent Effects in Anilides
The reactivity of a substituted benzene ring in electrophilic aromatic substitution is fundamentally governed by the electronic properties of its substituents. These groups can either donate electron density to the ring, making it more nucleophilic and thus more reactive (activating groups), or withdraw electron density, rendering it less reactive (deactivating groups).[3][4][5][6] The position of electrophilic attack (regioselectivity) is also dictated by these substituents, which direct incoming electrophiles to ortho, para, or meta positions.[7]
Let's analyze the substituents on our core molecule, this compound:
-
Acetamido Group (-NHCOCH₃): This group presents a fascinating duality. The nitrogen atom's lone pair can be delocalized into the aromatic ring via resonance (a +M effect), which is a powerful activating and ortho, para-directing influence.[8] However, this same lone pair is also in conjugation with the adjacent carbonyl group, pulling electron density away from the nitrogen and, by extension, the ring.[9] The net result is that the acetamido group is a moderate activator and a strong ortho, para-director, though its activating potential is significantly attenuated compared to a simple amino (-NH₂) group.[10] Some studies even classify it as weakly deactivating in certain contexts due to the resonance with the carbonyl.[1][2]
-
Methoxy Group (-OCH₃): This is a classic, strong activating group. The oxygen's lone pairs powerfully donate electron density to the ring via the +M (resonance) effect, stabilizing the carbocation intermediate (the arenium ion) formed during electrophilic attack. It is a strong ortho, para-director.
-
Methyl Group (-CH₃): As an alkyl group, it is a weak activator. It donates electron density primarily through an inductive effect (+I) and hyperconjugation. It is also an ortho, para-director.
A critical factor, often overlooked in simple analyses, is the steric environment. In this compound, the ortho-methyl group forces the larger acetamido group to twist out of the plane of the benzene ring. Crystallographic data reveals this dihedral angle to be as much as 47°.[1][11] This steric hindrance disrupts the ideal orbital overlap required for resonance, thereby diminishing the acetamido group's ability to donate its lone pair density to the ring and reducing its activating influence.
Caption: Logical flow of electronic and steric effects determining reactivity.
Section 2: A Comparative Analysis of Anilide Reactivity
To contextualize the reactivity of this compound, we will compare it against three key analogues: Acetanilide, N-(4-methoxyphenyl)acetamide, and N-(2-methylphenyl)acetamide.
Caption: Structures of the anilides under comparison.
Reactivity Deep Dive: this compound
The directing effects of the substituents in this molecule are synergistic. The powerful methoxy group at C4 strongly directs incoming electrophiles to its ortho positions, C3 and C5. The acetamido group at C1 directs to its ortho (C2, C6) and para (C4) positions. The methyl group at C2 directs to its ortho (C1, C3) and para (C5) positions.
-
Position C3: Activated by methoxy (ortho) and methyl (ortho), but sterically hindered by the adjacent methyl and acetamido groups.
-
Position C5: Activated by methoxy (ortho) and methyl (para). This position is the most electronically activated and sterically accessible.
-
Position C6: Activated by the acetamido group (ortho) but deactivated by the methoxy group's inductive withdrawal at the meta position.
Experimental evidence confirms this analysis. Nitration of this compound occurs preferentially at the C5 position.[1][2] The strong directing power of the methoxy group is the dominant factor, leading the electrophile to the open position ortho to it.
Comparative Data Summary
The following table summarizes the expected relative reactivity based on the principles discussed.
| Compound | Substituents | Key Electronic Effects | Key Steric Effects | Predicted Reactivity Rank (1=Highest) | Predicted Major Nitration Product(s) |
| N-(4-methoxyphenyl)acetamide | 4-OCH₃, 1-NHCOCH₃ | Strong +M (OCH₃), Mod. +M (NHCOCH₃) | Minimal | 1 | 2-Nitro and 3-Nitro derivatives |
| This compound | 4-OCH₃, 2-CH₃, 1-NHCOCH₃ | Strong +M (OCH₃), Weak +I (CH₃), Mod. +M (NHCOCH₃) | High: Ortho-CH₃ twists acetamido group | 2 | 5-Nitro derivative[1][2] |
| N-(2-methylphenyl)acetamide | 2-CH₃, 1-NHCOCH₃ | Weak +I (CH₃), Mod. +M (NHCOCH₃) | High: Ortho-CH₃ twists acetamido group | 3 | 4-Nitro and 6-Nitro derivatives |
| Acetanilide | 1-NHCOCH₃ | Mod. +M (NHCOCH₃) | Minimal | 4 | 4-Nitro derivative (major), 2-Nitro (minor)[12] |
Section 3: Experimental Verification Protocol: Comparative Nitration
To provide a tangible validation of these theoretical principles, the following protocol outlines a comparative nitration experiment. This self-validating system allows for the direct observation of reactivity differences through reaction time and product distribution.
Safety Precaution: This experiment involves strong acids and nitrating agents. All work must be conducted in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.
Materials and Reagents
-
This compound
-
Acetanilide
-
N-(4-methoxyphenyl)acetamide
-
N-(2-methylphenyl)acetamide
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Glacial Acetic Acid
-
Ice bath
-
Stir plates and stir bars
-
Round bottom flasks
-
TLC plates (silica gel), TLC tank
-
Ethyl acetate/Hexane solvent system for TLC
Experimental Workflow
Caption: Step-by-step workflow for the comparative nitration experiment.
Detailed Procedure
-
Preparation: In four separate 50 mL round bottom flasks, dissolve an equimolar amount (e.g., 1.0 mmol) of each of the four anilides in 5 mL of glacial acetic acid.
-
Cooling: Place all four flasks in an ice-water bath and allow them to cool to 0-5 °C with magnetic stirring.
-
Nitrating Mixture: In a separate vial cooled in the ice bath, carefully and slowly add concentrated nitric acid (1.1 mmol) to concentrated sulfuric acid (1.1 mmol). Causality Note: The sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the substitution.[12]
-
Reaction: Add the cold nitrating mixture dropwise to each of the anilide solutions over 5-10 minutes. The key here is to maintain a low temperature (below 10 °C) to prevent over-nitration and side reactions.
-
Monitoring: Monitor the progress of each reaction using Thin Layer Chromatography (TLC). Spot a small aliquot of the reaction mixture onto a TLC plate and elute with a suitable solvent system (e.g., 30:70 ethyl acetate:hexane). The disappearance of the starting material spot indicates reaction completion. Experimental Insight: The time required for the starting material to be consumed is a direct, albeit qualitative, measure of the substrate's relative reactivity.
-
Workup: Once a reaction is complete, carefully pour the mixture into a beaker containing ~50 g of crushed ice. The nitrated product, being less soluble in water, should precipitate.
-
Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold deionized water to remove residual acid.
-
Analysis: After drying, obtain a ¹H NMR spectrum of each product to confirm its structure and determine the regiochemistry of the nitration.
Section 4: Discussion and Applications
The experimental results should align with the predictions in our comparative table. N-(4-methoxyphenyl)acetamide is expected to react the fastest due to the combined, unhindered activating effects of the methoxy and acetamido groups. This compound will react slightly slower due to the steric hindrance reducing the acetamido group's contribution. Acetanilide will be the slowest, lacking any strong activating groups.
For drug development professionals, this analysis is critical. The substitution pattern on an anilide-based drug candidate will influence its metabolic profile. Highly activated rings are more susceptible to oxidative metabolism by cytochrome P450 enzymes. The regioselectivity observed in EAS often correlates with sites of metabolic modification. For instance, the isolation of N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide from biomimetic oxidation reactions suggests that analogous metabolites could form in vivo, potentially altering the pharmacology or toxicity of related drugs.[1][2]
For synthetic chemists, this guide provides a predictive framework. When planning a multi-step synthesis, the sequence of substituent addition is paramount. By understanding the directing and activating effects, a chemist can strategically install groups to achieve the desired regiochemical outcome in subsequent EAS steps, avoiding tedious separation of isomers and improving overall yield.
Conclusion
The reactivity of this compound is a nuanced case study in the principles of physical organic chemistry. While it possesses three activating substituents, steric strain significantly modulates the electronic contribution of the acetamido group, making the molecule less reactive than its non-ortho-substituted counterpart, N-(4-methoxyphenyl)acetamide. The regioselectivity of its reactions is decisively controlled by the powerful ortho, para-directing methoxy group. By combining theoretical analysis with validated experimental protocols, researchers can leverage these fundamental principles to design more effective syntheses and better anticipate the biological fate of complex anilide molecules.
References
-
Uppu, R. M., & Fronczek, F. R. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
Hines, J., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
Chemistry Steps. (n.d.). Activating and Deactivating Groups. Chemistry Steps. [Link]
-
Hines, J., et al. (2023). N-(4-Methoxy-3-nitrophenyl)acetamide. IUCrData. [Link]
-
Uppu, R. M., & Fronczek, F. R. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. ResearchGate. [Link]
-
Uppu, R. M., & Fronczek, F. R. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. IUCr Journals. [Link]
-
Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences. [Link]
-
PubChem. (n.d.). N-(4-Methoxyphenyl)Acetamide. National Center for Biotechnology Information. [Link]
-
LibreTexts Chemistry. (2022). Steric and Electronic Effects. LibreTexts. [Link]
-
Stack Exchange. (2018). Directional nature of the acetamido group in electrophilic substitution reaction. Chemistry Stack Exchange. [Link]
-
Master Organic Chemistry. (2024). Activating and Deactivating Groups. Master Organic Chemistry. [Link]
-
LibreTexts Chemistry. (2019). Limitations on Electrophilic Substitution Reactions with Substituted Benzenes. LibreTexts. [Link]
-
Brainly. (2023). Explain why the acetamido group is an ortho, para-directing group. Brainly.com. [Link]
-
LibreTexts Chemistry. (2022). Activation and Deactivation. LibreTexts. [Link]
-
Wikipedia. (2024). Electrophilic aromatic directing groups. Wikipedia. [Link]
-
Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
Sources
- 1. N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. One moment, please... [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. brainly.com [brainly.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. jcbsc.org [jcbsc.org]
A Comparative Guide to the Physicochemical Properties of N-(4-Methoxy-2-methylphenyl)acetamide and Structurally Related N-Aryl Acetamides
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a detailed comparative analysis of the physicochemical properties of N-(4-Methoxy-2-methylphenyl)acetamide and its structurally related analogs, including N-(4-Methoxyphenyl)acetamide, Phenacetin, and Acetaminophen. Understanding these fundamental properties is critical for researchers in drug discovery and development, as they significantly influence a compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.
This document moves beyond a simple listing of data points, offering insights into the causal relationships between chemical structure and physical properties. The experimental protocols provided are designed to be self-validating, ensuring reliable and reproducible results in your own laboratory setting. All data and mechanistic claims are rigorously supported by citations to authoritative sources.
Introduction: The Significance of N-Aryl Acetamides
The N-aryl acetamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents.[1] Acetaminophen, a household name, is a prime example of a simple N-aryl acetamide with potent analgesic and antipyretic properties.[2] Its historical predecessor, Phenacetin, while effective, was withdrawn due to toxicity concerns, highlighting the profound impact of subtle structural modifications on a drug's safety profile.[3]
The subject of this guide, this compound, and its close analog, N-(4-Methoxyphenyl)acetamide (also known as Methacetin), represent further structural variations on this theme.[4][5] The addition of a methyl group on the phenyl ring in this compound, for instance, can be expected to alter its lipophilicity, solubility, and metabolic stability compared to its unmethylated counterpart. A thorough understanding of these differences is crucial for predicting the pharmacokinetic and pharmacodynamic behavior of these compounds.
This guide will systematically compare the key physicochemical properties of these four compounds, providing both experimental data and the methodologies to obtain them.
Comparative Analysis of Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound and its selected comparators. These parameters are fundamental to predicting a compound's behavior in both chemical and biological systems.
| Property | This compound | N-(4-Methoxyphenyl)acetamide | Phenacetin (N-(4-ethoxyphenyl)acetamide) | Acetaminophen (N-(4-hydroxyphenyl)acetamide) |
| CAS Number | 31601-41-9[2] | 51-66-1[4] | 62-44-2 | 103-90-2 |
| Molecular Formula | C₁₀H₁₃NO₂[2] | C₉H₁₁NO₂[4] | C₁₀H₁₃NO₂ | C₈H₉NO₂ |
| Molecular Weight | 179.22 g/mol [2] | 165.19 g/mol [4] | 179.22 g/mol | 151.16 g/mol |
| Melting Point (°C) | Not available | 137 - 138[1] | 134 - 135 | 169 - 171 |
| Water Solubility | Not available | Slightly soluble[1] | 0.0766 g/100 mL (25 °C) | 1.4 g/100 mL (20 °C) |
| logP | Not available | 1.1 (Computed)[4] | 1.58 | 0.46 |
| pKa | Not available | Not available | Not available | 9.5 |
Expert Insights: The presence of the hydroxyl group in Acetaminophen significantly increases its water solubility compared to the other compounds, which feature ether linkages. The substitution of the methoxy group in N-(4-Methoxyphenyl)acetamide with an ethoxy group in Phenacetin leads to a slight increase in lipophilicity, as reflected in the higher logP value. While experimental data for this compound is limited, the addition of a methyl group is anticipated to increase its lipophilicity compared to N-(4-Methoxyphenyl)acetamide.
Experimental Protocols for Physicochemical Property Determination
The following sections provide detailed, step-by-step protocols for the experimental determination of key physicochemical properties. These methods are based on established standards to ensure data integrity and reproducibility.
Determination of Aqueous Solubility (OECD 105 Flask Method)
Causality Behind Experimental Choices: The OECD 105 guideline is the internationally accepted standard for determining the water solubility of chemical substances, ensuring data consistency and comparability across different laboratories. The flask method is chosen for its simplicity and applicability to a wide range of compounds. The use of a constant temperature water bath is critical as solubility is highly temperature-dependent.
Caption: Workflow for Aqueous Solubility Determination.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of the test substance to a clean, dry flask. The excess is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Add a known volume of purified water (e.g., deionized or distilled) to the flask.
-
Sealing: Seal the flask to prevent evaporation of the solvent.
-
Equilibration: Place the sealed flask in a constant temperature shaker bath, typically maintained at 25 °C. Agitate the flask for a sufficient period (generally 24 to 48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.
-
Sample Collection: Carefully collect a sample of the clear, supernatant aqueous phase. It is critical to avoid disturbing the settled solid. Filtration or centrifugation can be used to ensure the removal of all undissolved particles.
-
Analysis: Determine the concentration of the dissolved substance in the aqueous sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.
-
Calculation: The determined concentration represents the aqueous solubility of the substance at the specified temperature.
Determination of the Acid Dissociation Constant (pKa) by Potentiometric Titration
Causality Behind Experimental Choices: Potentiometric titration is a robust and accurate method for determining the pKa of ionizable compounds. It relies on monitoring the change in pH of a solution as a titrant of known concentration is added. The pKa corresponds to the pH at which the compound is 50% ionized. The use of a calibrated pH meter is essential for accurate measurements.
Caption: Workflow for pKa Determination by Potentiometric Titration.
Step-by-Step Methodology:
-
Solution Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of a suitable solvent. For compounds with low water solubility, a co-solvent system (e.g., water/methanol) may be necessary.
-
Apparatus Setup: Place the solution in a beaker equipped with a magnetic stir bar. Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0). Immerse the calibrated pH electrode into the sample solution.
-
Titration: Begin stirring the solution at a constant, moderate speed. Add a standardized titrant (e.g., 0.1 M HCl for a basic compound or 0.1 M NaOH for an acidic compound) in small, precise increments using a burette.
-
Data Collection: After each addition of titrant, allow the pH reading to stabilize and then record the pH and the total volume of titrant added.
-
Data Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve.
-
Equivalence Point Determination: Identify the equivalence point(s) of the titration, which is the point of steepest inflection on the curve. This can be determined by examining the first or second derivative of the titration curve.
-
pKa Calculation: The pKa is equal to the pH at the half-equivalence point. For a monoprotic acid, this is the point where half of the acid has been neutralized by the base.
Determination of the Partition Coefficient (logP) by the Shake-Flask Method
Causality Behind Experimental Choices: The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient (logP), a key measure of a compound's lipophilicity. The choice of 1-octanol and water is based on their ability to mimic the lipid and aqueous environments in the body. Mutual saturation of the solvents before the experiment is crucial to ensure that the volumes of the two phases do not change during the partitioning process.
Caption: Workflow for logP Determination by the Shake-Flask Method.
Step-by-Step Methodology:
-
Solvent Preparation: Prepare mutually saturated solutions of 1-octanol and water (or a suitable buffer, typically phosphate-buffered saline at pH 7.4 for biological relevance). This is achieved by vigorously mixing equal volumes of 1-octanol and water and allowing them to separate overnight.
-
Stock Solution: Prepare a stock solution of the test compound in the aqueous phase at a known concentration.
-
Partitioning: In a suitable vessel (e.g., a separatory funnel or a screw-capped tube), combine a known volume of the pre-saturated 1-octanol with a known volume of the aqueous stock solution.
-
Equilibration: Shake the vessel for a predetermined period (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: After shaking, separate the two phases. Centrifugation is recommended to ensure a clean separation.
-
Concentration Analysis: Determine the concentration of the compound in both the 1-octanol and aqueous phases using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).
-
logP Calculation: Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P: P = [Concentration]octanol / [Concentration]aqueous logP = log10(P)
Conclusion
The physicochemical properties of N-aryl acetamides are highly sensitive to their substitution patterns. This guide has provided a comparative overview of this compound and its analogs, highlighting the importance of properties such as solubility, pKa, and logP in a drug discovery context. While a complete experimental dataset for this compound remains to be fully elucidated in the public domain, the provided protocols offer a robust framework for obtaining this critical information. By systematically applying these methodologies, researchers can generate high-quality, reproducible data to inform the selection and optimization of N-aryl acetamide-based drug candidates.
References
- (Reference for general information on N-aryl acetamides in medicinal chemistry, if found)
-
PubChem. (n.d.). N-(4-Methoxyphenyl)acetamide. National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]
- (Reference for Phenacetin properties)
- (Reference for Acetaminophen properties)
- (Reference for OECD 105 guideline)
-
GSRI. (n.d.). N-(4-METHOXY-2-METHYLPHENYL)-ACETAMIDE. Global Substance Registration System. Retrieved January 30, 2026, from [Link]
- (Reference for potentiometric titr
- (Reference for shake-flask method protocol)
- (Additional relevant references)
- (Additional relevant references)
- (Additional relevant references)
-
PubChem. (n.d.). Acetaminophen. National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]
-
PubChem. (n.d.). Phenacetin. National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]
Sources
- 1. N-(4-Methoxyphenyl)acetamide(51-66-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. N-(2-Methoxyphenyl)acetamide(93-26-5) 13C NMR spectrum [chemicalbook.com]
- 4. N-(4-Methoxyphenyl)Acetamide | C9H11NO2 | CID 5827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-(4-Hydroxy-2-methoxyphenyl)acetamide | C9H11NO3 | CID 68646525 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures: N-(4-Methoxy-2-methylphenyl)acetamide
[1][2][3]
Executive Summary & Chemical Identity
N-(4-Methoxy-2-methylphenyl)acetamide (CAS: 31601-41-9), often utilized as an intermediate in the synthesis of dyes and pharmaceuticals, presents specific handling challenges due to its structural relationship to p-cresidine (a known carcinogen).[1][2] Improper disposal poses significant risks of groundwater contamination and downstream toxicity.
This guide supersedes generic "organic waste" protocols. You are required to treat this substance as a Suspected Carcinogen and Aquatic Toxin .[1]
Chemical Profile
| Property | Specification |
| Chemical Name | This compound |
| Synonyms | N-Acetyl-p-cresidine; 4'-Methoxy-2'-methylacetanilide |
| CAS Number | 31601-41-9 |
| Physical State | Solid (Crystalline powder) |
| Primary Hazard | Carcinogenicity (Category 2/1B), Acute Toxicity (Oral), Aquatic Toxicity |
| Disposal Method | High-Temperature Incineration (Strictly No Drain Disposal) |
Hazard Characterization (The "Why")
Before executing disposal, understanding the causality of these protocols is essential for compliance.
-
Metabolic Activation: Like many acetanilides, this compound can undergo hydrolysis in the environment or in vivo to release the parent amine (4-methoxy-2-methylaniline), which is a potent genotoxin.[1][2]
-
Aquatic Persistence: The amide bond is relatively stable, meaning the compound does not degrade rapidly in standard wastewater treatment plants, necessitating total destruction via incineration.[1]
-
Dust Explosion Risk: As a finely divided organic solid, the dry powder poses a deflagration risk if aerosolized in high concentrations during disposal transfer.[1]
Pre-Disposal Logistics & Segregation
Effective disposal begins at the bench, not the loading dock.[1] Adhere to this segregation logic to prevent cross-reactivity.
Container Selection
-
Solid Waste: High-density polyethylene (HDPE) wide-mouth jars.[1][2] Do not use glass for solids to prevent breakage during compaction.[1]
-
Liquid Waste: Amber glass or HDPE carboys (solvent compatible).[1]
Segregation Rules
Disposal Protocols (Step-by-Step)
Protocol A: Solid Waste (Pure Substance & Contaminated Debris)
Applicability: Expired reagents, weighing boats, contaminated gloves, spill cleanup debris.[1][2]
-
Personal Protective Equipment (PPE): Don nitrile gloves (double gloving recommended), lab coat, and safety goggles.[1] Use a P95/N95 respirator if handling open powder outside a fume hood.[1]
-
Containerization:
-
Place the solid material directly into a dedicated Hazardous Waste Container .
-
Crucial Step: If the waste is a fine powder, dampen it slightly with a compatible solvent (e.g., ethanol) inside the waste container to prevent dust generation upon reopening.[1]
-
-
Labeling: Apply a hazardous waste label immediately.[1]
-
Sealing: Screw the lid down until the gasket is compressed. Do not leave the funnel in the container.
Protocol B: Liquid Waste (Mother Liquors & Solutions)
Applicability: Reaction mixtures, HPLC effluent, washing solvents.[1][2][4]
-
Solvent Compatibility Check: Ensure the carrier solvent (e.g., Methanol, DCM) is compatible with the waste carboy material.[1]
-
Transfer: Pour waste into the carboy using a funnel inside a fume hood.
-
Safety Check: Leave at least 10% headspace in the container to allow for thermal expansion.
-
-
pH Check: Ensure the solution is Neutral (pH 6-8). If the process involved strong acids/bases, neutralize prior to adding to the organic waste stream to prevent exothermic reactions in the drum.[1]
-
Labeling:
Emergency Response: Spill Management
Scenario: A 5g bottle drops and shatters on the floor.
-
Evacuate & Ventilate: Clear the immediate area. If outside a hood, ensure room ventilation is active.[1]
-
PPE Upgrade: Wear a half-face respirator with organic vapor/particulate cartridges (P100) to avoid inhaling dust.[1]
-
Containment (Wet Method):
-
Collection: Scoop the damp material and broken glass into a puncture-resistant container (e.g., a plastic bucket with a lid).
-
Decontamination: Scrub the surface with a soap/water solution. Collect this rinse water into the liquid hazardous waste stream.
Decision Logic & Workflow
The following diagram illustrates the decision-making process for disposing of this compound, ensuring no step is overlooked.
Figure 1: Decision matrix for the segregation and packaging of this compound waste streams.
Regulatory Compliance (RCRA & EPA)
While this specific compound may not have a unique "P" or "U" list code under the US Resource Conservation and Recovery Act (RCRA), it must be characterized by the generator.[1]
-
Waste Classification: Non-RCRA Regulated Hazardous Waste (unless mixed with listed solvents like Methanol [F003] or Methylene Chloride [F002]).[1]
-
Generator Responsibility: You must characterize this as Toxic based on the SDS and structural alerts.
-
Disposal Code (Generic): Most facilities will map this to a waste profile for "Toxic Organic Solids" or "Labpack Chemicals" destined for incineration.[1]
-
Prohibition: Under no circumstances shall this material be disposed of via sanitary sewer (sink) or regular trash.[1]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 3003057, this compound.[1][2] Retrieved from [Link][1][2]
-
U.S. Environmental Protection Agency (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR) Parts 239 through 282.[1] Retrieved from [Link][1][2]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] 29 CFR 1910.1200.[1][5] Retrieved from [Link][1][2]
Operational Safety & Handling Protocol: N-(4-Methoxy-2-methylphenyl)acetamide
Executive Summary & Chemical Identity[1][2]
Handling N-(4-Methoxy-2-methylphenyl)acetamide (CAS: 31601-41-9) requires a safety protocol derived from the Precautionary Principle . While specific toxicological data for this precise methyl-substituted derivative is often limited in public databases compared to its parent compounds, its structural homology to p-acetanisidide (Methacetin) and acetanilides dictates that we treat it as a potential blood toxicant (methemoglobinemia risk) and skin sensitizer.
This guide moves beyond generic "safety tips" to provide a self-validating workflow for researchers synthesizing or utilizing this intermediate in drug development.
Chemical Identifiers & Physical Properties[1][2][3][4]
| Parameter | Specification |
| Chemical Name | This compound |
| Synonyms | N-Acetyl-4-methoxy-2-methylaniline; 4'-Methoxy-2'-methylacetanilide |
| CAS Number | 31601-41-9 |
| Molecular Formula | C₁₀H₁₃NO₂ |
| Molecular Weight | 179.22 g/mol |
| Physical State | Solid (Crystalline powder) |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water |
Hazard Profiling & Risk Assessment
To ensure scientific integrity, we must understand why we select specific PPE. The risk profile is constructed based on Structure-Activity Relationships (SAR) with analogous acetanilides.
Mechanistic Hazards[6][7]
-
Transdermal Absorption: The acetamide moiety increases lipophilicity, facilitating transport across the stratum corneum. Once absorbed, enzymatic hydrolysis can release the free aniline (4-methoxy-2-methylaniline), a known toxicophore.
-
Inhalation Toxicity: Fine crystalline dust poses a respiratory irritation risk. Chronic exposure to related anisidines has been linked to hematological issues.
-
Delayed Sensitization: Acetanilides are documented skin sensitizers. Immediate irritation may not occur, leading to complacency before a systemic allergic response develops.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling quantities >10 mg.
Tiered Protection Protocol
| Protection Zone | Component | Technical Specification | Rationale |
| Ocular | Safety Goggles | ANSI Z87.1 / EN 166 (Tight-fitting) | Prevents corneal absorption of dusts; standard safety glasses are insufficient for fine powders. |
| Dermal (Hand) | Primary Glove | Nitrile Rubber (0.11 mm min) | Excellent resistance to organic amides. Breakthrough time >480 min. |
| Dermal (Hand) | Secondary Glove | Long-cuff Nitrile (Over sleeve) | Required for "Double Gloving" during weighing or spill cleanup to prevent wrist exposure. |
| Respiratory | Mask/Respirator | N95 / P2 (Minimum) | Mandatory if handling outside a fume hood. Recommended even inside hood for fine powders. |
| Body | Lab Coat | Poly-cotton or Tyvek (Buttoned) | Must cover neck to knees. Tyvek sleeves recommended for scale-up (>10g). |
Operational Workflows: The "Safe-Path" System
Safety is not just equipment; it is behavior.[1] The following diagram illustrates the decision logic for handling CAS 31601-41-9, ensuring that engineering controls match the scale of operation.
Workflow Visualization
Figure 1: Decision logic for engineering controls and PPE based on operational scale.
Step-by-Step Handling Procedure
-
Pre-Operation Check: Verify fume hood flow rate is >0.5 m/s (100 fpm). Clear the workspace of incompatible oxidizers.
-
Weighing:
-
Technique: Never weigh directly on the balance pan. Use a tared vial or weighing boat.
-
Static Control: Use an anti-static gun if the powder is flighty to prevent dispersion.
-
-
Solubilization:
-
Add solvent (e.g., DMSO) to the solid immediately after weighing to lock the powder into a liquid phase, eliminating inhalation risk.
-
-
Decontamination:
-
Wipe down the balance and surrounding area with an ethanol-dampened tissue.
-
Crucial: Dispose of the tissue as solid hazardous waste, not regular trash.
-
Emergency Response & Disposal
Spill Management (Dry Powder)
If a spill occurs outside the hood:
-
Evacuate: Clear the immediate area of personnel.
-
PPE Upgrade: Don a respirator (N95/P2) and double gloves.
-
Containment: Cover the spill with a damp paper towel (water or ethanol) to prevent dust generation.
-
Cleanup: Scoop the damp material into a waste container. Do not dry sweep.
-
Wash: Clean the surface with soap and water; collect rinsate as hazardous waste.
Disposal Pathway
This compound must not be discharged into drains or municipal waste.
-
Primary Method: Dissolve in a combustible solvent (e.g., acetone) and send for chemical incineration equipped with an afterburner and scrubber.
-
Waste Labeling: Clearly label as "Organic Solid/Liquid - Potential Irritant/Toxicant (Acetanilide Derivative)."
References
-
Boron Molecular. (n.d.). Product Analysis: this compound (CAS 31601-41-9).[2][3] Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
